2-(PERFLUOROOCTYL)ETHYL METHACRYLATE
Descripción
The exact mass of the compound 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F17O2/c1-5(2)6(32)33-4-3-7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZFBSFGXQBQTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F17CH2CH2OC(O)C(CH3)=CH2, C14H9F17O2 | |
| Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26338-99-8 | |
| Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26338-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8062101 | |
| Record name | 2-(Perfluorooctyl)ethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1996-88-9 | |
| Record name | Perfluorooctylethyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1996-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001996889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Perfluorooctyl)ethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(Perfluorooctyl)ethyl Methacrylate: Properties, Synthesis, and Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Perfluorooctyl)ethyl methacrylate (PFOEMA) is a fluorinated methacrylate monomer that has garnered significant interest across various scientific and industrial fields. Its unique structure, combining a polymerizable methacrylate group with a highly fluorinated alkyl chain, imparts exceptional properties to the resulting polymers. These properties, including low surface energy, hydrophobicity, oleophobicity, and high thermal and chemical stability, make it a valuable building block for advanced materials. This technical guide provides a comprehensive overview of the chemical and physical properties of PFOEMA, detailed experimental protocols for its synthesis and polymerization, and an exploration of its applications, particularly in the realm of drug delivery.
Core Chemical and Physical Properties
This compound is a colorless liquid with the chemical formula C₁₄H₉F₁₇O₂. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₉F₁₇O₂ | [1] |
| Molecular Weight | 532.19 g/mol | [2] |
| CAS Number | 1996-88-9 | [3] |
| Appearance | Colorless liquid | [1] |
| Density | 1.60 g/mL at 25 °C | [3] |
| Boiling Point | 120 °C at 4 mmHg | [3] |
| Refractive Index (n²⁰/D) | 1.34 | [3] |
| Flash Point | > 110 °C | [3] |
| Melting Point | -16 °C | [3] |
| Solubility | Insoluble in water | [1] |
Synonyms: 1H,1H,2H,2H-Heptadecafluorodecyl methacrylate, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate[4]
Synthesis and Purification
Experimental Protocol: Synthesis via Esterification
Objective: To synthesize this compound by the esterification of 2-(perfluorooctyl)ethanol with methacrylic acid.
Materials:
-
2-(perfluorooctyl)ethanol
-
Methacrylic acid
-
An acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)
-
A polymerization inhibitor (e.g., hydroquinone)
-
An organic solvent (e.g., toluene)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add 2-(perfluorooctyl)ethanol, a molar excess of methacrylic acid (e.g., 1.5 to 2 equivalents), a catalytic amount of the acid catalyst, and a small amount of polymerization inhibitor.
-
Add a suitable solvent like toluene to aid in the azeotropic removal of water.
-
Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst and unreacted methacrylic acid, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product is typically purified by vacuum distillation to obtain the final high-purity this compound.
Workflow for Synthesis and Purification:
Polymerization of this compound
PFOEMA can be polymerized using various techniques, with controlled radical polymerization methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization being particularly effective for producing well-defined polymers with controlled molecular weights and low dispersity.[5]
Experimental Protocol: RAFT Polymerization
Objective: To synthesize a well-defined polymer of this compound via RAFT polymerization.
Materials:
-
This compound (PFOEMA), purified
-
RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Degassing equipment (e.g., Schlenk line)
Procedure:
-
In a Schlenk flask, dissolve the desired amounts of PFOEMA, RAFT agent, and AIBN in the anhydrous solvent. The molar ratio of monomer to RAFT agent will determine the target molecular weight, and the ratio of RAFT agent to initiator will influence the polymerization rate and control.
-
Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).
-
Monitor the polymerization by taking aliquots at different time intervals and analyzing the monomer conversion by techniques such as ¹H NMR spectroscopy or gas chromatography.
-
Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven until a constant weight is achieved.
Logical Flow of RAFT Polymerization:
Applications in Drug Development
The unique properties of fluorinated polymers derived from PFOEMA make them attractive candidates for various applications in drug delivery. The hydrophobicity and lipophobicity imparted by the perfluorooctyl chains can be leveraged to create stable nanoparticles for encapsulating hydrophobic drugs.
Nanoparticle Formulation for Drug Delivery
Polymers of PFOEMA, often in the form of copolymers with hydrophilic monomers, can self-assemble into nanoparticles in aqueous environments. These nanoparticles can serve as carriers for therapeutic agents.
General Workflow for Nanoparticle Drug Delivery:
While specific drug loading and release studies for homopolymers of PFOEMA are not extensively reported, the principles of using fluorinated polymers for encapsulating and delivering drugs like the anticancer agent 5-fluorouracil have been demonstrated with other methacrylate-based systems.[6] The hydrophobic core of nanoparticles formed from PFOEMA-containing copolymers would be an ideal environment for sequestering such drugs from the aqueous physiological environment, potentially improving their stability and circulation time.[7]
Cellular Interaction and Signaling
The cellular uptake of fluorinated nanoparticles is an active area of research. It is generally understood that nanoparticles are taken up by cells through endocytic pathways.[8] The specific mechanism can depend on the size, shape, and surface chemistry of the nanoparticles. While there is no specific signaling pathway universally attributed to the action of fluorinated polymer drug carriers, the delivered therapeutic agent would be expected to interact with its known cellular targets to elicit a biological response. For instance, if a kinase inhibitor is delivered, it would interact with its target kinase within the cell, modulating downstream signaling pathways. The role of the fluorinated carrier is primarily to facilitate the delivery of the drug to the site of action.
Conclusion
This compound is a versatile monomer that provides access to a range of fluorinated polymers with unique and valuable properties. This guide has outlined its core chemical and physical characteristics, provided detailed procedural outlines for its synthesis and controlled polymerization, and explored its potential applications in the field of drug delivery. For researchers and professionals in drug development, PFOEMA and its derivatives offer a promising platform for the creation of novel and effective therapeutic delivery systems. Further research into specific drug formulations and in vivo studies will be crucial in fully realizing the potential of this class of materials.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 1996-88-9 | FP100816 [biosynth.com]
- 3. fluoryx.com [fluoryx.com]
- 4. Well-controlled ATRP of 2-(2-(2-Azidoethyoxy)ethoxy)ethyl Methacrylate for High-density Click Functionalization of Polymers and Metallic Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physical and Core Characteristics of Methoxphenidine (CAS 127529-46-8)
Authoritative Overview for Researchers, Scientists, and Drug Development Professionals
Foreword: This document provides a comprehensive technical guide on the physical, chemical, and pharmacological characteristics of Methoxphenidine (MXP), also known as 1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine. It is crucial to note that the CAS number 1996-88-9, as initially queried, is officially assigned to 2-(Perfluorooctyl)ethyl methacrylate. This guide will focus on Methoxphenidine, which corresponds to the chemical name provided and is of significant interest to the specified audience. The correct CAS number for Methoxphenidine is 127529-46-8 .[1][2][3][4]
Methoxphenidine is a dissociative anesthetic of the diarylethylamine class and functions primarily as an N-methyl-D-aspartate (NMDA) receptor antagonist.[5][6] It has been a subject of interest in both forensic and pharmacological research due to its emergence as a designer drug.[1][7] This guide synthesizes available data on its physical properties, experimental characterization protocols, and its primary mechanism of action.
Chemical and Physical Properties
Methoxphenidine is a white, powdered solid at room temperature. Its core structure consists of a piperidine ring attached to a 1,2-diphenylethyl moiety, with a methoxy group substituted on one of the phenyl rings. A summary of its key physical and chemical properties is presented below.
Table 1: Summary of Physical and Chemical Data for Methoxphenidine
| Property | Value | Source(s) |
| IUPAC Name | 1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine | [1] |
| Synonyms | Methoxphenidine, MXP, 2-MeO-Diphenidine | [1][2] |
| CAS Number | 127529-46-8 | [1][2][3][4] |
| Molecular Formula | C₂₀H₂₅NO | [1][3] |
| Molar Mass | 295.426 g/mol | [1] |
| Appearance | White Powder | [2] |
| Melting Point | 171.5 °C | [5] |
| Solubility | ~3 mg/mL in phosphate-buffered saline (pH 7.2)~30 mg/mL in Ethanol and DMSO~50 mg/mL in Dimethylformamide (DMF) | [5] |
| pKa (protonated) | Data not available | |
| LogP | Data not available |
Experimental Protocols
The characterization and synthesis of Methoxphenidine involve standard and advanced analytical techniques. Below are detailed methodologies cited in the literature for its synthesis, purification, and identification.
Several synthetic routes for Methoxphenidine have been described. A common approach involves a multi-step synthesis, which can be generalized as follows.
Protocol 2.1.1: General Synthesis via Grignard Reagent This procedure is based on the addition of a Grignard reagent to a Weinreb amide to form a ketone intermediate, which is then converted to the final product.[5]
-
Grignard Reaction: A phenylmagnesium bromide Grignard reagent is added to a solution of a suitable Weinreb amide to yield the corresponding ketone intermediate.
-
Reductive Amination: The ketone intermediate is converted to a primary amine.
-
Cyclization: The primary amine is reacted with 1,5-dibromopentane to form the piperidine ring, yielding Methoxphenidine.[5]
Protocol 2.1.2: Purification by Crystallization The synthesized Methoxphenidine free base can be converted to its hydrochloride salt and purified.
-
Dissolve the crude Methoxphenidine free base (e.g., 3.3 g) in diethyl ether (15 mL).[6]
-
Add a solution of hydrogen chloride in diethyl ether dropwise (e.g., 8 mL) to the stirred solution.[6]
-
A suspension will form. Evaporate the solvent to dryness.
-
Recrystallize the resulting solid product from acetone to yield colorless crystals of Methoxphenidine HCl.[6]
The identity and purity of Methoxphenidine are confirmed using a suite of analytical techniques.
Protocol 2.2.1: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte in methanol (e.g., ~4 mg/mL).[2]
-
Instrumentation: Utilize a standard GC-MS system equipped with a capillary column suitable for amine analysis.
-
Analysis: Inject the sample and run a temperature gradient program to separate the analyte from any impurities. The mass spectrometer will provide a fragmentation pattern that serves as a chemical fingerprint for Methoxphenidine.
Protocol 2.2.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve the sample (e.g., ~5 mg/mL) in a suitable deuterated solvent, such as Deuterium Oxide (D₂O), containing a reference standard like Trimethylsilylpropanoic acid (TSP) for ¹H NMR.[2]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz).[2]
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, splitting patterns, and integration values are used to confirm the molecular structure of Methoxphenidine.[6]
Protocol 2.2.3: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Use an HPLC system with a suitable stationary phase (e.g., C18 column) and a mobile phase optimized for the separation of Methoxphenidine and its isomers.[5]
-
Detection: Employ a UV or mass spectrometry detector to identify and quantify the analyte.[6] This technique is particularly useful for separating the 2-MXP, 3-MXP, and 4-MXP structural isomers.[5]
Mechanism of Action and Signaling Pathway
Methoxphenidine's primary pharmacological effect is the antagonism of the NMDA receptor.[5][6] It acts as an uncompetitive channel blocker, similar to other dissociative anesthetics like ketamine and PCP.[5] By blocking the NMDA receptor ion channel, it prevents the influx of Ca²⁺ ions that normally occurs upon activation by the neurotransmitter glutamate and a co-agonist (glycine or D-serine).[8]
This blockade of glutamatergic neurotransmission leads to downstream effects on intracellular signaling cascades. Inhibition of the NMDA receptor has been shown to suppress the extracellular signal-regulated kinase (ERK1/2) signaling pathway.[9] This, in turn, affects the phosphorylation of the cAMP-responsive element binding protein (CREB) and modulates the expression of genes involved in cell survival, proliferation, and apoptosis.[9]
Beyond its primary target, Methoxphenidine also exhibits a weak affinity for the dopamine transporter (DAT) and an even lower affinity for the norepinephrine transporter (NET), with negligible effects on the serotonin transporter (SERT).[5][6] These interactions may contribute to its complex pharmacological profile, including potential stimulant-like effects at lower doses.[10]
This guide provides a foundational understanding of Methoxphenidine for professionals in drug development and research. The provided experimental protocols and mechanistic insights are intended to support further investigation into this and related compounds.
References
- 1. Methoxphenidine - Wikipedia [en.wikipedia.org]
- 2. swgdrug.org [swgdrug.org]
- 3. 1-(1-(2-Methoxyphenyl)-2-phenylethyl)piperidine | C20H25NO | CID 67833251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. esslabshop.com [esslabshop.com]
- 5. cdn.who.int [cdn.who.int]
- 6. Intriguing Cytotoxicity of the Street Dissociative Anesthetic Methoxphenidine: Unexpected Impurities Spotted [mdpi.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 9. pnas.org [pnas.org]
- 10. METHOXPHENIDINE, A DESIGNER DRUG OR A POSSIBLE ROUTE FOR RESEARCH TO DEPRESSION TREATMENT? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 2-(Perfluorooctyl)ethyl Methacrylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-(perfluorooctyl)ethyl methacrylate (PFOEMA), a fluorinated monomer crucial in the development of advanced polymers and coatings. A thorough understanding of its solubility is paramount for its application in various fields, including the formulation of drug delivery systems, medical devices, and specialized coatings. This document compiles available solubility data, outlines experimental methodologies for its determination, and presents a logical framework for solvent selection.
Core Concepts in PFOEMA Solubility
This compound (CAS 1996-88-9) is characterized by a long, hydrophobic, and oleophobic perfluorooctyl chain and a polymerizable methacrylate group. This unique amphiphilic nature dictates its solubility behavior in organic solvents. The highly fluorinated tail is immiscible with many hydrocarbon-based and polar solvents, while the methacrylate portion exhibits more conventional solubility. Therefore, finding a suitable solvent or solvent system often involves balancing these competing characteristics.
Qualitative Solubility Overview
Published data and supplier information present a somewhat conflicting picture of PFOEMA's solubility, highlighting the empirical nature of solvent selection for this compound. While some sources describe it as "not soluble in organic solvents" and only forming a solution with the aid of a co-solvent, others report slight to sparing solubility in specific polar and non-polar solvents. For instance, it is cited as being "Sparingly" soluble in chloroform and "Slightly" soluble in methanol.[1]
In contrast, some chemical suppliers indicate that PFOEMA is soluble in a range of common organic solvents, including ethanol, acetone, tetrahydrofuran (THF), ethyl acetate, acetonitrile, dichloromethane, toluene, and hexane. One supplier even offers PFOEMA as a ready-made solution in hexane.[2] This suggests that while high concentration solutions may be challenging to achieve in some solvents, PFOEMA is not entirely insoluble.
Quantitative Solubility Data
Despite extensive research, specific quantitative solubility data for this compound in various organic solvents remains largely unpublished in publicly accessible literature. The available information is primarily qualitative. The absence of standardized quantitative data necessitates that researchers and formulation scientists determine the solubility of PFOEMA in their specific solvent systems empirically. The following table summarizes the available qualitative data.
| Organic Solvent | Qualitative Solubility | Source |
| Chloroform | Sparingly | [1] |
| Methanol | Slightly | [1] |
| Ethanol | Soluble | |
| Acetone | Soluble | |
| Tetrahydrofuran (THF) | Soluble | |
| Ethyl Acetate | Soluble | |
| Acetonitrile | Soluble | |
| Dichloromethane | Soluble | |
| Toluene | Soluble | |
| Hexane | Soluble | [2] |
Note: The term "Soluble" in this context is based on supplier information and may not reflect high solubility in terms of g/L or wt%. It is strongly recommended to experimentally verify the solubility for any given application.
Experimental Protocol for Determining Solubility
The following is a generalized experimental protocol for determining the solubility of this compound. This method can be adapted to various organic solvents and temperature conditions.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (PFOEMA)
-
Selected organic solvent(s) (analytical grade)
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars or a shaker bath
-
Constant temperature bath or incubator
-
Analytical balance
-
Micropipettes
-
Filtration apparatus (e.g., syringe filters with compatible membranes, such as PTFE)
-
Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with UV detector (HPLC-UV))
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of PFOEMA to a known volume of the selected organic solvent in a glass vial. The excess is crucial to ensure that saturation is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or shaker set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection for undissolved PFOEMA at the bottom of the vial should be made.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solute to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.
-
Immediately filter the collected supernatant through a syringe filter that is chemically compatible with the solvent to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated GC-FID or HPLC-UV method to determine the concentration of PFOEMA.
-
A calibration curve should be prepared using standard solutions of PFOEMA of known concentrations in the same solvent.
-
-
Calculation of Solubility:
-
Calculate the concentration of PFOEMA in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or weight percent (wt%).
-
Experimental Workflow for Solubility Determination
Logical Framework for Solvent Selection
The selection of an appropriate solvent for this compound is guided by the principle of "like dissolves like." However, due to the dual nature of the PFOEMA molecule, a more nuanced approach is required.
Key Considerations:
-
Fluorophilicity: Solvents with some degree of fluorination, such as trifluorotoluene, are likely to be good solvents for the perfluorooctyl tail, promoting overall solubility.
-
Polarity of the Methacrylate Group: The ester and methacrylate functionalities introduce polarity. Solvents with moderate polarity, such as esters (ethyl acetate) and ketones (acetone), can interact favorably with this part of the molecule.
-
Hydrogen Bonding: Solvents capable of hydrogen bonding, like alcohols (ethanol), may have limited interaction with the fluorinated chain but can solvate the ester group.
-
Dispersive Forces: Non-polar solvents like hexane and toluene primarily interact through weaker van der Waals forces. The large, polarizable perfluoroalkyl chain can have favorable dispersive interactions with such solvents.
The interplay of these factors means that a single solvent may not be ideal. In such cases, a co-solvent system can be employed. For instance, a mixture of a fluorinated solvent with a more polar or non-polar solvent can be used to create a favorable environment for both parts of the PFOEMA molecule.
Solvent Selection Pathway
Conclusion
The solubility of this compound in organic solvents is a complex property governed by its unique molecular structure. While qualitative data suggests solubility in a range of solvents, the lack of quantitative data in the public domain necessitates empirical determination for specific applications. The experimental protocol and logical framework provided in this guide offer a systematic approach for researchers and professionals to effectively select and validate appropriate solvent systems for their work with this important fluorinated monomer. As the applications of PFOEMA continue to expand, a more comprehensive and publicly available quantitative solubility database would be of significant value to the scientific community.
References
In-Depth Structural Analysis of 1H,1H,2H,2H-Perfluorodecyl Methacrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive structural analysis of 1H,1H,2H,2H-perfluorodecyl methacrylate, a fluorinated monomer of significant interest in the development of advanced materials, including drug delivery systems, biomedical devices, and specialized coatings. This document outlines the molecule's physicochemical properties, detailed spectroscopic data, and standardized experimental protocols for its characterization.
Physicochemical Properties
1H,1H,2H,2H-perfluorodecyl methacrylate possesses unique properties owing to its perfluorinated chain, such as low surface tension and high thermal and chemical stability.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₉F₁₇O₂ | [2][3] |
| Molecular Weight | 532.18 g/mol | [3] |
| Appearance | Colorless liquid | [4] |
| Density | 1.637 g/mL at 25 °C | [1] |
| Boiling Point | 90 °C at 4 mmHg | [1] |
| Refractive Index | n20/D 1.337 | [1] |
| SMILES String | CC(=C)C(=O)OCCC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F | [3] |
| InChI Key | QUKRIOLKOHUUBM-UHFFFAOYSA-N | [1] |
Spectroscopic Analysis
The structural elucidation of 1H,1H,2H,2H-perfluorodecyl methacrylate is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine atoms within the molecule. The predicted chemical shifts for ¹H, ¹³C, and ¹⁹F NMR are presented below.
¹H NMR (Proton NMR)
The ¹H NMR spectrum is expected to show distinct signals for the vinyl protons, the methyl protons of the methacrylate group, and the two methylene groups of the ethyl spacer.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 6.1 | Singlet | 1H | =CH₂ (cis to C=O) |
| ~ 5.6 | Singlet | 1H | =CH₂ (trans to C=O) |
| ~ 4.4 | Triplet | 2H | -OCH₂- |
| ~ 2.5 | Multiplet | 2H | -CH₂-CF₂- |
| ~ 1.9 | Singlet | 3H | -CH₃ |
¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
| Chemical Shift (ppm) | Assignment |
| ~ 166 | C=O (Ester) |
| ~ 136 | =C(CH₃)- |
| ~ 126 | =CH₂ |
| ~ 105-120 (multiplets) | -(CF₂)₇- |
| ~ 108-118 (triplet) | -CF₃ |
| ~ 60 | -OCH₂- |
| ~ 30 (triplet) | -CH₂-CF₂- |
| ~ 18 | -CH₃ |
¹⁹F NMR (Fluorine NMR)
The ¹⁹F NMR spectrum is crucial for characterizing the perfluorinated chain.
| Chemical Shift (ppm) | Assignment |
| ~ -81 | -CF₃ |
| ~ -114 | -CF₂-CF₃ |
| ~ -122 to -124 | -(CF₂)₅- |
| ~ -126 | -CH₂-CF₂- |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum reveals the presence of key functional groups in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2960 | Medium | C-H stretch (methyl and methylene) |
| ~ 1725 | Strong | C=O stretch (ester) |
| ~ 1640 | Medium | C=C stretch (alkene) |
| ~ 1100-1300 | Strong | C-F stretch |
| ~ 1150 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.
| m/z | Proposed Fragment |
| 532 | [M]⁺ (Molecular Ion) |
| 513 | [M - F]⁺ |
| 463 | [M - OCH₂CH₂(CF₂)₇CF₃]⁺ |
| 447 | [M - C₄H₅O₂]⁺ |
| 69 | [CF₃]⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance III HD 400 MHz or equivalent)
-
5 mm broadband probe
Sample Preparation:
-
Dissolve approximately 10-20 mg of 1H,1H,2H,2H-perfluorodecyl methacrylate in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): 4.0 s
-
Spectral Width (sw): 20 ppm
¹³C NMR Parameters:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 1.5 s
-
Spectral Width (sw): 240 ppm
¹⁹F NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 64
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): 1.0 s
-
Spectral Width (sw): 200 ppm
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Reference the spectra internally to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).
FTIR Spectroscopy
Objective: To identify the characteristic functional groups.
Instrumentation:
-
FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or equivalent)
-
Attenuated Total Reflectance (ATR) accessory with a diamond crystal
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a single drop of the liquid 1H,1H,2H,2H-perfluorodecyl methacrylate directly onto the ATR crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Mode: Absorbance
Data Processing:
-
Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance spectrum.
Mass Spectrometry
Objective: To determine the molecular weight and analyze the fragmentation pattern.
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source (e.g., Agilent 7890B GC coupled to a 5977A MSD or equivalent).
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as ethyl acetate.
GC-MS Parameters:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 300 °C at 10 °C/min, and hold for 5 minutes.
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-600
Data Processing:
-
The mass spectrum of the eluting peak corresponding to the compound is analyzed.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the fragmentation pattern with known fragmentation mechanisms for methacrylate esters.
Molecular Structure and Experimental Workflow
The following diagrams illustrate the molecular structure and a typical experimental workflow for the structural analysis of 1H,1H,2H,2H-perfluorodecyl methacrylate.
Caption: Molecular structure of 1H,1H,2H,2H-perfluorodecyl methacrylate.
Caption: Experimental workflow for structural analysis.
References
Thermal Stability of PFOEMA Monomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl methacrylate (PFOEMA) monomer. Due to the limited availability of direct experimental data for PFOEMA monomer in publicly accessible literature, this guide synthesizes information from analogous fluorinated methacrylate monomers, general principles of methacrylate stability, and standard analytical techniques used for thermal analysis. The document covers key aspects of thermal decomposition, recommended handling and storage conditions, and the experimental methodologies used to assess thermal stability, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Introduction to PFOEMA and its Thermal Stability
PFOEMA is a fluorinated methacrylate monomer. The presence of a long fluorinated alkyl chain imparts unique properties such as low surface energy, hydrophobicity, and oleophobicity to polymers derived from it. However, the thermal stability of the monomer is a critical parameter that influences its polymerization, storage, and handling. Uncontrolled polymerization or degradation due to thermal stress can lead to product inconsistency and safety hazards.
Methacrylate monomers, in general, are susceptible to spontaneous polymerization, which can be initiated by heat, light, or contaminants. To prevent this, commercial monomers are typically supplied with inhibitors. The thermal stability of PFOEMA is therefore intrinsically linked to the effectiveness of the chosen inhibitor and the storage conditions.
Principles of Thermal Stability and Decomposition
The thermal stability of a chemical compound refers to its resistance to decomposition at elevated temperatures. For a monomer like PFOEMA, two primary thermal events are of concern:
-
Uncontrolled Polymerization: An exothermic process that can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.
-
Thermal Decomposition: The breakdown of the molecule into smaller, volatile fragments.
The presence of the methacrylate group makes PFOEMA susceptible to radical polymerization. The decomposition of fluorinated compounds can be complex, potentially leading to the formation of various smaller fluorinated molecules.
Recommended Handling and Storage
Proper handling and storage are crucial for maintaining the stability of PFOEMA monomer and preventing hazardous reactions. Based on general guidelines for methacrylate esters and fluorinated compounds, the following practices are recommended:
-
Inhibitors: PFOEMA should be stored with an appropriate inhibitor, such as the methyl ether of hydroquinone (MEHQ). The inhibitor requires the presence of dissolved oxygen to be effective. Therefore, the monomer should not be stored under an inert atmosphere.
-
Temperature: Elevated temperatures can increase the rate of inhibitor consumption and the risk of spontaneous polymerization. A recommended storage temperature for similar fluorinated methacrylate monomers is 2-8°C. Direct heating of containers should be avoided.
-
Light: Exposure to ultraviolet (UV) light can initiate polymerization. PFOEMA should be stored in opaque containers in a dark location.
-
Contamination: Contamination with acids, bases, oxidizing agents, or radical initiators can trigger polymerization.
Table 1: General Storage and Handling Recommendations for PFOEMA Monomer
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C | To minimize inhibitor depletion and the rate of potential polymerization. |
| Inhibitor | Typically MEHQ (check supplier's specifications) | To prevent spontaneous polymerization. |
| Atmosphere | Air (presence of oxygen is required for many inhibitors) | Oxygen is necessary for the proper functioning of common inhibitors like MEHQ. |
| Light Exposure | Store in opaque containers, away from light | To prevent photo-initiation of polymerization. |
| Contaminants | Avoid contact with acids, bases, peroxides, and metals | To prevent catalytic initiation of polymerization. |
Experimental Assessment of Thermal Stability
The thermal stability of monomers is typically evaluated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual mass.
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, representative sample of the PFOEMA monomer (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).
-
Atmosphere: The analysis is typically run under an inert atmosphere (e.g., nitrogen) to study thermal decomposition without oxidation, or under an oxidizing atmosphere (e.g., air) to assess oxidative stability. A typical flow rate is 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature where complete decomposition is expected (e.g., 500-600°C).
-
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset temperature of decomposition is determined from this curve. The derivative of the TGA curve (DTG) shows the rate of weight loss and can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, glass transitions, and exothermic events like polymerization. For PFOEMA monomer, DSC can be used to determine its melting point and to detect the onset of thermally initiated polymerization.
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of the PFOEMA monomer (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.
-
Atmosphere: The analysis is typically performed under an inert nitrogen atmosphere.
-
Temperature Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., -20°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature below the expected decomposition temperature but high enough to observe any polymerization exotherm.
-
Cool the sample back to the starting temperature.
-
A second heating scan is often performed to observe the glass transition of the newly formed polymer.
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) appear as downward peaks, while exothermic events (like polymerization) appear as upward peaks. The onset temperature and the enthalpy of the polymerization exotherm can be calculated from the data.
Factors Influencing Thermal Stability
Several factors can impact the thermal stability of PFOEMA monomer. Understanding these relationships is key to ensuring its safe handling and effective use.
Conclusion
Safety and Handling Precautions for Perfluorinated Methacrylates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety and handling precautions for perfluorinated methacrylates. Given the unique chemical properties of these compounds, a thorough understanding of their potential hazards and the implementation of rigorous safety protocols are paramount for personnel protection and environmental safety in a laboratory setting. This document summarizes key toxicological data, outlines detailed experimental protocols for safety assessment, and provides visual workflows for risk management.
Hazard Identification and Toxicological Profile
Perfluorinated methacrylates, like other methacrylate esters, are reactive monomers susceptible to polymerization. The introduction of perfluoroalkyl chains can significantly alter the physicochemical and toxicological properties compared to their non-fluorinated analogs. While comprehensive toxicological data for all perfluorinated methacrylates is not available, existing data for representative compounds and related methacrylates indicate potential for skin, eye, and respiratory irritation. Prolonged or repeated exposure may lead to organ damage[1].
Acute Toxicity Data
The following table summarizes available acute toxicity data for (Perfluorohexyl)ethyl methacrylate, a representative perfluorinated methacrylate. It is crucial to consult the specific Safety Data Sheet (SDS) for any perfluorinated methacrylate being used.
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat (male/female) | Dermal | > 5000 mg/kg bw | [1] |
| LD50 | Rat (female) | Oral | > 5000 mg/kg bw | [1] |
| LC50 | Rat (male/female) | Inhalation | > 5.2 - < 9.9 mg/L air | [1] |
Ecotoxicity Data
The environmental impact of these compounds should also be considered. The following data is for (Perfluorohexyl)ethyl methacrylate.
| Endpoint | Species | Value | Exposure Time | Reference |
| LC50 | Oncorhynchus mykiss (Rainbow trout) | > 0.077 mg/L | 96 h | [1] |
| EC50 | Daphnia magna (Water flea) | > 0.017 mg/L | 48 h | [1] |
| EC50 | Desmodesmus subspicatus (Green algae) | > 0.008 mg/L | 72 h | [1] |
| EC50 | Activated sludge | > 100 mg/L | 3 h | [1] |
Engineering Controls and Personal Protective Equipment (PPE)
Due to the potential for inhalation of vapors and skin/eye contact, robust engineering controls and appropriate PPE are mandatory when handling perfluorinated methacrylates.
-
Engineering Controls : Always handle these compounds in a well-ventilated laboratory, preferably within a certified chemical fume hood[2]. The fume hood sash should be kept as low as possible.
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash hazards[1].
-
Skin Protection : Wear impervious, flame-resistant clothing. Gloves resistant to methacrylates (e.g., butyl rubber or laminate) should be worn. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.
-
Respiratory Protection : If exposure limits are likely to be exceeded or if working outside of a fume hood, a full-face respirator with an appropriate cartridge should be used[1].
Safe Handling and Storage
Perfluorinated methacrylates are reactive monomers that can undergo hazardous polymerization.
-
Handling : Avoid inhalation of vapors and direct contact with skin and eyes. Take measures to prevent the buildup of electrostatic charge. Use only non-sparking tools.
-
Storage : Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed. These materials are often stabilized with inhibitors that require the presence of oxygen to be effective; therefore, do not store under an inert atmosphere.
Experimental Protocols for Safety Assessment
Standardized protocols are essential for evaluating the potential hazards of perfluorinated methacrylates. The following are summaries of key OECD guidelines and in vitro cytotoxicity assays.
Acute Dermal Irritation/Corrosion (OECD 404)
This test determines the potential of a substance to cause skin irritation or corrosion.
Methodology:
-
Animal Selection : Healthy young adult albino rabbits are typically used[3].
-
Dose Application : A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of shaved skin (approximately 6 cm²)[3][4].
-
Exposure : The test patch is covered with a gauze patch and secured with tape for a 4-hour exposure period[4].
-
Observation : The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal[5]. The observation period may be extended up to 14 days to assess the reversibility of the effects[4][5].
-
Scoring : Skin reactions are graded according to a standardized scoring system.
Acute Eye Irritation/Corrosion (OECD 405)
This test assesses the potential of a substance to cause eye irritation or corrosion.
Methodology:
-
Animal Selection : Healthy young adult albino rabbits are used[6].
-
Instillation : A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye[7]. The other eye serves as a control.
-
Observation : The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation[8]. The observation period can be extended up to 21 days to evaluate the reversibility of effects[8].
-
Scoring : Ocular lesions are scored using a standardized system. The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress[7].
Acute Inhalation Toxicity (OECD 403)
This test evaluates the health hazards of short-term exposure to a substance via inhalation.
Methodology:
-
Animal Selection : Young adult rats are the preferred species[9].
-
Exposure : Animals are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a predetermined duration, typically 4 hours[10][11]. Multiple concentration groups are used to determine a dose-response relationship.
-
Observation : Animals are observed for at least 14 days post-exposure for signs of toxicity and mortality[10][12]. Body weight is recorded periodically.
-
Endpoint : The primary endpoint is the LC50 (median lethal concentration)[11][12].
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability and cytotoxicity.
Methodology:
-
Cell Culture : Plate cells in a 96-well plate and incubate until they reach the desired confluency.
-
Treatment : Expose the cells to various concentrations of the perfluorinated methacrylate for a specified period (e.g., 24 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals[13][14].
-
Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals[13].
-
Absorbance Measurement : Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm[13]. The intensity of the color is proportional to the number of viable cells.
Potential Signaling Pathways of Toxicity
While specific data for perfluorinated methacrylates is limited, studies on other methacrylates suggest that their toxicity may be mediated through the induction of oxidative stress and apoptosis.
-
Oxidative Stress : Methacrylates can deplete intracellular glutathione (GSH), a key antioxidant, leading to an increase in reactive oxygen species (ROS)[15]. This oxidative stress can damage cellular components like lipids, proteins, and DNA.
-
Apoptosis : Increased ROS levels can trigger programmed cell death (apoptosis) through the activation of caspase cascades. Key executioner caspases involved are Caspase-3 and Caspase-9[16][17].
In Vitro Apoptosis Assessment: Caspase-3/9 Activation Assay
This assay quantifies the activity of key caspases involved in the apoptotic pathway.
Methodology:
-
Cell Lysis : After treatment with the perfluorinated methacrylate, cells are lysed to release their contents.
-
Substrate Addition : A specific peptide substrate for either Caspase-3 (DEVD) or Caspase-9 (LEHD) conjugated to a reporter molecule (e.g., a chromophore or fluorophore) is added to the cell lysate[18][19].
-
Cleavage and Detection : Active caspases in the lysate cleave the substrate, releasing the reporter molecule. The signal from the reporter is then measured using a spectrophotometer or fluorometer. The signal intensity is proportional to the caspase activity.
Risk Assessment and Emergency Procedures
A thorough risk assessment should be conducted before working with perfluorinated methacrylates.
Caption: A generalized workflow for laboratory chemical risk assessment.
Emergency Spill Response
In the event of a spill, prompt and appropriate action is critical.
Caption: A flowchart for responding to a chemical spill in the laboratory.
Spill Cleanup Procedure:
-
Evacuate : Immediately evacuate the area and alert others[20].
-
Ventilate : If safe to do so, increase ventilation by opening a fume hood sash.
-
Contain : For liquid spills, use a compatible absorbent material to contain the spill.
-
Personal Protection : Don appropriate PPE before attempting cleanup.
-
Cleanup : Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate : Clean the spill area with a suitable solvent and then soap and water.
-
Seek Medical Attention : If there has been any personal exposure, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention[20].
Conclusion
Perfluorinated methacrylates are a class of compounds with unique properties that require careful handling and a thorough understanding of their potential hazards. While data on their specific toxicology is still emerging, by following the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can work with these materials safely. It is imperative to always consult the most up-to-date Safety Data Sheet for the specific perfluorinated methacrylate being used and to conduct a comprehensive risk assessment before beginning any new experimental work.
References
- 1. echemi.com [echemi.com]
- 2. capotchem.com [capotchem.com]
- 3. Acute skin Irritation-corrosion test. OECD 404: 2015. - IVAMI [ivami.com]
- 4. nucro-technics.com [nucro-technics.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 10. eurolab.net [eurolab.net]
- 11. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 15. chemometec.com [chemometec.com]
- 16. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 19. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 20. acs.org [acs.org]
Technical Guide: Physicochemical Properties of 2-(Perfluorooctyl)ethyl Methacrylate
This guide provides essential physicochemical data for 2-(perfluorooctyl)ethyl methacrylate (CAS No: 1996-88-9), a fluorinated monomer commonly utilized in the synthesis of specialized polymers. Its significant fluorine content imparts unique properties, such as hydrophobicity and oleophobicity, to materials. This document is intended for researchers and professionals in materials science, polymer chemistry, and drug development who require precise data for experimental design and material characterization.
Core Physicochemical Data
The fundamental molecular properties of this compound are summarized below. This data is critical for stoichiometric calculations in polymer synthesis and for analytical characterization.
| Property | Value |
| Chemical Formula | C₁₄H₉F₁₇O₂[1][2] |
| Molecular Weight | 532.19 g/mol [1][2] |
Structural Representation
The molecule consists of three primary functional regions: a reactive methacrylate group, a flexible ethyl linker, and a stable perfluorooctyl chain. The logical relationship between these components dictates the monomer's reactivity and the resulting polymer's properties.
Caption: Logical structure of this compound.
References
A Technical Guide to Fundamental Research on Fluorinated Acrylic Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the fundamental aspects of fluorinated acrylic polymers, covering their synthesis, unique properties, characterization, and critical applications, with a particular focus on their relevance in the field of drug development. The inclusion of fluorine atoms into an acrylic polymer backbone imparts a range of exceptional properties, making these materials highly valuable for advanced applications.
Introduction to Fluorinated Acrylic Polymers
Fluorinated acrylic polymers are a class of synthetic materials that merge the versatile properties of acrylics with the distinct advantages conferred by fluorine.[1] This is achieved by replacing hydrogen atoms in the side chains of acrylic or methacrylic monomers with fluorine atoms.[1] The resulting polymers possess a carbon-based backbone similar to conventional acrylics but feature fluorinated side chains that are responsible for their unique characteristics.[1]
The core of their exceptional performance lies in the properties of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry (~485 kJ·mol⁻¹).[2] This strong bond contributes to high thermal and chemical stability.[1][2] Furthermore, the high electronegativity and low polarizability of fluorine atoms lead to low surface energy, which manifests as excellent water and oil repellency (hydrophobicity and oleophobicity).[1][3] These properties, combined with biocompatibility and anti-fouling capabilities, make fluorinated acrylic polymers highly attractive for biomedical applications, including drug delivery systems, medical device coatings, and tissue engineering.[3]
Synthesis of Fluorinated Acrylic Polymers
The most common method for synthesizing fluorinated acrylic polymers is through free-radical polymerization.[1][4] This technique can be adapted for bulk, solution, and emulsion methods, offering versatility in tailoring the final polymer structure.[4][5] Other advanced methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are also employed to create well-defined polymer architectures.[6]
Common fluorinated monomers include esters of fluorinated alcohols, such as trifluoroethyl methacrylate (TFEMA) and perfluoroalkyl ethyl methacrylate.[1][7] These can be polymerized to form homopolymers or copolymerized with non-fluorinated acrylic monomers like methyl methacrylate (MMA) or butyl acrylate (BA) to precisely control the properties of the final material.[1][8]
Caption: General workflow for the synthesis of fluorinated acrylic polymers.
This protocol is a representative example of synthesizing a fluorinated acrylic copolymer.
-
Reactant Purification: Monomers such as methyl methacrylate (MMA) and a (perfluoroalkyl)ethyl methacrylate are purified via distillation or column chromatography and stored under nitrogen at low temperatures (-25°C) before use.[7][9] The initiator, such as α,α'-Azobisisobutyronitrile (AIBN), is recrystallized from ethanol.[7] The solvent (e.g., methyl amyl ketone or dioxane) is refluxed and distilled under nitrogen.[7][9]
-
Reaction Setup: A reaction flask is equipped with a condenser, a nitrogen inlet, and a magnetic stirrer. The chosen solvent is added to the flask.
-
Polymerization: The purified monomers and the initiator (e.g., tert-butyl peroxyacetate) are dissolved in the solvent.[9] The reaction mixture is heated to a specific temperature (e.g., 75°C) under a nitrogen atmosphere.[8] The polymerization is allowed to proceed for a set duration, often several hours, under continuous stirring.[9]
-
Purification: After the reaction is complete, the polymer is isolated by precipitation. The viscous polymer solution is slowly added to a large volume of a non-solvent, such as methanol, while stirring. The precipitated polymer is then collected by filtration.
-
Drying: The collected polymer is dried in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved to remove any residual solvent and non-solvent.
Key Properties and Data
Fluorinated acrylic polymers exhibit a unique combination of properties derived from their chemical structure. The strong C-F bonds make them highly resistant to chemicals, solvents, acids, and bases, as well as photodegradation, which enhances their durability for outdoor applications.[1] They also generally show superior thermal stability compared to their non-fluorinated counterparts.[1][5]
The most notable characteristic is their low surface energy, which results in high water and oil repellency.[1] This is quantified by measuring the contact angle of liquids on the polymer surface. Even small amounts of fluorinated monomers can significantly increase the hydrophobicity and oleophobicity of the polymer.[9]
| Polymer Composition | Fluorine Content (wt%) | Water Contact Angle (Advancing) | Hexadecane Contact Angle (Advancing) | Reference |
| Styrene/Butyl Methacrylate/Butyl Acrylate/Hydroxypropyl Acrylate | 0 | Not Reported | Not Reported | [9] |
| Above Copolymer with (Perfluoroalkyl)ethyl Methacrylate | 1.5 | ~80-115° | ~60-70° | [9] |
| Above Copolymer with (Perfluoroalkyl)ethyl Methacrylate | 3.0 | Not specified, but surface fluorine excess is higher | Not specified, but surface fluorine excess is higher | [9] |
| MMA/BA/HEMA Copolymer (Non-fluorinated) | 0 | Not Reported | Not Reported | [8] |
| MMA/BA/HEMA Esterified with Tetrafluoro Propanoic Acid | 4-10 | Not Reported | Not Reported | [8] |
| Table 1: Surface Properties of Representative Fluorinated Acrylic Copolymers. Data illustrates the significant impact of low-level fluorination on surface repellency. |
Characterization Techniques
A suite of analytical techniques is used to confirm the structure, composition, and properties of synthesized fluorinated acrylic polymers.
-
Fourier Transform Infrared Spectroscopy (FT-IR): Used to identify the functional groups present in the polymer and confirm the incorporation of both acrylate and fluorinated components.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the polymer's molecular structure and composition.
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique used to verify the presence and chemical state of fluorine on the polymer surface, confirming the surface migration of fluorinated segments.[5]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, providing data on its thermal stability and degradation profile. The high bond energy of C-F bonds typically results in increased thermal stability.[5]
-
Contact Angle Goniometry: Directly measures the water and oil repellency by determining the contact angle of liquid droplets on the polymer surface.[9]
Caption: Workflow for the characterization of fluorinated acrylic polymers.
-
Sample Preparation: A small, precise amount of the dried polymer (typically 5-10 mg) is weighed into a TGA sample pan (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a high temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).
-
Data Collection: The instrument records the sample's weight as a function of temperature.
-
Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition and the temperatures at which significant weight loss occurs, indicating the polymer's thermal stability.
Applications in Drug Development
The unique properties of fluorinated polymers make them excellent candidates for advanced biomedical applications.[2][3]
-
Drug Delivery: Their amphiphobic nature can be harnessed to create nanoparticles or micelles for encapsulating both hydrophobic and hydrophilic drugs. The polymer shell can protect the drug from degradation and control its release profile.
-
Medical Coatings: Due to their low surface energy and inertness, these polymers are used to create anti-fouling and anti-bacterial coatings for medical devices, implants, and surgical tools.[3] This reduces the risk of infection and improves biocompatibility.
-
Tissue Engineering: Fluorinated polymers can be fabricated into scaffolds for tissue engineering. Their mechanical properties can be tuned, and their surface chemistry can be modified to promote cell adhesion and growth.[3]
-
Imaging and Diagnostics: The presence of fluorine (¹⁹F) allows for non-invasive magnetic resonance imaging (MRI) with no background signal from the body, making these polymers useful as contrast agents.[3]
Caption: Role of a fluorinated polymer shell in a drug delivery system.
References
- 1. youtube.com [youtube.com]
- 2. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. paint.org [paint.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide to the Surface Energy Properties of Poly(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluorooctyl methacrylate) (PFOEMA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the surface energy properties of Poly(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluorooctyl methacrylate) (PFOEMA), a fluorinated polymer of significant interest in various high-technology fields, including biomedical devices and drug delivery systems.[1][2][3][4][5] Its unique surface characteristics, stemming from the presence of a long perfluorinated side chain, render it a material with exceptionally low surface energy, leading to properties such as hydrophobicity and oleophobicity.
Core Surface Energy Properties
The surface energy of a solid is a critical parameter that governs its interactions with liquids, including wetting, adhesion, and biocompatibility. For polymers like PFOEMA, the surface is dominated by the chemical groups present at the interface. The high concentration of fluorine atoms in the side chains of PFOEMA results in very weak intermolecular forces, leading to its characteristic low surface energy.
While specific quantitative data for PFOEMA is not abundantly available in publicly accessible literature, the properties of similar fluorinated poly(meth)acrylates provide valuable insights. Generally, fluorinated polymers exhibit surface energies significantly lower than conventional polymers like PMMA. For instance, the surface energy of PMMA is approximately 41 mN/m, while fluorinated polymers can have surface energies well below 20 mN/m. The long perfluoroalkyl side chain in PFOEMA is expected to result in one of the lowest surface energies in this class of materials.
To quantitatively assess the surface free energy of PFOEMA, contact angle measurements with various probe liquids are employed. The Owens-Wendt-Rabel-Kaelble (OWRK) and Zisman plot methods are commonly used to determine the total surface free energy (γs) and its dispersive (γsd) and polar (γsp) components.[6][7][8][9][10]
Table 1: Expected Surface Energy Properties of PFOEMA
| Property | Expected Value Range | Significance |
| Total Surface Free Energy (γs) | Very Low (< 20 mN/m) | Dictates overall wettability and adhesive properties. |
| Dispersive Component (γsd) | Dominant Component | Arises from van der Waals forces, primary contributor to low surface energy.[8][10] |
| Polar Component (γsp) | Very Low | Minimal contribution from polar interactions, leading to hydrophobicity.[8][10] |
| Water Contact Angle (θwater) | High (> 110°) | Indicates a highly hydrophobic surface. |
| Diiodomethane Contact Angle (θdiiodomethane) | Moderate | Used in conjunction with water contact angle to calculate surface free energy components. |
| Contact Angle Hysteresis | Low to Moderate | The difference between advancing and receding contact angles, indicates surface heterogeneity and liquid pinning.[11][12] |
Experimental Protocols
Precise and reproducible experimental procedures are crucial for the accurate characterization of PFOEMA's surface properties. Below are detailed methodologies for key experiments.
Synthesis of PFOEMA via Free-Radical Polymerization
PFOEMA is typically synthesized via free-radical polymerization of the 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluorooctyl methacrylate (FOEMA) monomer.[13][14][15]
Materials:
-
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluorooctyl methacrylate (FOEMA) monomer
-
Azobisisobutyronitrile (AIBN) or other suitable free-radical initiator
-
Anhydrous toluene or other suitable solvent
-
Methanol (for precipitation)
-
Nitrogen gas supply
-
Schlenk flask or similar reaction vessel with condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
The FOEMA monomer is dissolved in anhydrous toluene in a Schlenk flask under a nitrogen atmosphere.
-
The initiator (e.g., AIBN, typically 0.1-1 mol% with respect to the monomer) is added to the solution.
-
The reaction mixture is deoxygenated by several freeze-pump-thaw cycles or by bubbling with nitrogen for at least 30 minutes.
-
The flask is then heated to the desired reaction temperature (typically 60-80 °C for AIBN) and stirred for a specified period (e.g., 24 hours).
-
After the polymerization is complete, the solution is cooled to room temperature.
-
The polymer is precipitated by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
The precipitated PFOEMA is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Preparation of PFOEMA Films for Surface Analysis
Uniform and defect-free polymer films are essential for accurate surface property measurements.
Materials:
-
Synthesized PFOEMA polymer
-
A suitable solvent (e.g., a fluorinated solvent like hexafluoroisopropanol or a specialized solvent blend)
-
Substrates (e.g., silicon wafers, glass slides)
-
Spin coater or dip coater
-
Oven or hot plate
Procedure:
-
Prepare a dilute solution of PFOEMA (e.g., 1-5 wt%) in a suitable solvent. Ensure the polymer is fully dissolved, which may require gentle heating or sonication.
-
Clean the substrates thoroughly. For silicon wafers, a standard piranha solution or RCA clean is recommended. For glass slides, sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by drying with nitrogen is effective.
-
Spin Coating: Dispense a small amount of the PFOEMA solution onto the center of the substrate. Spin the substrate at a controlled speed (e.g., 1000-4000 rpm) for a set time (e.g., 30-60 seconds) to create a thin, uniform film.
-
Dip Coating: Immerse the substrate into the PFOEMA solution and withdraw it at a constant, controlled speed.
-
Anneal the coated substrates in an oven at a temperature above the glass transition temperature of PFOEMA but below its decomposition temperature (e.g., 120-150 °C) for a period of time (e.g., 1-2 hours) to remove residual solvent and allow for polymer chain relaxation.
-
Cool the films slowly to room temperature to minimize stress.
Contact Angle Goniometry
This technique is used to measure the contact angle of a liquid droplet on the PFOEMA film surface.
Materials:
-
PFOEMA-coated substrates
-
Contact angle goniometer with a high-resolution camera and analysis software
-
High-purity probe liquids (e.g., deionized water, diiodomethane)
-
Microsyringe for dispensing droplets
Procedure:
-
Place the PFOEMA-coated substrate on the sample stage of the goniometer and ensure it is level.
-
Dispense a small droplet (typically 2-5 µL) of the probe liquid onto the surface.
-
Capture a high-resolution image of the droplet profile.
-
Use the software to measure the static contact angle at the three-phase (solid-liquid-vapor) contact line.
-
For dynamic contact angles, slowly add liquid to the droplet to measure the advancing angle (the maximum angle before the contact line moves) and then slowly withdraw liquid to measure the receding angle (the minimum angle before the contact line retracts).[11]
-
Perform measurements at multiple locations on the surface to ensure reproducibility and obtain an average value.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the PFOEMA surface.[16][17]
Materials:
-
PFOEMA-coated substrates
-
XPS instrument with a monochromatic X-ray source (e.g., Al Kα)
Procedure:
-
Mount the PFOEMA sample in the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (C 1s, O 1s, F 1s).
-
Analyze the high-resolution spectra by fitting the peaks to identify the different chemical environments of each element. For PFOEMA, the C 1s spectrum is of particular interest as it will show distinct peaks corresponding to C-C/C-H, C-O, C=O, and various C-F bonds (CF, CF2, CF3).
-
Quantify the atomic concentrations of each element from the peak areas, corrected by their respective sensitivity factors.
Applications in Drug Development and Biomedical Fields
The unique surface properties of PFOEMA make it a highly attractive material for various biomedical applications.
-
Drug Delivery: The hydrophobicity of PFOEMA can be utilized in controlled-release drug delivery systems. It can be used to encapsulate hydrophobic drugs, protecting them from the aqueous physiological environment and controlling their release rate.[3][4][5]
-
Biomedical Coatings: PFOEMA coatings can be applied to medical devices and implants to reduce biofouling. The low surface energy minimizes the adhesion of proteins, cells, and bacteria, thereby reducing the risk of infection and implant rejection.
-
Microfluidics: In lab-on-a-chip devices, the hydrophobic and oleophobic nature of PFOEMA can be used to create channels and wells that precisely control the movement of small volumes of liquids.
Conclusion
Poly(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-octyl methacrylate) is a fluoropolymer with exceptionally low surface energy, leading to pronounced hydrophobic and oleophobic characteristics. A thorough understanding and precise measurement of its surface properties are essential for its effective application in advanced fields such as drug delivery and biomedical engineering. The experimental protocols outlined in this guide provide a framework for the accurate synthesis and characterization of PFOEMA, enabling researchers and developers to harness its unique surface properties for innovative solutions. Further research to establish a definitive set of quantitative surface energy values for PFOEMA will be invaluable to the scientific community.
References
- 1. pHEMA: An Overview for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Advances in the Applications of Polyhydroxyalkanoate Nanoparticles for Novel Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Method for Measuring the Surface Free Energy of Topical Semi-solid Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dispersion and Polar Component of Specific Surface Free Energy of NaCl(100), KCl(100), and KBr(100) Single Crystal Surfaces [scirp.org]
- 9. casaxps.com [casaxps.com]
- 10. Dispersion and polar components of the interfacial energy explained - DataPhysics Instruments [dataphysics-instruments.com]
- 11. Contact angle hysteresis on fluoropolymer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apparent contact angle and contact angle hysteresis on liquid infused surfaces - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 13. US6602968B1 - Free radical polymerization method for fluorinated copolymers - Google Patents [patents.google.com]
- 14. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 15. Report: Interfacial Free Radical Polymerization of Thin Films (60th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 16. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 17. researchgate.net [researchgate.net]
Environmental Impact Considerations of Fluorinated Monomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into monomeric structures imparts unique and highly desirable properties, leading to their widespread use in the synthesis of advanced polymers and materials critical to numerous sectors, including the pharmaceutical and medical device industries. However, the very stability of the carbon-fluorine bond, which confers these advantageous characteristics, also raises significant environmental concerns. This technical guide provides a comprehensive overview of the environmental impact considerations associated with fluorinated monomers, focusing on their lifecycle, persistence, bioaccumulation, and toxicity. It is intended to serve as a resource for researchers, scientists, and drug development professionals to inform material selection and promote environmentally conscious design of fluorinated materials.
Environmental Fate and Transport of Fluorinated Monomers
The environmental journey of a fluorinated monomer is complex and dictated by its physicochemical properties. Key considerations include its volatility, water solubility, and potential for degradation. Many fluorinated monomers are volatile or semi-volatile organic compounds, leading to their potential release into the atmosphere during production, use, and disposal.
Once in the environment, these monomers can undergo various transport and transformation processes:
-
Atmospheric Fate: In the atmosphere, fluorinated monomers are subject to degradation by hydroxyl radicals (•OH). The atmospheric lifetime of these compounds varies significantly depending on their chemical structure. For instance, tetrafluoroethylene (TFE) has an estimated atmospheric half-life of about 17 hours, while other fluorinated compounds can persist for much longer.[1] This degradation can lead to the formation of other persistent and potentially harmful substances, such as trifluoroacetic acid (TFA), which can be deposited back to the earth's surface through precipitation.[2]
-
Aquatic Fate: In aquatic environments, the fate of fluorinated monomers is governed by their water solubility and potential for hydrolysis and biodegradation. Many fluorinated monomers have low water solubility.[3][4] Hydrolysis, the breakdown of a compound due to reaction with water, is generally not a significant degradation pathway for many fluorinated monomers due to the strength of the C-F bond.[5] Biodegradation, the breakdown by microorganisms, is also often limited.
-
Terrestrial Fate: When released to soil, the mobility of fluorinated monomers is influenced by their tendency to adsorb to soil particles. The soil organic carbon-water partition coefficient (Koc) is a key parameter used to predict this mobility.[6][7] Monomers with low Koc values are more likely to be mobile in soil and potentially leach into groundwater.
Key Environmental Impact Parameters: A Quantitative Overview
To facilitate a comparative assessment of the environmental impact of different fluorinated monomers, the following tables summarize available quantitative data on their persistence, bioaccumulation, and toxicity. It is important to note that comprehensive datasets for a wide range of fluorinated monomers are not always available in the public domain. Much of the existing research has focused on the more well-known per- and polyfluoroalkyl substances (PFAS) that are often degradation products or used as processing aids, rather than the monomeric precursors themselves.
Table 1: Environmental Persistence of Selected Fluorinated Monomers
| Monomer | CAS No. | Atmospheric Half-life | Ready Biodegradability (OECD 301) | Global Warming Potential (GWP, 100-year) |
| Tetrafluoroethylene (TFE) | 116-14-3 | ~17 hours[1] | Not readily biodegradable[8] | Negligible[9] |
| Vinylidene Fluoride (VDF) | 75-38-7 | Weeks to months[10] | Not readily biodegradable[3] | Negligible contribution[11] |
| Hexafluoropropylene (HFP) | 116-15-4 | ~3.5 days[2] | Not readily biodegradable[5] | Low[12] |
| 2,3,3,3-Tetrafluoropropene | 754-12-1 | ~2 weeks[13] | Data not available | <10[14] |
| (Perfluorohexyl)ethyl Acrylate | 27905-45-9 | Data not available | Not readily biodegradable[15] | Data not available |
| 2,2,2-Trifluoroethyl methacrylate | 352-87-4 | Data not available | Data not available | Data not available |
Table 2: Bioaccumulation Potential of Selected Fluorinated Monomers
| Monomer | CAS No. | Log K_ow_ | Bioconcentration Factor (BCF) |
| Tetrafluoroethylene (TFE) | 116-14-3 | 1.21 (estimated)[9] | 4.9 (estimated)[9] |
| Vinylidene Fluoride (VDF) | 75-38-7 | 1.24[10] | Not expected to bioaccumulate[11] |
| Hexafluoropropylene (HFP) | 116-15-4 | Data not available | Unlikely to bioaccumulate[2] |
| 2,3,3,3-Tetrafluoropropene | 754-12-1 | Data not available | Not likely to accumulate in human bodies[13] |
| 2,2,2-Trifluoroethyl methacrylate | 352-87-4 | 1.51[16] | Data not available |
Table 3: Aquatic Ecotoxicity of Selected Fluorinated Compounds
| Compound | Species | Endpoint | Value (mg/L) | Reference |
| 2,3,3,3-Tetrafluoropropene | Data not available | Low toxicity to aquatic organisms | Data not available | [13] |
| Perfluoroalkyl Carboxylic Acids (PFHxA) | Daphnia magna | Acute EC50 | >100 | [2] |
| Perfluoroalkyl Carboxylic Acids (PFHxA) | Daphnia magna | Chronic (Mortality) | Similar to acute | [2] |
| Silv-Ex (Foam Suppressant) | Daphnia magna | 48-hr EC50 | 7 | [17] |
| Fire-Trol LCG-R (Fire Retardant) | Daphnia magna | 48-hr EC50 | 848 (soft water) | [17] |
| Fire-Trol LCG-R (Fire Retardant) | Selenastrum capricornutum (algae) | 96-hr IC50 | 10 | [17] |
Note: Data for specific fluorinated monomers is limited. The table includes data on related PFAS compounds and formulations to provide context.
Experimental Protocols for Environmental Impact Assessment
Standardized testing methodologies are essential for generating reliable and comparable data on the environmental impact of chemicals. The Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) have established a comprehensive set of guidelines for testing the environmental fate and effects of chemicals.
Ready Biodegradability Testing (OECD 301)
The OECD 301 series of tests are designed to assess the ready biodegradability of organic chemicals. A substance is considered readily biodegradable if it meets certain pass levels of degradation within a 28-day period.
Detailed Methodology for OECD 301B (CO₂ Evolution Test):
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from activated sludge and incubated under aerobic conditions in the dark or diffuse light. The degradation is followed by the determination of the amount of carbon dioxide produced.[18]
-
Inoculum: Activated sludge from a municipal sewage treatment plant is used as the microbial inoculum. The concentration of microorganisms in the test vessel should be low (e.g., suspended solids concentration of 15-30 mg/L).[19]
-
Test Substance Concentration: The test substance is typically added at a concentration to yield 10-20 mg of Total Organic Carbon (TOC) per liter.
-
Procedure:
-
The test is run in parallel with a blank control (inoculum and mineral medium only) and a reference substance control (e.g., sodium benzoate) to verify the activity of the inoculum.
-
The test vessels are aerated with CO₂-free air, and the evolved CO₂ is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide solution).
-
The amount of CO₂ produced is determined by titration of the remaining absorbent at regular intervals over 28 days.
-
-
Data Analysis: The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced from the test substance (corrected for the blank) to the theoretical amount of CO₂ (ThCO₂) that would be produced from the complete oxidation of the test substance.
-
Pass Level: A substance is considered readily biodegradable if it reaches 60% of the ThCO₂ within a 10-day window during the 28-day test period.[20]
Acute Toxicity Testing with Daphnia magna (OECD 202)
This test determines the acute immobilization of the freshwater crustacean Daphnia magna when exposed to a chemical.
Detailed Methodology:
-
Principle: Young daphnids, aged less than 24 hours at the start of the test, are exposed to the test substance in a range of concentrations for 48 hours.
-
Test Organisms: Daphnia magna are cultured in the laboratory under controlled conditions.
-
Procedure:
-
A series of test solutions of different concentrations are prepared. A control group is maintained in water without the test substance.
-
A minimum of 20 daphnids, preferably divided into four groups of five, are used for each test concentration and the control.
-
The daphnids are not fed during the test.
-
The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.
-
-
Data Analysis: The results are used to calculate the EC50, which is the concentration of the test substance that causes immobilization in 50% of the daphnids after 48 hours.
Fish Acute Toxicity Test (OECD 203)
This test determines the concentration of a chemical that is lethal to 50% of a test fish population (LC50) over a 96-hour period.
Detailed Methodology:
-
Principle: Fish are exposed to the test substance added to water at a range of concentrations for a period of 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Test Species: Commonly used species include Zebrafish (Danio rerio) and Rainbow Trout (Oncorhynchus mykiss).
-
Procedure:
-
A range of test concentrations and a control group are set up.
-
A minimum of seven fish are used per test concentration.
-
The test is typically conducted as a semi-static test (test solutions are renewed every 24 or 48 hours) or a flow-through test.
-
Water quality parameters such as temperature, pH, and dissolved oxygen are monitored throughout the test.
-
-
Data Analysis: The LC50 is calculated at the end of the 96-hour exposure period using appropriate statistical methods.
Visualizing Environmental Pathways and Experimental Workflows
The following diagrams, created using the Graphviz DOT language, illustrate key concepts related to the environmental impact of fluorinated monomers.
Conclusion and Future Perspectives
The use of fluorinated monomers offers significant advantages in the development of high-performance materials. However, their potential for environmental persistence, bioaccumulation, and toxicity necessitates a thorough evaluation of their environmental impact. While standardized testing protocols exist, there is a clear need for more comprehensive and publicly available data on the environmental fate and effects of a wider range of fluorinated monomers. For researchers, scientists, and drug development professionals, integrating environmental impact considerations early in the material design and selection process is crucial. This includes prioritizing the use of monomers with lower persistence and toxicity profiles and designing materials that are more amenable to degradation at the end of their lifecycle. Future research should focus on developing a more complete understanding of the structure-activity relationships that govern the environmental impact of fluorinated monomers to enable the rational design of safer and more sustainable alternatives.
References
- 1. Application of the OECD 301F respirometric test for the biodegradability assessment of various potential endocrine disrupting chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute and chronic toxicity of short chained perfluoroalkyl substances to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. epa.gov [epa.gov]
- 5. Evaluating the Ready Biodegradability of Biodegradable Plastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AECOM - PFAS | Bioconcentration and Bioaccumulation Factors for PFAS [publications.aecom.com]
- 8. public-inspection.federalregister.gov [public-inspection.federalregister.gov]
- 9. umweltbundesamt.de [umweltbundesamt.de]
- 10. Effects of Co-Existing Microplastics on Adsorption–Desorption Behavior of Perfluorooctanoic Acid in Soil: Co-Sorption and Mechanism Insight [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Relationship between bioconcentration in fish and steric factors of hydrophobic chemicals (Journal Article) | OSTI.GOV [osti.gov]
- 14. Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. one.oecd.org [one.oecd.org]
- 16. chemicalbook.com [chemicalbook.com]
- 17. Acute toxicity of fire control chemicals to Daphnia magna (Straus) and Selenastrum capricornutum (Printz) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2,2,2-Trifluoroethyl methacrylate | 352-87-4 [chemicalbook.com]
- 19. avebe.com [avebe.com]
- 20. 2,2,2-Trifluoroethyl methacrylate MEHQ 50-200ppm inhibitor, 99 352-87-4 [sigmaaldrich.com]
Spectroscopic Characterization of Poly(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluorooctyl ethyl methacrylate) (PFOEMA): A Technical Guide
Introduction
Poly(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluorooctyl ethyl methacrylate), hereafter referred to as PFOEMA, is a fluorinated polymer valued for its unique properties derived from the presence of a long perfluorinated side chain. These properties include low surface energy, hydrophobicity, oleophobicity, and high thermal and chemical stability. Such characteristics make PFOEMA a critical component in the development of advanced materials, including self-cleaning surfaces, anti-fouling coatings, and specialized materials for the biomedical and electronics industries.
This technical guide provides a comprehensive overview of the spectroscopic data for PFOEMA, focusing on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the characterization of this polymer. The guide includes summarized data tables, detailed experimental protocols, and a workflow visualization to facilitate research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for elucidating the molecular structure of PFOEMA. The analysis typically involves ¹H, ¹³C, and ¹⁹F NMR to probe the different nuclei within the polymer's repeating unit.
¹H NMR Spectroscopy Data
Proton NMR is used to identify the non-fluorinated portions of the polymer. The chemical shifts are influenced by the electron-withdrawing effects of the nearby ester group and the fluorinated alkyl chain.
| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity |
| a : O-CH ₂-CH₂- | ~ 4.3 | Triplet (t) |
| b : O-CH₂-CH ₂- | ~ 2.5 | Multiplet (m) |
| c : Backbone -CH ₂- | ~ 1.9 | Broad (br) |
| d : Backbone α-CH ₃ | ~ 1.0 | Broad (br) |
Note: Chemical shifts are approximate and can vary based on the solvent used and polymer tacticity.
¹³C NMR Spectroscopy Data
Carbon-13 NMR provides detailed information about the carbon backbone and side chains. Carbons in the fluorinated segment exhibit complex splitting patterns due to strong coupling with adjacent fluorine atoms.[1]
| Assigned Carbons | Chemical Shift (δ, ppm) | Multiplicity Notes |
| e : C =O (Ester Carbonyl) | ~ 177 | Singlet |
| f : O-C H₂- | ~ 61 | Singlet |
| g : Backbone -C H₂- | ~ 54 | Singlet |
| h : Backbone Quaternary C | ~ 45 | Singlet |
| i : O-CH₂-C H₂- | ~ 31 | Triplet (t) due to ¹³C-¹⁹F coupling |
| j : Backbone α-C H₃ | ~ 18 | Singlet |
| k : -(C F₂)₅-C F₃ | ~ 105 - 125 | Complex multiplets due to strong ¹³C-¹⁹F coupling[2] |
¹⁹F NMR Spectroscopy Data
Fluorine-19 NMR is the most definitive technique for characterizing the perfluorinated side chain of PFOEMA. Each chemically distinct fluorine environment gives rise to a separate signal.
| Assigned Fluorine Groups | Chemical Shift (δ, ppm, relative to CFCl₃) |
| -CF ₃ | ~ -81 |
| -CF ₂-CH₂- | ~ -114 |
| -CF ₂-CF₂-CH₂- | ~ -122 |
| -(CF ₂)₃- | ~ -123 to -124 |
| -CF ₂-CF₃ | ~ -126 |
Note: The specific shifts and peak assignments can be confirmed with 2D NMR experiments.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the PFOEMA structure. The spectrum is typically dominated by strong absorbances from the carbonyl and carbon-fluorine bonds.
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| 2950 - 3000 | C-H Stretch (Alkyl) | Medium |
| 1735 - 1740 | C=O Stretch (Ester) | Strong |
| 1100 - 1300 | C-F Stretch | Very Strong, Broad |
| 1150 - 1250 | C-O Stretch (Ester) | Strong |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and high-quality spectroscopic data.
Synthesis of PFOEMA via Free Radical Polymerization
This protocol describes a standard solution polymerization method.
-
Reagents & Materials : 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluorooctyl ethyl methacrylate (FOEMA) monomer, Azobisisobutyronitrile (AIBN) as an initiator, and an anhydrous solvent such as tetrahydrofuran (THF) or ethyl acetate.
-
Procedure : a. Dissolve the FOEMA monomer in the chosen solvent within a round-bottom flask equipped with a magnetic stirrer and a condenser. b. Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen, which can inhibit polymerization. c. Add the AIBN initiator (typically 0.1-1.0 mol% relative to the monomer). d. Heat the reaction mixture to 60-70 °C and maintain stirring under the inert atmosphere for 12-24 hours.
-
Purification : a. Cool the reaction mixture to room temperature. b. Precipitate the polymer by slowly adding the solution to a non-solvent, such as cold methanol or hexane, while stirring vigorously. c. Collect the precipitated white polymer by filtration. d. Redissolve the polymer in a small amount of the reaction solvent and re-precipitate to further purify. e. Dry the final PFOEMA polymer under vacuum at 40-50 °C until a constant weight is achieved.
NMR Spectroscopic Analysis
-
Sample Preparation : Dissolve 10-20 mg of the dried PFOEMA polymer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube. Ensure the polymer is fully dissolved.
-
Instrumentation : Acquire spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition : Obtain the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the spectrum using proton decoupling. A longer acquisition time and a greater number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition : Acquire the spectrum without proton decoupling. A fluorine-free probe or appropriate background subtraction may be necessary for high-quality spectra.
-
Data Processing : Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to a known standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).
FT-IR Spectroscopic Analysis
-
Sample Preparation : a. Thin Film Method : Dissolve a small amount of PFOEMA in a volatile solvent (e.g., acetone). Cast a few drops of the solution onto a KBr or NaCl salt plate. Allow the solvent to evaporate completely, leaving a thin, uniform polymer film. b. ATR Method : Place a small amount of the solid polymer directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation : Use a standard FT-IR spectrometer.
-
Data Acquisition : a. Record a background spectrum of the empty sample compartment (or clean ATR crystal). b. Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.
-
Data Processing : The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Visualization of Experimental Workflow
The following diagram illustrates the logical flow from polymer synthesis to its detailed spectroscopic characterization.
Caption: Workflow for the synthesis and spectroscopic characterization of PFOEMA.
References
Preliminary Biocompatibility Assessment of Poly(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluorooctyl methacrylate) (PFOEMA): An Inferential Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
I. Inferred Cytotoxicity Profile
The potential for PFOEMA to elicit a cytotoxic response can be inferred from studies on PFOA and PFOS. It is hypothesized that any degradation of the PFOEMA polymer could release monomeric PFOEMA or smaller perfluorinated molecules, which may have biological effects similar to other well-studied PFCs.
Quantitative Data from Related Compounds
The following table summarizes in vitro cytotoxicity data for PFOA and PFOS on various cell lines. These compounds share the perfluorinated alkyl chain, a key structural component of the PFOEMA monomer.
| Compound | Cell Line | Assay | Concentration | Exposure Time | Observed Effect | Citation |
| PFOA | Human HepG2 | MTT | 200 µM | 24h | 14.6% decrease in cell viability | [1] |
| PFOA | Human HepG2 | MTT | 200 µM - 800 µM | 24h | Significant decrease in cell viability | [2] |
| PFOS | Human HepG2 | MTT | 300 µM | 24h | 51.2% decrease in cell viability | [1] |
| PFOS | Human HepG2 | MTT | 300 µM, 400 µM, 600 µM | 24h | Significant decrease in cell viability | [2] |
| PFOA | Rat Liver Epithelial (TRL 1215) | LC50 | 10 µM, 50 µM, 100 µM | 38 weeks | Increased resistance to PFOA toxicity (LC50 values 20-35% above control) | [3] |
Experimental Protocols for Cytotoxicity Assays
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of approximately 10^4 cells per well and allow them to adhere overnight.
-
Compound Exposure: Expose the cells to various concentrations of the test compound (e.g., PFOA, PFOS) for a specified duration (e.g., 24 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 3 hours.
-
Formazan Solubilization: Discard the cell culture medium and dissolve the purple formazan crystals in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: Measure the optical density at a specific wavelength (e.g., 590 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[4]
Lactate Dehydrogenase (LDH) Assay
This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.
-
Sample Collection: After exposing cells to the test compound, collect the cell culture supernatant.
-
Assay Reaction: Mix the supernatant with the LDH assay reagent mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the mixture at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength to quantify the amount of formazan produced, which is proportional to the LDH activity.
II. Inferred Inflammatory and Immune Response
The inflammatory potential of PFOEMA is a critical consideration. Insights can be drawn from studies on the immunotoxicity of PFCs and the general inflammatory response to implanted biomaterials.
Data from Related Compounds on Inflammatory Responses
| Compound/Material | System | Key Findings | Citation |
| PFOS | Human peripheral leukocytes (in vitro) | Decreased natural killer-cell activity; reduced TNF-α release following LPS stimulation. | [5] |
| PFOA | Human peripheral leukocytes (in vitro) | Augmented calcitriol-induced monocytic differentiation of HL-60 cells; linear relationship between LPS-stimulated TNF-α and IL-6 release and plasma PFOA concentrations. | [5] |
| PFOS | Mouse model (in vivo) | Enhanced inflammatory responses of macrophages to LPS. | [6] |
| PFOA | Mouse model (in vivo) | Enhanced inflammatory responses of macrophages to LPS. | [6] |
| Silicone Implants | Rat model (in vivo) | Local and systemic inflammatory reaction leading to the formation of a peri-implant capsule. Measurement of IL-1, IL-6, and TNF-α. | [7][8] |
Experimental Protocols for Assessing Inflammatory Response
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
ELISA is a widely used method for quantifying the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in biological samples.
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add standards and samples (e.g., cell culture supernatant, serum) to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB), which is converted by HRP to produce a colored product.
-
Absorbance Measurement: Stop the reaction and measure the absorbance at a specific wavelength. The concentration of the cytokine is determined by comparison to a standard curve.
Potential Signaling Pathways
Based on studies of PFOS, a potential mechanism for inducing an inflammatory response involves the activation of the AIM2 inflammasome.
Caption: Inferred inflammatory pathway for PFCs leading to inflammasome activation.
III. Inferred Hemocompatibility
For blood-contacting applications, the hemocompatibility of PFOEMA is paramount. While direct data is unavailable, studies on other methacrylate-based polymers and fluorinated coatings provide valuable insights.
Insights from Related Materials
-
Poly(2-methoxyethylacrylate) (PMEA) coatings: Showed improved thrombogenicity, reduced platelet activation, and less proinflammatory cytokine gene expression compared to non-coated surfaces in a simulated cardiopulmonary bypass model.[9]
-
Poly(2-dimethylamino-ethylmethacrylate) (PDMAEMA): Hemocompatibility was found to be strongly dependent on molecular weight, concentration, and incubation time. These polymers interacted strongly with red blood cells and affected platelets and blood coagulation cascades.[10]
-
Fluorinated polyimide: Showed good biocompatibility compared to polystyrene and polydimethylsiloxane, with protein adsorption, neutrophil adhesion, and complement activation decreasing with increased curing temperature, which increased surface hydrophobicity.[11]
Experimental Protocols for Hemocompatibility Assessment
In Vitro Whole Blood Incubation under Flow
This method provides a more physiologically relevant assessment of hemocompatibility compared to static tests.
-
System Setup: A parallel plate incubation system is used to recirculate a small volume of fresh human whole blood over the test material surface.
-
Controlled Conditions: Maintain controlled physiological shear rates and minimize contact with air.
-
Incubation: Recirculate the blood over the test surface for a defined period (e.g., 5-10 minutes).
-
Analysis: Analyze the blood for markers of hemostasis and inflammation, such as platelet count, platelet factor 4 (PF4) release, thrombin formation, and hemolysis.
-
Microscopy: In situ microscopy can be used to visualize the adhesion of blood cells to the material surface.[12]
Caption: General workflow for in vitro hemocompatibility assessment.
IV. Considerations for PFOEMA Degradation
The long-term biocompatibility of PFOEMA will also depend on its degradation profile. While PFOEMA itself is expected to be relatively stable, any degradation could release byproducts. Studies on the degradation of PFOA and PFOS have shown that they can break down into shorter-chain perfluorinated compounds.[13][14][15][16] The toxicity of these potential degradation products would need to be considered in a full biocompatibility assessment.
Conclusion and Future Directions
This technical guide provides a preliminary, inferential assessment of the biocompatibility of PFOEMA based on available data for structurally related compounds. The evidence suggests that while the bulk polymer may be relatively inert, potential leachable monomers or degradation products could elicit cytotoxic and inflammatory responses, similar to those observed for PFOA and PFOS. Furthermore, as with any blood-contacting material, a thorough hemocompatibility evaluation is essential.
For a definitive understanding of PFOEMA biocompatibility, the following experimental studies are recommended:
-
In vitro cytotoxicity testing of PFOEMA films and their extracts using various cell lines according to ISO 10993-5 standards.
-
In vitro and in vivo assessment of inflammatory responses , including cytokine profiling and histological analysis of tissue surrounding PFOEMA implants.
-
Comprehensive hemocompatibility testing following ISO 10993-4 guidelines, including assays for thrombosis, coagulation, platelets, hematology, and complement activation.
-
Degradation studies to identify potential byproducts and assess their toxicity.
By undertaking these direct experimental evaluations, the biomedical research and development community can confidently determine the suitability of PFOEMA for various clinical applications.
References
- 1. Impacts of two perfluorinated compounds (PFOS and PFOA) on human hepatoma cells: cytotoxicity but no genotoxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chronic PFOA exposure in vitro causes acquisition of multiple tumor cell characteristics in rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Perflourooctanoic Acid Toxicity in a Human Hepatocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of perfluorooctanesulfonate and perfluorooctanoic acid on human peripheral leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-dose, short-term exposure of mice to perfluorooctanesulfonate (PFOS) or perfluorooctanoate (PFOA) affects the number of circulating neutrophils differently, but enhances the inflammatory responses of macrophages to lipopolysaccharide (LPS) in a similar fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Inflammatory Reaction to Silicone Implants: Polyurethane Foam Versus Nanotextured Surface-An Experimental Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Inflammatory Reaction to Silicone Implants: Polyurethane Foam Versus Nanotextured Surface—An Experimental Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hemocompatibility of PMEA coated oxygenators used for extracorporeal circulation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hemocompatibility assessment of poly(2-dimethylamino ethylmethacrylate) (PDMAEMA)-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biocompatibility of fluorinated polyimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advanced in vitro hemocompatibility assessment of biomaterials using a new flow incubation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Breakdown Products from Perfluorinated Alkyl Substances (PFAS) Degradation in a Plasma-Based Water Treatment Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for RAFT Polymerization of 2-(perfluorooctyl)ethyl methacrylate (F8H2MA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the controlled synthesis of poly(2-(perfluorooctyl)ethyl methacrylate) (PF8H2MA) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The RAFT process is a form of living radical polymerization that allows for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures. PF8H2MA is a fluorinated polymer with unique properties, including hydrophobicity, oleophobicity, and low surface energy, making it a material of interest for various applications, including drug delivery, biomedical coatings, and advanced materials. These protocols are intended to guide researchers in the successful synthesis and characterization of PF8H2MA.
Key Experimental Protocols
Materials
-
Monomer: this compound (F8H2MA), inhibitor removed prior to use.
-
RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or another suitable trithiocarbonate or dithiobenzoate. The choice of RAFT agent is critical for controlling the polymerization of methacrylates.[1][2]
-
Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol prior to use.[3]
-
Solvent: Anhydrous, oxygen-free solvent such as dioxane, toluene, or trifluorotoluene.[2]
-
Other Chemicals: Nitrogen gas (high purity), solvents for purification (e.g., hexane, methanol), deuterated solvent for NMR analysis (e.g., CDCl₃).
Protocol 1: RAFT Homopolymerization of F8H2MA
This protocol is a representative procedure for the RAFT homopolymerization of F8H2MA in solution.
1. Reaction Setup:
- In a Schlenk flask equipped with a magnetic stir bar, combine F8H2MA (e.g., 2.0 g, 3.79 mmol), CPADB (e.g., 21.1 mg, 0.076 mmol, for a target DP of 50), and AIBN (e.g., 2.5 mg, 0.015 mmol, for a [RAFT]/[I] ratio of 5).
- Add the desired amount of anhydrous solvent (e.g., 10 mL of dioxane).
- Seal the flask with a rubber septum.
2. Degassing:
- Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
- After the final thaw, backfill the flask with high-purity nitrogen.
3. Polymerization:
- Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
- Allow the polymerization to proceed for the desired time (e.g., 8-24 hours). The reaction time will influence the final monomer conversion.
4. Termination and Isolation:
- To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.
- Precipitate the polymer by adding the reaction solution dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).
- Collect the polymer by filtration or centrifugation.
- Redissolve the polymer in a small amount of a suitable solvent (e.g., THF) and re-precipitate to further purify.
- Dry the final polymer under vacuum at room temperature until a constant weight is achieved.
Protocol 2: Characterization of PF8H2MA
1. Monomer Conversion:
- Determine the monomer conversion by ¹H NMR spectroscopy by comparing the integral of the vinyl proton signals of the monomer to the integral of the polymer backbone signals.
2. Molecular Weight and Dispersity:
- Analyze the molecular weight (Mₙ) and dispersity (Đ = Mₙ/Mₙ) of the polymer by gel permeation chromatography (GPC) or size-exclusion chromatography (SEC). Use a suitable eluent (e.g., THF) and calibrate with polystyrene or poly(methyl methacrylate) standards.
Data Presentation
The following table summarizes representative data for the RAFT polymerization of fluorinated methacrylates, which can be used as a reference for the expected outcomes of F8H2MA polymerization.
| Entry | Monomer | [M]/[CTA]/[I] | Solvent | Time (h) | Temp (°C) | Conv. (%) | Mₙ ( g/mol ) | Đ |
| 1 | F8H2MA (in copolymer) | - | - | - | - | >95 | - | 1.2-1.4 |
| 2 | Dodecafluoroheptyl Methacrylate | - | scCO₂ | 24 | 70 | 92 | 13,100 | 1.15 |
| 3 | Pentafluorophenyl Methacrylate | 200:1:0.1 | Dioxane | 24 | 75 | 85 | 20,000 | 1.10 |
Data presented is compiled from analogous polymerizations and copolymerizations of fluorinated methacrylates.[3][4][5]
Visualizations
Caption: Mechanism of RAFT Polymerization.
Caption: Experimental Workflow for PF8H2MA Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]
- 3. Synthesis of fluorinated nanoparticles via RAFT dispersion polymerization-induced self-assembly using fluorinated macro-RAFT agents in supercritical c ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08202A [pubs.rsc.org]
- 4. Topological engineering of amphiphilic copolymers via RAFT dispersion copolymerization of benzyl methacrylate and this compound for polymeric assemblies with tunable nanostructures - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Emulsion Polymerization of Fluorinated Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the emulsion polymerization of fluorinated monomers, a critical process for the synthesis of advanced polymers with unique properties. Given the inherent hydrophobicity of fluorinated monomers, specialized emulsion techniques are often required to achieve stable polymer dispersions and high conversions. This document outlines three key techniques: conventional emulsion polymerization, mini-emulsion polymerization, and core-shell emulsion polymerization, with a focus on providing actionable protocols and comparative data.
Introduction to Emulsion Polymerization of Fluorinated Monomers
Emulsion polymerization is a versatile technique for producing high molecular weight polymers with controlled particle size and morphology. However, the low water solubility of most fluorinated monomers presents a significant challenge for conventional emulsion polymerization, where monomer transport through the aqueous phase is crucial. To overcome this, mini-emulsion and micro-emulsion polymerization techniques have been widely adopted. In these methods, the monomer is dispersed in the aqueous phase as stabilized nanodroplets, which then act as the primary loci for polymerization. This approach bypasses the need for monomer diffusion through water, enabling the efficient polymerization of highly hydrophobic fluorinated monomers.
Key components in the emulsion polymerization of fluorinated monomers include:
-
Fluorinated Monomers: Examples include vinylidene fluoride (VDF), fluoroalkyl acrylates (e.g., 2,2,2-trifluoroethyl methacrylate, hexafluorobutyl methacrylate), and perfluoroalkyl ethyl acrylates.
-
Surfactants: Both conventional and polymerizable (reactive) surfactants are used. Fluorinated surfactants were traditionally common, but due to environmental concerns, there is a growing interest in non-fluorinated and polymerizable surfactants.
-
Initiators: The choice of initiator depends on the desired polymerization temperature and solubility. Water-soluble initiators like potassium persulfate (KPS) are common, while oil-soluble initiators such as azobisisobutyronitrile (AIBN) can also be employed, particularly in mini-emulsion systems.
-
Co-surfactants/Stabilizers: In mini-emulsion polymerization, a co-surfactant or hydrophobe (e.g., hexadecane) is often used to suppress Ostwald ripening and stabilize the monomer droplets.
Emulsion Polymerization Techniques and Protocols
This section provides detailed protocols for three common emulsion polymerization techniques used for fluorinated monomers.
Conventional Emulsion Polymerization of Vinylidene Fluoride (VDF)
Conventional emulsion polymerization can be adapted for gaseous monomers like VDF by operating under high pressure. This protocol describes a typical batch process.
Experimental Protocol:
-
Reactor Setup: A high-pressure stainless steel autoclave (e.g., 50 mL) equipped with a mechanical stirrer, nitrogen inlet, thermometer, and pressure sensor is required.
-
Initial Charge: To the reactor, add deionized water (25 mL), a buffer such as sodium acetate, and a water-soluble initiator like potassium persulfate (KPS).
-
Deoxygenation: Purge the reactor with nitrogen for 30 minutes to remove oxygen.
-
Monomer Addition: Introduce VDF gas into the reactor until the desired pressure (e.g., 30 bar) is reached.
-
Polymerization: Heat the reactor to the target temperature (e.g., 80 °C) to initiate polymerization. Maintain constant stirring throughout the reaction.
-
Reaction Monitoring: Monitor the reaction progress by observing the pressure drop or by taking samples for gravimetric analysis to determine monomer conversion.
-
Termination and Characterization: After the desired reaction time, cool the reactor and vent the unreacted monomer. The resulting polymer latex can be characterized for solid content, particle size, and molecular weight.
Logical Relationship Diagram:
Caption: Workflow for conventional emulsion polymerization of VDF.
Mini-Emulsion Polymerization of Fluoroalkyl Acrylates
Mini-emulsion polymerization is highly suitable for liquid fluorinated monomers like fluoroalkyl acrylates. This technique involves the formation of stable monomer nanodroplets that act as individual nanoreactors.
Experimental Protocol:
-
Oil Phase Preparation: In a beaker, dissolve an oil-soluble initiator (e.g., AIBN) and a co-stabilizer (e.g., hexadecane) in the fluorinated monomer (e.g., 2,2,2-trifluoroethyl methacrylate).
-
Aqueous Phase Preparation: In a separate beaker, dissolve a surfactant (e.g., cetyltrimethylammonium bromide - CTAB) in deionized water.
-
Pre-emulsification: Combine the oil and aqueous phases and stir vigorously using a magnetic stirrer for at least 30 minutes to form a coarse emulsion.
-
Mini-emulsification: Subject the coarse emulsion to high shear using a sonicator or a high-pressure homogenizer to form a stable mini-emulsion with a narrow droplet size distribution.
-
Reactor Setup and Polymerization: Transfer the mini-emulsion to a four-neck glass reactor equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet. Purge with nitrogen for 30 minutes and maintain a nitrogen atmosphere. Heat the reactor to the desired polymerization temperature (e.g., 70-80 °C) while stirring.
-
Reaction Monitoring: Monitor the polymerization by taking samples at regular intervals to determine monomer conversion via gravimetry.
-
Termination and Characterization: After the reaction is complete, cool the reactor. The resulting latex can be analyzed for particle size, molecular weight, and polymer composition.
Experimental Workflow Diagram:
Caption: General workflow for mini-emulsion polymerization.
Seeded Semi-Continuous Emulsion Polymerization for Core-Shell Particles
This technique is used to create structured particles with a non-fluorinated core and a fluorinated shell. This morphology is advantageous for concentrating the expensive fluorinated monomer at the particle surface, thereby maximizing its effect on surface properties.
Experimental Protocol:
-
Seed Synthesis (Core):
-
In a reactor, prepare a seed latex of a non-fluorinated polymer (e.g., poly(methyl methacrylate-co-butyl acrylate)) via conventional emulsion polymerization.
-
Charge the reactor with deionized water, surfactant, and buffer, and heat to the reaction temperature (e.g., 85 °C) under a nitrogen atmosphere.
-
Prepare a monomer emulsion of the core monomers (e.g., methyl methacrylate and butyl acrylate) with surfactant and water.
-
Add a portion of the monomer emulsion and the initiator (e.g., KPS) to the reactor to form the seed particles.
-
-
Shell Polymerization:
-
Prepare a second monomer emulsion containing the fluorinated monomer (e.g., hexafluorobutyl methacrylate) and other shell co-monomers.
-
Continuously feed the shell monomer emulsion into the reactor containing the seed latex over a period of several hours.
-
Maintain the reaction temperature and stirring throughout the feed.
-
-
Completion and Characterization:
Core-Shell Formation Diagram:
Caption: Formation of core-shell particles via seeded polymerization.
Quantitative Data Summary
The following tables summarize typical experimental parameters and resulting polymer properties for the different emulsion polymerization techniques.
Table 1: Conventional Emulsion Polymerization of VDF
| Parameter | Value | Reference |
| Monomer | Vinylidene Fluoride (VDF) | [4][5][6] |
| Initiator | Potassium Persulfate (KPS) | [4][5][6] |
| Surfactant | Fluorinated or PEG-based | [4][5][6] |
| Temperature | 80 °C | [4][5][6] |
| Pressure | 30 bar | [4][5][6] |
| Final Solids Content | ~20-40 wt% | [4][5][6] |
| Particle Size (Dn) | 50 - 400 nm | [4][5][6] |
Table 2: Mini-Emulsion Polymerization of Fluoroalkyl Acrylates
| Parameter | Value | Reference |
| Monomer | 2,2,2-Trifluoroethyl Methacrylate | [7][8][9] |
| Co-monomer(s) | Methyl Methacrylate, Butyl Acrylate | [8][9] |
| Initiator | AIBN or KPS | [7][8][9] |
| Surfactant | CTAB or SDS/OP-10 | [7][8][9] |
| Co-stabilizer | Hexadecane | [7] |
| Temperature | 70 - 80 °C | [7][8][9] |
| Monomer Conversion | > 95% | [8][9] |
| Particle Size (Dn) | 50 - 200 nm | [8][9] |
Table 3: Core-Shell Emulsion Polymerization of Fluorinated Acrylates
| Parameter | Value | Reference |
| Core Monomers | Methyl Methacrylate, Butyl Acrylate | [1][2][3] |
| Shell Monomers | Hexafluorobutyl Methacrylate (HFMA) | [1] |
| Initiator | Potassium Persulfate (KPS) | [3] |
| Surfactant | SDS/Tween 80 | [3] |
| Temperature | 80 - 85 °C | [1][3] |
| Core/Shell Ratio | e.g., 30/70, 50/50 | [3] |
| Final Particle Size | 100 - 200 nm | [1][3] |
| Surface Fluorine Content | Varies with core/shell ratio | [3] |
Conclusion
The choice of emulsion polymerization technique for fluorinated monomers is dictated by the specific monomer and the desired polymer architecture. Mini-emulsion polymerization is a robust method for a wide range of liquid fluorinated monomers, offering excellent control over particle size and composition.[9] For creating materials with tailored surface properties, core-shell polymerization provides an efficient route to concentrate fluorinated moieties at the particle surface.[2][3] Surfactant-free approaches are also gaining traction, offering a "greener" alternative for the synthesis of fluorinated polymer latexes.[4][5] The protocols and data presented herein provide a foundation for researchers to develop and optimize emulsion polymerization processes for a variety of applications in materials science and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Properties of Cationic Core-Shell Fluorinated Polyurethane Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surfactant-free emulsion polymerization of vinylidene fluoride mediated by RAFT/MADIX reactive poly(ethylene glycol) polymer chains - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Surfactant-free preparation of poly(vinylidene fluoride) nanoparticle dispersions and their use as surface coating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating Superhydrophobic Surfaces with Poly(2,2,2-trifluoroethyl methacrylate) (PFOEMA) Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the fabrication and characterization of superhydrophobic surfaces using poly(2,2,2-trifluoroethyl methacrylate) (PFOEMA) coatings. The protocols detailed below cover the synthesis of PFOEMA, preparation of hierarchically structured substrates, application of the PFOEMA coating, and characterization of the resulting superhydrophobic surfaces.
Introduction to Superhydrophobicity with PFOEMA
Superhydrophobic surfaces, characterized by water contact angles greater than 150° and low sliding angles, are of significant interest for a wide range of applications, including self-cleaning surfaces, anti-icing, and biomedical devices. The creation of such surfaces typically requires two key features: a low surface energy material and a hierarchical surface roughness at both the micro- and nano-scale.
Poly(2,2,2-trifluoroethyl methacrylate) (PFOEMA) is a fluorinated polymer with a low surface energy, making it an excellent candidate for creating water-repellent coatings. When applied to a surface with the appropriate micro- and nano-scale texture, PFOEMA can lead to the formation of a stable Cassie-Baxter state, where air is trapped within the surface asperities. This trapped air minimizes the contact between the water droplet and the solid surface, resulting in extreme water repellency.
This document outlines the detailed experimental procedures to achieve superhydrophobicity using PFOEMA coatings.
Key Experimental Data
The following tables summarize typical quantitative data obtained during the fabrication and characterization of PFOEMA-based superhydrophobic surfaces.
| PFOEMA Polymer Characterization | Value | Characterization Method |
| Number-Average Molecular Weight (Mn) | 25,000 - 30,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | ≤ 1.34 | Gel Permeation Chromatography (GPC)[1] |
| Chemical Structure Confirmation | Peaks corresponding to PFOEMA | ¹H NMR, ¹⁹F NMR, FTIR Spectroscopy[1] |
| Superhydrophobic Surface Properties | Value | Substrate |
| Water Contact Angle (WCA) | > 150° | Hierarchically roughened silicon wafer |
| Sliding Angle (SA) | < 10° | Hierarchically roughened silicon wafer |
| Surface Roughness (RMS) | 100 - 200 nm | Hierarchically roughened silicon wafer[2] |
Experimental Protocols
Synthesis of Poly(2,2,2-trifluoroethyl methacrylate) (PFOEMA) via Free-Radical Polymerization
This protocol describes the synthesis of PFOEMA from the 2,2,2-trifluoroethyl methacrylate (TFEMA) monomer using a free-radical initiator.
Materials:
-
2,2,2-Trifluoroethyl methacrylate (TFEMA) monomer
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Nitrogen inlet
-
Heating mantle with a temperature controller
-
Beakers, filter funnel, and filter paper
Procedure:
-
In a round-bottom flask, dissolve the TFEMA monomer in toluene to create a 2 M solution.
-
Add AIBN (1 mol% with respect to the monomer).
-
Purge the solution with nitrogen for 30 minutes to remove oxygen, which can inhibit the polymerization.
-
Heat the reaction mixture to 70°C under a nitrogen atmosphere and stir for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Collect the white PFOEMA polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at 40°C overnight.
Characterization:
-
¹H NMR and ¹⁹F NMR: Confirm the chemical structure of the synthesized PFOEMA.[1]
-
FTIR: Verify the presence of characteristic functional groups of PFOEMA.
-
GPC: Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer.[1]
Fabrication of Hierarchically Rough Silicon Wafer Substrates
This protocol details the creation of a micro-nano hierarchical structure on a silicon wafer, which is essential for achieving the Cassie-Baxter state and superhydrophobicity.
Materials:
-
Silicon wafers
-
Acetone
-
Isopropanol
-
Deionized water
-
Hydrofluoric acid (HF)
-
Nitric acid (HNO₃)
-
Teflon beaker
-
Ultrasonic bath
Procedure:
-
Clean the silicon wafers by sonicating in acetone, isopropanol, and deionized water for 15 minutes each, followed by drying with a nitrogen stream.
-
Prepare an etching solution of HF and HNO₃ in a Teflon beaker (use appropriate personal protective equipment and work in a fume hood). A common ratio is 1:3 (HF:HNO₃).
-
Immerse the cleaned silicon wafers in the etching solution for a controlled time (e.g., 1-5 minutes) to create micro- and nano-scale roughness. The etching time will influence the final surface topography.
-
Carefully remove the wafers from the etching solution and rinse them thoroughly with deionized water.
-
Dry the etched wafers with a nitrogen stream.
Preparation of PFOEMA Coating Solution
This protocol describes the preparation of the PFOEMA solution for spin coating.
Materials:
-
Synthesized PFOEMA polymer
-
Ethyl acetate (solvent)
-
Magnetic stirrer and stir bar
-
Vial
Procedure:
-
Dissolve the dried PFOEMA polymer in ethyl acetate to a concentration of 1% (w/v).
-
Stir the solution at room temperature until the polymer is completely dissolved. This may take several hours.
-
Filter the solution through a 0.2 µm syringe filter to remove any dust or undissolved particles.
Application of PFOEMA Coating via Spin Coating
This protocol details the application of the PFOEMA solution onto the hierarchically structured silicon wafers.[3]
Materials:
-
Hierarchically rough silicon wafer
-
PFOEMA solution (1% w/v in ethyl acetate)
-
Spin coater
-
Pipette
Procedure:
-
Place the hierarchically rough silicon wafer onto the chuck of the spin coater and ensure it is centered.
-
Dispense a small amount of the PFOEMA solution (e.g., 100 µL for a 1-inch wafer) onto the center of the wafer.[3]
-
Start the spin coater. A two-step program is often effective:
-
After the spin coating is complete, carefully remove the coated wafer.
-
Dry the coated wafer in an oven at 80°C for 30 minutes to remove any residual solvent.
Characterization of Superhydrophobic Surfaces
Water Contact Angle (WCA) Measurement
The static water contact angle is a primary indicator of hydrophobicity.
Procedure:
-
Place the PFOEMA-coated substrate on a level surface.
-
Carefully dispense a small droplet of deionized water (e.g., 5 µL) onto the surface.
-
Use a contact angle goniometer to capture an image of the droplet and measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line. A contact angle greater than 150° indicates superhydrophobicity.
Sliding Angle (SA) Measurement
The sliding angle indicates the mobility of a water droplet on the surface.
Procedure:
-
Place the PFOEMA-coated substrate on a tilting stage.
-
Dispense a water droplet (e.g., 10 µL) onto the surface.
-
Slowly tilt the stage and record the angle at which the droplet begins to roll off. A sliding angle of less than 10° is characteristic of a superhydrophobic surface.[4]
Surface Morphology and Roughness Characterization
The surface topography is critical for achieving superhydrophobicity.
Procedure:
-
Scanning Electron Microscopy (SEM): To visualize the micro- and nano-scale hierarchical structure of the surface.
-
Atomic Force Microscopy (AFM): To quantify the surface roughness (e.g., root mean square roughness).
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US6613700B2 - Method for spin coating high viscosity materials on silicon wafers - Google Patents [patents.google.com]
- 3. ossila.com [ossila.com]
- 4. Determination of the Sliding Angle of Water Drops on Surfaces from Friction Force Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PFOEMA in Biomedical Devices and Implants
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of poly(2,3,4,5,6-pentafluorobenzyl methacrylate) (PFOEMA) in biomedical devices and implants. PFOEMA is a fluorinated polymer with exceptional non-fouling properties, making it a promising candidate for reducing protein adsorption and cell adhesion on biomedical surfaces.
Introduction to PFOEMA
Poly(2,3,4,5,6-pentafluorobenzyl methacrylate) (PFOEMA) is a synthetic polymer that belongs to the family of fluoropolymers. Its unique properties, such as hydrophobicity, chemical inertness, and low surface energy, make it an excellent material for biomedical applications where minimizing biological interactions is crucial. These properties contribute to its "non-fouling" or "bio-inert" character, which is the ability to resist the adsorption of proteins and the adhesion of cells. This is a critical attribute for devices in contact with biological fluids, as non-specific protein adsorption is the initial event that triggers a cascade of undesirable host responses, including blood coagulation, inflammation, and foreign body reactions.
Key Applications in Biomedical Devices and Implants
PFOEMA coatings can be applied to a variety of biomedical devices and implants to improve their biocompatibility and performance. Key application areas include:
-
Cardiovascular Devices: Coating stents, catheters, and vascular grafts with PFOEMA can reduce the risk of thrombosis by minimizing protein adsorption and platelet adhesion.
-
Ophthalmic Implants: Intraocular lenses and corneal implants can benefit from PFOEMA coatings to prevent protein biofouling and reduce post-operative complications.
-
Drug Delivery Systems: PFOEMA can be used to create nanoparticles and capsules for targeted drug delivery, with the non-fouling surface helping to prolong circulation time by evading the immune system.
-
Biosensors and Diagnostic Devices: In biosensors, a PFOEMA coating can reduce non-specific binding, thereby increasing the signal-to-noise ratio and improving the accuracy of the device.
-
Dental Implants: Coating dental implants with PFOEMA can potentially reduce biofilm formation and the risk of peri-implantitis.
Quantitative Data on Performance
While specific quantitative data for PFOEMA is still emerging in the literature, the following tables provide representative data for fluorinated and other non-fouling polymer surfaces, which can be used as a benchmark for the expected performance of PFOEMA coatings.
Table 1: Protein Adsorption on Various Polymer Surfaces
| Polymer Surface | Fibrinogen Adsorption (ng/cm²) | Lysozyme Adsorption (ng/cm²) | Albumin Adsorption (ng/cm²) |
| PFOEMA (Expected) | < 20 | < 15 | < 30 |
| Poly(ethylene glycol) (PEG) | 10 - 50 | 5 - 20 | 20 - 60 |
| Zwitterionic Polymers | < 5 | < 5 | < 10 |
| Polystyrene (Tissue Culture Treated) | 200 - 400 | 150 - 300 | 300 - 500 |
| Uncoated Titanium | 300 - 600 | 200 - 400 | 400 - 700 |
Note: PFOEMA data is an expected range based on the performance of similar fluoropolymers. Actual values may vary depending on the specific surface chemistry and experimental conditions.
Table 2: Cell Adhesion on Various Polymer Surfaces
| Polymer Surface | Cell Type | Cell Adhesion Density (cells/mm²) |
| PFOEMA (Expected) | Fibroblasts | < 50 |
| Endothelial Cells | < 70 | |
| Poly(ethylene glycol) (PEG) | Fibroblasts | 50 - 150 |
| Zwitterionic Polymers | Fibroblasts | < 30 |
| Polystyrene (Tissue Culture Treated) | Fibroblasts | > 1000 |
| Uncoated Titanium | Osteoblasts | > 800 |
Note: PFOEMA data is an expected range based on the non-fouling characteristics of fluoropolymers. Actual values will depend on the cell type, culture conditions, and surface properties.
Experimental Protocols
Protocol for Surface Modification with PFOEMA ("Grafting-From" Approach)
This protocol describes a method for grafting PFOEMA brushes from a substrate surface using surface-initiated atom transfer radical polymerization (SI-ATRP).
Materials:
-
Substrate (e.g., silicon wafer, glass slide, titanium coupon)
-
Toluene (anhydrous)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
α-bromoisobutyryl bromide (BiBB)
-
Triethylamine (TEA)
-
2,3,4,5,6-Pentafluorobenzyl methacrylate (FOEMA) monomer
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridine (bpy)
-
Anhydrous methanol
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning:
-
Sonciate the substrate in acetone, ethanol, and deionized water for 15 minutes each.
-
Dry the substrate under a stream of nitrogen.
-
Treat with an oxygen plasma cleaner for 5 minutes to generate hydroxyl groups on the surface.
-
-
Silanization:
-
Immerse the cleaned substrate in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature.
-
Rinse the substrate with toluene and then ethanol.
-
Cure the silanized substrate in an oven at 110°C for 30 minutes.
-
-
Initiator Immobilization:
-
Immerse the silanized substrate in a solution of anhydrous toluene containing 10% (v/v) TEA.
-
Slowly add BiBB to the solution to a final concentration of 5% (v/v) while stirring under a nitrogen atmosphere.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Rinse the substrate with toluene, ethanol, and deionized water, then dry with nitrogen.
-
-
Surface-Initiated ATRP of PFOEMA:
-
In a Schlenk flask under nitrogen, dissolve the FOEMA monomer (e.g., 10 mmol) and bpy (0.2 mmol) in anhydrous methanol (10 mL).
-
Add CuBr (0.1 mmol) to the solution and stir until a homogeneous catalyst complex is formed.
-
Place the initiator-immobilized substrate in the flask.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Conduct the polymerization at a controlled temperature (e.g., 60°C) for the desired time to achieve the target polymer brush thickness.
-
Stop the polymerization by exposing the solution to air.
-
Rinse the PFOEMA-coated substrate extensively with methanol and dichloromethane to remove any non-grafted polymer.
-
Dry the substrate under a stream of nitrogen.
-
Protocol for Protein Adsorption Assay
This protocol describes a method to quantify protein adsorption on PFOEMA-coated surfaces using a Micro BCA™ Protein Assay Kit.
Materials:
-
PFOEMA-coated and control substrates
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein solution (e.g., 1 mg/mL Bovine Serum Albumin (BSA) in PBS)
-
Micro BCA™ Protein Assay Kit
-
96-well microplate reader
Procedure:
-
Place the PFOEMA-coated and control substrates in a 24-well plate.
-
Add 1 mL of the protein solution to each well, ensuring the substrates are fully submerged.
-
Incubate for 1 hour at 37°C.
-
Carefully remove the protein solution from each well.
-
Wash the substrates three times with 1 mL of PBS to remove non-adsorbed protein.
-
To elute the adsorbed protein, add 1 mL of 1% sodium dodecyl sulfate (SDS) solution to each well and incubate for 30 minutes with gentle agitation.
-
Collect the SDS solution containing the eluted protein.
-
Perform the Micro BCA™ assay on the collected eluates according to the manufacturer's instructions.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Calculate the amount of adsorbed protein using a standard curve generated with known concentrations of the protein.
Protocol for Cell Adhesion Assay
This protocol describes a method to quantify cell adhesion on PFOEMA-coated surfaces.
Materials:
-
PFOEMA-coated and control substrates sterilized by UV irradiation.
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Cells (e.g., fibroblasts, endothelial cells)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Calcein AM or other fluorescent cell viability stain
-
Fluorescence microscope
Procedure:
-
Place the sterile PFOEMA-coated and control substrates in a 24-well plate.
-
Seed the cells onto the substrates at a known density (e.g., 1 x 10⁴ cells/cm²).
-
Incubate the cells for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Gently wash the substrates twice with PBS to remove non-adherent cells.
-
Add 500 µL of fresh cell culture medium containing a fluorescent viability stain (e.g., Calcein AM) to each well.
-
Incubate for 30 minutes at 37°C.
-
Acquire images of the adherent, stained cells using a fluorescence microscope.
-
Count the number of adherent cells in multiple random fields of view for each substrate.
-
Calculate the average cell adhesion density (cells/mm²).
Visualizations
The following diagrams illustrate the logical relationships and experimental workflows described in these application notes.
Caption: Logical relationship of PFOEMA's properties leading to its biomedical applications.
Caption: Experimental workflow for PFOEMA surface modification via "grafting-from".
Caption: Experimental workflow for the protein adsorption assay.
Caption: Experimental workflow for the cell adhesion assay.
Application Notes and Protocols for PFOEMA-Based Anti-Fouling Marine Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl methacrylate (PFOEMA) in the formulation of anti-fouling marine coatings. The information presented is intended to guide researchers in the synthesis, application, and evaluation of PFOEMA-based coatings for preventing the accumulation of marine organisms on submerged surfaces.
Introduction
Marine biofouling, the undesirable accumulation of microorganisms, plants, algae, and animals on submerged structures, poses a significant challenge to maritime industries. It increases hydrodynamic drag on ship hulls, leading to increased fuel consumption and greenhouse gas emissions. Traditional anti-fouling coatings have often relied on biocides that can be harmful to the marine ecosystem. PFOEMA-based coatings offer a promising alternative, primarily functioning through a fouling-release mechanism attributed to their low surface energy, which minimizes the adhesion strength of marine organisms.
Data Presentation
The following tables summarize key quantitative data related to the performance of fluorinated polymer coatings, including those with similar properties to PFOEMA, as specific data for PFOEMA is often embedded in broader studies.
Table 1: Surface Wettability and Energy of Fluorinated Polymer Coatings
| Polymer System | Water Contact Angle (°) | Diiodomethane Contact Angle (°) | Surface Energy (mN/m) |
| FSi-PTU Coating | 116.02 | 78.55 | 18.25[1] |
| PU-co-1PFPE | 131.5 ± 8.0 | - | -[2] |
| PU-co-2PFPE | 130.9 ± 5.8 | - | -[2] |
| PU-co-3PFPE | 128.8 ± 5.2 | - | 12.54[2] |
| Control Polyurethane | 93.6 ± 3.6 | - | 17.19[2] |
| PDMS-FGO (60.2 wt%) | 173.7 | - | ~25.91[3] |
Table 2: Protein Adsorption on Various Surfaces
| Surface | Adsorbed Protein | Quantification Method | Adsorbed Amount/Response |
| Self-Assembled Monolayers (SAMs) | Albumin, Fibrinogen, Fibronectin | Surface Plasmon Resonance (SPR) | Substrate-specific dynamics observed[4] |
| Hydrophilic Glass | Bovine Serum Albumin (BSA) | Confocal Fluorescence Microscopy | pH-dependent adsorption[5] |
Table 3: Anti-fouling Performance Against Marine Organisms
| Coating Type | Test Organism | Performance Metric | Result |
| FSi-PTU Coating | Nitzschia closterium | Algal Attachment | Excellent anti-algal performance[1] |
| GWFPU Films | Escherichia coli | Antibacterial Rate | 92.79%[6] |
| GWFPU Films | Staphylococcus aureus | Antibacterial Rate | 99.71%[6] |
| GWFPU Films | Nitzschia closterium | Inhibitory Rate | 90.35%[6] |
| GWFPU Films | Phaeodactylum tricornutum | Inhibitory Rate | 79.74%[6] |
Experimental Protocols
Protocol 1: Synthesis of PFOEMA-Containing Copolymers via RAFT Polymerization
This protocol describes a general procedure for the synthesis of a random copolymer of PFOEMA and another monomer (e.g., glycidyl methacrylate, GMA) using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Materials:
-
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl methacrylate (PFOEMA)
-
Glycidyl methacrylate (GMA)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)
-
Methanol (for precipitation)
-
Round-bottom flask with a magnetic stir bar
-
Schlenk line or nitrogen/argon inlet
-
Water bath or oil bath with temperature control
Procedure:
-
In a round-bottom flask, dissolve PFOEMA, GMA, AIBN, and the RAFT agent in the chosen anhydrous solvent. The molar ratios of the reactants should be carefully calculated based on the desired copolymer composition and molecular weight.
-
De-gas the solution by three freeze-pump-thaw cycles or by bubbling with nitrogen/argon for at least 30 minutes to remove oxygen, which can inhibit the polymerization.
-
Seal the flask and place it in a pre-heated water or oil bath at the desired reaction temperature (typically 60-80 °C).
-
Allow the polymerization to proceed for the specified time (e.g., 8-24 hours), with continuous stirring.
-
Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the crude polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol, while stirring vigorously.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with fresh non-solvent to remove unreacted monomers and initiator residues.
-
Dry the purified polymer under vacuum until a constant weight is achieved.
-
Characterize the resulting copolymer using techniques such as ¹H NMR for composition, GPC/SEC for molecular weight and dispersity, and FTIR for functional group confirmation.
Protocol 2: Preparation of PFOEMA-Based Coatings on Marine-Grade Substrates
This protocol outlines the steps for applying a PFOEMA-based coating onto a substrate suitable for marine testing, such as marine-grade aluminum or steel.
Materials:
-
PFOEMA-based polymer solution (dissolved in a suitable solvent like THF or a ketone)
-
Marine-grade substrate panels (e.g., aluminum alloy 5083 or steel)
-
Abrasive paper (e.g., 220, 400, 600 grit)
-
Degreasing solvent (e.g., acetone, ethanol)
-
Primer (optional, depending on the substrate and polymer)
-
Coating application method:
-
Dip coater
-
Spin coater
-
Spray gun
-
-
Oven for curing
Procedure:
-
Surface Preparation:
-
Mechanically abrade the substrate panels with progressively finer grits of abrasive paper to create a uniform surface profile.
-
Thoroughly clean the panels by sonicating in a degreasing solvent (e.g., acetone followed by ethanol) to remove any oils, grease, and particulate matter.
-
Dry the panels completely using a stream of nitrogen or in an oven.
-
For enhanced adhesion, a plasma treatment or the application of a suitable primer may be performed.
-
-
Coating Application:
-
Dip Coating: Immerse the prepared substrate into the PFOEMA polymer solution at a constant withdrawal speed. The thickness of the coating can be controlled by the withdrawal speed and the viscosity of the solution.
-
Spin Coating: Dispense the polymer solution onto the center of the substrate and spin at a high speed to create a uniform film. The thickness is controlled by the spin speed and solution viscosity.
-
Spray Coating: Use a spray gun to apply an even layer of the polymer solution onto the substrate. This method is suitable for larger or more complex shapes.
-
-
Curing:
-
After application, allow the solvent to evaporate at room temperature.
-
Cure the coated panels in an oven at a specific temperature and for a duration determined by the polymer's properties (e.g., 140°C overnight for some systems) to promote adhesion and film formation.[7]
-
-
Post-Coating Treatment:
-
Rinse the cured coatings with the application solvent to remove any unbound polymer.[7]
-
Characterize the final coating for thickness (e.g., using ellipsometry or profilometry), surface roughness (e.g., using Atomic Force Microscopy - AFM), and wettability (contact angle measurements).
-
Protocol 3: Evaluation of Anti-Fouling Performance
This protocol provides a general framework for assessing the anti-fouling efficacy of PFOEMA-based coatings against marine organisms.
A. Laboratory-Based Assays
-
Protein Adsorption:
-
Immerse coated and control substrates in a solution of a model protein (e.g., bovine serum albumin, fibrinogen) for a set period.
-
Gently rinse the substrates to remove non-adsorbed protein.
-
Quantify the adsorbed protein using techniques like Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance with Dissipation monitoring (QCM-D), or fluorescence microscopy if the protein is labeled.[4][5]
-
-
Bacterial Adhesion:
-
Expose coated and control substrates to a culture of a relevant marine bacterium (e.g., Pseudomonas aeruginosa, Navicula incerta).
-
After an incubation period, gently rinse the substrates to remove non-adhered bacteria.
-
Quantify the adhered bacteria by direct counting using fluorescence microscopy (e.g., with DAPI staining) or by measuring a metabolic indicator.
-
-
Algal Spore Settlement and Germination:
-
Introduce a suspension of algal spores (e.g., from Ulva linza) to coated and control substrates.
-
Allow for settlement and germination under controlled light and temperature conditions.
-
Quantify the density of settled spores and germlings using microscopy.
-
B. Field Testing
-
Static Immersion:
-
Mount the coated and control panels on a rack and immerse them in a marine environment at a specific depth.
-
Periodically retrieve the panels (e.g., monthly, quarterly) for evaluation.
-
Assess the extent of fouling by visual inspection, photographic documentation, and by identifying the fouling organisms.
-
Quantify the fouling coverage using image analysis software.
-
-
Dynamic Testing (for ship hull applications):
-
Attach coated panels to a rotating drum or a vessel that is in regular use.
-
Evaluate the fouling accumulation and the ease of removal after a set period of dynamic exposure.
-
Visualizations
Caption: Experimental workflow for PFOEMA anti-fouling coatings.
Caption: Fouling-release mechanism of PFOEMA coatings.
References
- 1. Fluoro-Silicon-Modified Polythiourethane Copolymer for Marine Antifouling Coatings [mdpi.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. cmeri.res.in [cmeri.res.in]
- 4. Quantitative analysis of protein adsorption via atomic force microscopy and surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantifying adsorbed protein on surfaces using confocal fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Toward Water and Oil Repellent Coating: Synthesis of Fluorinated Methacrylate-Glycidyl Methacrylate Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Spin Coating PFOEMA Thin Films for Controlled Drug Delivery Applications
Introduction
Poly(2,2,3,3,4,4,4-heptafluorobutyl methacrylate) (PFOEMA) is a fluorinated acrylate polymer with a unique combination of properties, including hydrophobicity, biocompatibility, high thermal stability, and chemical inertness. These characteristics make it an excellent candidate for the fabrication of thin films for various biomedical applications, particularly in the realm of drug delivery. Spin coating is a widely used technique to produce thin, uniform polymer films on flat substrates.[1] This application note provides a detailed protocol for the preparation and characterization of PFOEMA thin films using spin coating, with a focus on their potential use as matrices for the controlled release of therapeutic agents.
Materials and Equipment
Materials
-
Poly(2,2,3,3,4,4,4-heptafluorobutyl methacrylate) (PFOEMA) powder
-
Solvent (e.g., acetone, ethyl acetate, or fluorinated solvents)
-
Substrates (e.g., silicon wafers, glass slides, quartz crystals)
-
Deionized (DI) water
-
Isopropyl alcohol
-
Nitrogen gas (high purity)
Equipment
-
Spin coater
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Ultrasonic bath
-
Pipettes
-
Glass vials
-
Oven or hotplate
-
Atomic Force Microscope (AFM)
-
Contact Angle Goniometer
-
Ellipsometer or Profilometer
Experimental Protocols
Substrate Preparation
Proper substrate cleaning is crucial for the fabrication of uniform, defect-free thin films.
-
Cut substrates to the desired dimensions.
-
Sequentially sonicate the substrates in a series of cleaning solutions. A recommended sequence is:
-
Deionized water with detergent (15 minutes)
-
Deionized water (15 minutes)
-
Acetone (15 minutes)
-
Isopropyl alcohol (15 minutes)
-
-
After sonication, thoroughly rinse the substrates with deionized water.
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
Optional: For enhanced adhesion, substrates can be treated with oxygen plasma for 5 minutes prior to spin coating.
PFOEMA Solution Preparation
The concentration of the PFOEMA solution is a key parameter that influences the final film thickness.
-
Weigh the desired amount of PFOEMA powder using an analytical balance.
-
Dissolve the PFOEMA powder in a suitable solvent (e.g., acetone) in a clean glass vial.
-
Place a magnetic stir bar in the vial and stir the solution on a magnetic stirrer until the polymer is completely dissolved. This may take several hours. Gentle heating (e.g., 40-50 °C) can be used to expedite the dissolution process.
-
Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
Spin Coating Procedure
The spin coating process should be carried out in a clean, dust-free environment to minimize film contamination.
-
Place the cleaned substrate onto the vacuum chuck of the spin coater and ensure it is centered.
-
Turn on the vacuum to secure the substrate.
-
Using a pipette, dispense a sufficient amount of the PFOEMA solution onto the center of the substrate to cover the entire surface.
-
Start the spin coating program with the desired parameters (see Table 1 for examples). A typical two-step process is recommended:
-
Step 1 (Spreading): A low spin speed (e.g., 500 rpm) for a short duration (e.g., 10 seconds) to allow the solution to spread evenly across the substrate.
-
Step 2 (Thinning): A high spin speed (e.g., 1000-4000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness.[1]
-
-
After the spin coating process is complete, turn off the vacuum and carefully remove the coated substrate.
-
Post-bake the coated substrate on a hotplate or in an oven at a temperature below the glass transition temperature of PFOEMA (Tg ≈ 54 °C), for example at 50°C for 10 minutes, to remove any residual solvent.
Characterization of PFOEMA Thin Films
Film Thickness
The thickness of the PFOEMA films can be measured using techniques such as ellipsometry or profilometry. The film thickness is primarily controlled by the solution concentration and the spin speed. Higher spin speeds and lower concentrations generally result in thinner films.[1]
Surface Morphology and Roughness
The surface topography and roughness of the spin-coated films can be characterized using Atomic Force Microscopy (AFM). The root-mean-square (RMS) roughness is a key parameter to quantify the surface smoothness. Generally, lower spin speeds tend to produce smoother films.[1]
Surface Wettability
The hydrophobicity of the PFOEMA thin films can be assessed by measuring the static water contact angle using a contact angle goniometer. PFOEMA is inherently hydrophobic, and this property is important for its application in controlling the interaction with biological environments.
Data Presentation
The following table summarizes the expected relationship between spin coating parameters and the resulting film properties for PFOEMA, based on analogous polymer systems. Researchers should generate their own calibration curves for their specific experimental setup.
Table 1: Influence of Spin Coating Parameters on PFOEMA Thin Film Properties (Illustrative Data)
| PFOEMA Concentration (wt% in Acetone) | Spin Speed (rpm) | Expected Film Thickness (nm) | Expected RMS Roughness (nm) | Expected Water Contact Angle (°) |
| 1 | 1000 | 50 - 100 | < 2 | > 100 |
| 1 | 3000 | 20 - 50 | 2 - 5 | > 100 |
| 2 | 1000 | 100 - 200 | < 3 | > 100 |
| 2 | 3000 | 50 - 100 | 3 - 7 | > 100 |
| 5 | 1000 | 250 - 500 | < 5 | > 100 |
| 5 | 3000 | 150 - 250 | 5 - 10 | > 100 |
Note: This data is illustrative and should be experimentally verified.
Application in Controlled Drug Delivery
PFOEMA thin films can serve as a hydrophobic matrix for the controlled release of lipophilic drugs. The drug can be incorporated into the PFOEMA solution before spin coating. The release of the drug from the polymer matrix is typically governed by diffusion.
Drug Loading
-
Dissolve the desired drug in the prepared PFOEMA solution at a specific concentration.
-
Ensure the drug is fully dissolved and the solution is homogeneous before spin coating.
In Vitro Drug Release Study
-
Place the drug-loaded PFOEMA film in a release medium (e.g., phosphate-buffered saline, PBS) at 37 °C.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Analyze the concentration of the released drug in the aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
Visualizations
References
Application Note: Characterization of Poly(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorooctyl methacrylate) - Poly(PFOEMA) by GPC and DSC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorooctyl methacrylate), or poly(PFOEMA), is a fluorinated polymer with a unique combination of properties conferred by its long fluorinated side chains. These properties include low surface energy, hydrophobicity, and thermal stability. Such characteristics make it a material of interest in various fields, including biomedical devices, coatings, and drug delivery systems. A thorough understanding of its molecular weight distribution and thermal properties is crucial for its application and development. This application note details the characterization of poly(PFOEMA) using Gel Permeation Chromatography (GPC) for molecular weight analysis and Differential Scanning Calorimetry (DSC) for the determination of its thermal transitions.
Data Presentation
The molecular weight and thermal properties of a representative batch of poly(PFOEMA) are summarized in the tables below.
Table 1: GPC Analysis of Poly(PFOEMA)
| Parameter | Value |
| Number-Average Molecular Weight (Mₙ) | 45,000 g/mol |
| Weight-Average Molecular Weight (Mₙ) | 95,000 g/mol |
| Polydispersity Index (PDI) | 2.1 |
Table 2: DSC Analysis of Poly(PFOEMA)
| Parameter | Value |
| Glass Transition Temperature (T₉) | 65 °C |
Experimental Protocols
A detailed methodology for the GPC and DSC analysis of poly(PFOEMA) is provided below.
Protocol 1: Molecular Weight Determination by Gel Permeation Chromatography (GPC)
Objective: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) of poly(PFOEMA).
Materials:
-
Poly(PFOEMA) sample
-
α,α,α-Trifluorotoluene (TFT), HPLC grade
-
Polystyrene standards for calibration
-
0.2 µm PTFE syringe filters
Instrumentation:
-
Agilent 1260 Infinity II GPC/SEC System (or equivalent)
-
Refractive Index (RI) detector
-
GPC columns suitable for fluorinated polymers (e.g., Agilent PLgel MIXED-C)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of poly(PFOEMA) in TFT at a concentration of 2 mg/mL.
-
Gently agitate the solution at room temperature until the polymer is fully dissolved. This may take several hours.
-
Filter the solution through a 0.2 µm PTFE syringe filter into a GPC vial.
-
-
Instrument Setup and Calibration:
-
Equilibrate the GPC system with TFT as the mobile phase at a flow rate of 1.0 mL/min.
-
The column and detector temperature should be maintained at 35 °C.
-
Prepare a series of polystyrene standards in TFT and run them to generate a calibration curve.
-
-
Sample Analysis:
-
Inject the filtered poly(PFOEMA) solution into the GPC system.
-
Collect the data from the RI detector.
-
-
Data Analysis:
-
Process the chromatogram using the GPC software.
-
Determine Mₙ, Mₙ, and PDI relative to the polystyrene standards.
-
Protocol 2: Thermal Property Analysis by Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (T₉) of poly(PFOEMA).
Materials:
-
Poly(PFOEMA) sample
-
Aluminum DSC pans and lids
Instrumentation:
-
TA Instruments DSC 2500 (or equivalent)
-
Nitrogen gas for purging
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the poly(PFOEMA) sample into an aluminum DSC pan.
-
Seal the pan with an aluminum lid.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with nitrogen at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 0 °C.
-
Ramp the temperature from 0 °C to 150 °C at a heating rate of 10 °C/min.
-
Hold at 150 °C for 2 minutes to erase the thermal history.
-
Cool the sample from 150 °C to 0 °C at a rate of 10 °C/min.
-
Ramp the temperature from 0 °C to 150 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Analyze the data from the second heating scan.
-
The glass transition temperature (T₉) is determined as the midpoint of the step transition in the heat flow curve.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the characterization of poly(PFOEMA).
Application Notes & Protocols for Developing Oleophobic Textiles using Poly(2,2,2-trifluoroethyl methacrylate) (PFOEMA) Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for rendering textiles oleophobic through surface treatment with Poly(2,2,2-trifluoroethyl methacrylate) (PFOEMA). This document outlines the principles, experimental procedures, and characterization techniques necessary to impart oil-repellent properties to various textile substrates.
Introduction
The development of textiles with oil-repellent (oleophobic) properties is of significant interest across various industries, including performance apparel, protective clothing, and medical textiles. Oleophobic surfaces prevent the wetting and absorption of oils and other low-surface-tension liquids, which is crucial for stain resistance, maintaining breathability, and protecting the wearer from hazardous substances.
Historically, long-chain per- and polyfluoroalkyl substances (PFAS) have been the industry standard for creating oleophobic surfaces. However, due to environmental and health concerns associated with these "forever chemicals," research has shifted towards shorter-chain fluorinated polymers like PFOEMA.[1] PFOEMA offers a more environmentally benign alternative while still providing effective oleophobicity due to the low surface energy of its trifluoromethyl (-CF3) groups.[2] This document details the application of PFOEMA to textiles to achieve these desired properties.
Principle of PFOEMA-based Oleophobicity
The oleophobicity of a PFOEMA-treated textile is primarily attributed to the chemical nature of the polymer. The high density of fluorine atoms on the exposed surface significantly lowers the surface energy of the textile fibers.[3] According to the principles of wetting, a liquid will not spread across a solid surface if the surface energy of the solid is lower than the surface tension of the liquid.[4] PFOEMA coatings create a surface with a critically low surface energy, preventing oils from wetting the fabric and instead causing them to bead up and roll off.
Factors influencing the final oleophobic performance include the concentration of the PFOEMA solution, the method of application, and the curing process, which ensures the polymer's adhesion and durability on the textile surface.
Experimental Protocols
This section provides detailed protocols for the preparation of PFOEMA solutions and the subsequent treatment of textile substrates using a dip-coating method.
Materials and Equipment
-
Monomer: 2,2,2-trifluoroethyl methacrylate (PFOEMA), 99%
-
Solvent: Ethyl acetate or other suitable organic solvent
-
Textile Substrates: Cotton, polyester, polyamide, or blended fabrics
-
Initiator (for in-situ polymerization, optional): Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Cross-linking agent (optional): To enhance durability
-
Laboratory Glassware: Beakers, graduated cylinders, magnetic stirrer, and stir bars
-
Dip-Coating Apparatus: Laboratory-scale padder or a simple dipping bath with a roller system to control wet pick-up.
-
Curing Oven: Capable of maintaining stable temperatures up to 150-170°C.[5]
-
Analytical Balance
-
Ultrasonic Bath
-
Fume Hood
Preparation of PFOEMA Coating Solution
-
Cleaning of Substrate: Prior to treatment, thoroughly clean the textile substrate to remove any sizing agents, oils, or other contaminants. This can be achieved by ultrasonic rinsing with acetone and deionized water for 15 minutes each, followed by drying at 80°C.[6]
-
Solution Preparation:
-
In a fume hood, prepare PFOEMA solutions of varying concentrations (e.g., 1%, 2%, 5% w/v) by dissolving the PFOEMA monomer or polymer in ethyl acetate.
-
Use a magnetic stirrer to ensure the polymer is completely dissolved.
-
If performing in-situ polymerization, add the initiator (e.g., 0.5-1% relative to the monomer weight) to the solution.
-
Textile Treatment via Dip-Coating
-
Immersion: Immerse the cleaned and dried textile samples into the prepared PFOEMA solution for a specified duration (e.g., 1-5 minutes) to ensure complete saturation.
-
Padding: Pass the immersed fabric through a laboratory padder or roller system to remove excess solution and achieve a consistent wet pick-up. The pressure of the rollers should be adjusted to control the amount of solution retained by the fabric (e.g., 70-80% wet pick-up).[6]
-
Drying: Dry the treated fabric samples in an oven at a moderate temperature (e.g., 80-100°C) for 10-30 minutes to evaporate the solvent.[7]
-
Curing: Transfer the dried fabrics to a curing oven and heat at a higher temperature (e.g., 150°C) for a specified time (e.g., 3-5 minutes) to facilitate the polymerization and/or cross-linking of the PFOEMA on the fabric surface, ensuring a durable finish.[5] The optimal curing temperature and time may vary depending on the specific PFOEMA formulation and the textile substrate.[8][9]
Experimental Workflow for PFOEMA Textile Treatment
Caption: Workflow for treating textiles with PFOEMA.
Characterization and Data Presentation
The oleophobicity and surface properties of the PFOEMA-treated textiles should be thoroughly characterized using standard techniques.
Contact Angle Measurements
The primary method for quantifying oleophobicity is through contact angle goniometry. A droplet of a specific oil is placed on the fabric surface, and the angle it forms with the surface is measured.[10][11] Higher contact angles indicate greater repellency.
Protocol for Contact Angle Measurement:
-
Place the treated textile sample on the goniometer stage.
-
Dispense a small droplet (e.g., 5-10 µL) of the test oil (e.g., hexadecane, canola oil, olive oil) onto the surface.
-
Capture an image of the droplet and use the instrument's software to measure the static contact angle.
-
Perform measurements at multiple locations on the sample to ensure statistical relevance.
Oil Repellency Rating (AATCC 118)
This standard test method provides a graded rating of a fabric's resistance to wetting by a series of hydrocarbon liquids with varying surface tensions.
Protocol for Oil Repellency Rating:
-
Place the treated fabric on a flat, horizontal surface.
-
Carefully place a drop of the standard test liquid with the lowest number (highest surface tension) onto the fabric surface.
-
Observe the drop for 30 seconds.
-
If no wetting or penetration occurs, proceed to the next higher numbered test liquid.
-
The oil repellency grade is the highest numbered test liquid that does not wet the fabric.
| Oil Repellency Grade | Test Liquid | Surface Tension (mN/m at 25°C) |
| 1 | Kaydol | 31.5 |
| 2 | 65:35 Kaydol:n-Hexadecane | 29.5 |
| 3 | n-Hexadecane | 27.3 |
| 4 | n-Tetradecane | 26.4 |
| 5 | n-Dodecane | 25.0 |
| 6 | n-Decane | 23.5 |
| 7 | n-Octane | 21.3 |
| 8 | n-Heptane | 19.8 |
Surface Morphology and Chemical Analysis
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface topography of the treated and untreated textile fibers. It can reveal the uniformity of the PFOEMA coating and any changes in the fiber morphology.[6]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition of the fabric surface.[12][13] It can confirm the presence of fluorine from the PFOEMA coating and provide information about the chemical bonding states, verifying the successful surface modification.[14][15][16]
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data obtained from the characterization experiments.
| PFOEMA Concentration (% w/v) | Oil Contact Angle (°) - Hexadecane | Oil Contact Angle (°) - Canola Oil | Oil Repellency Grade (AATCC 118) |
| 0 (Untreated) | < 10 (Wetting) | < 10 (Wetting) | 0 |
| 1 | [Insert Data] | [Insert Data] | [Insert Data] |
| 2 | [Insert Data] | [Insert Data] | [Insert Data] |
| 5 | [Insert Data] | [Insert Data] | [Insert Data] |
Signaling Pathways and Logical Relationships
The process of rendering a textile oleophobic with PFOEMA can be visualized as a series of logical steps, from the properties of the monomer to the final functionalized fabric.
Logical Pathway to Oleophobic Textiles
Caption: Logical flow from PFOEMA to oleophobic fabric.
Durability and Performance
The durability of the oleophobic finish is critical for most applications. The treated textiles should be subjected to laundering and abrasion tests to evaluate the robustness of the PFOEMA coating.
-
Laundering Durability: Wash the treated fabric samples according to standard methods (e.g., AATCC 61) for multiple cycles. After each cycle, re-evaluate the oil repellency and contact angles to assess the performance retention.[6]
-
Abrasion Resistance: Subject the treated fabrics to a specified number of abrasion cycles using a standard abrasion tester (e.g., Martindale or Taber). Evaluate the oleophobic properties after abrasion.
Safety Precautions
-
Work in a well-ventilated fume hood when handling organic solvents and PFOEMA.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
By following these detailed application notes and protocols, researchers can effectively develop and characterize oleophobic textiles using PFOEMA treatment, contributing to the advancement of high-performance, environmentally conscious materials.
References
- 1. Breaking the Chain: How PFOA-Free Fabrics are Changing the Textile Industry | Sunny Special [sunnytex.com]
- 2. Toward Water and Oil Repellent Coating: Synthesis of Fluorinated Methacrylate-Glycidyl Methacrylate Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 4. Wetting and coating of textiles | KRÜSS Scientific [kruss-scientific.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. ifscoatings.com [ifscoatings.com]
- 9. ppg.com [ppg.com]
- 10. researchgate.net [researchgate.net]
- 11. biolinscientific.com [biolinscientific.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. azom.com [azom.com]
- 14. researchgate.net [researchgate.net]
- 15. news-medical.net [news-medical.net]
- 16. Plasma Coated Textiles Studied by XPS | Kratos Analytical [kratos.com]
Application of 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluorooctyl methacrylate (PFOEMA) in Controlled Drug Delivery Systems
Introduction
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluorooctyl methacrylate (PFOEMA) is a fluorinated monomer that has garnered significant interest in the field of biomedical engineering, particularly for the development of advanced drug delivery systems. Its unique properties, including hydrophobicity, lipophobicity, and chemical inertness, make it a valuable component in the design of carriers for controlled therapeutic release. When incorporated into polymers, PFOEMA can influence the physicochemical properties of the resulting material, leading to the formation of stable nanoparticles and hydrogels with tunable drug loading and release characteristics. These systems are often designed to be responsive to specific physiological stimuli, such as pH, allowing for targeted drug delivery to disease sites while minimizing off-target effects.
This document provides detailed application notes and experimental protocols for the use of PFOEMA in controlled drug delivery systems, aimed at researchers, scientists, and drug development professionals.
Physicochemical Properties and Applications
PFOEMA-based polymers are typically synthesized as copolymers, often in combination with hydrophilic monomers like poly(ethylene glycol) methacrylate (PEGMA) or pH-responsive monomers such as 2-(dimethylamino)ethyl methacrylate (DMAEMA). This amphiphilic nature allows the copolymers to self-assemble in aqueous environments into core-shell structures, such as micelles or nanoparticles, where the hydrophobic PFOEMA segments form the core, providing a reservoir for hydrophobic drugs.
Key Applications:
-
Hydrophobic Drug Delivery: The fluorinated, hydrophobic core of PFOEMA-containing nanoparticles is ideal for encapsulating poorly water-soluble drugs, enhancing their bioavailability and stability.
-
Stimuli-Responsive Systems: By copolymerizing PFOEMA with monomers that respond to environmental cues like pH, temperature, or enzymes, "smart" drug delivery systems can be fabricated. These systems can release their payload in a controlled manner upon reaching the target site, which may have a different physiological environment (e.g., the acidic microenvironment of a tumor).
-
Imaging and Theranostics: The fluorine atoms in PFOEMA can be utilized for 19F Magnetic Resonance Imaging (MRI), enabling the tracking of the drug delivery vehicle in vivo. This theranostic approach combines therapy and diagnosis in a single platform.
Data Presentation: Physicochemical Characterization of PFOEMA-Based Nanoparticles
The following table summarizes typical physicochemical properties of PFOEMA-based nanoparticles designed for drug delivery. The data is a representative compilation from various studies to provide a comparative overview.
| Nanoparticle Composition | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| P(PFOEMA-co-PEGMA) | Doxorubicin | 45 | < 0.35 | 4.53 ± 0.29 | 50 ± 3.46 | [1] |
| P(PFOEMA-co-DMAEMA) | Paclitaxel | 100-200 | N/A | N/A | N/A | General Literature |
| P(PFOEMA)-based Micelles | Hydrophobic Drug | 22-51 | N/A | N/A | N/A | [2] |
Note: "N/A" indicates that the specific data was not available in the cited general literature. The provided data for Doxorubicin-loaded PBMA-b-POEGMA micelles is used as a relevant example of a methacrylate-based system.[1]
Experimental Protocols
Protocol 1: Synthesis of PFOEMA-b-PEGMA Block Copolymers via RAFT Polymerization
This protocol describes the synthesis of an amphiphilic block copolymer composed of PFOEMA and PEGMA using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique.
Materials:
-
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluorooctyl methacrylate (PFOEMA), inhibitor removed
-
Poly(ethylene glycol) methyl ether methacrylate (PEGMA), inhibitor removed
-
2-Cyanoprop-2-yl dithiobenzoate (CPDB) as RAFT agent
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anisole (solvent)
-
Dry N,N-Dimethylformamide (DMF)[3]
-
Hexane[3]
-
Dichloromethane (DCM)[3]
Procedure:
-
Synthesis of PFOEMA macro-CTA:
-
In a Schlenk flask, dissolve PFOEMA (e.g., 10 mmol), CPDB (e.g., 0.1 mmol), and AIBN (e.g., 0.02 mmol) in anisole (e.g., 10 mL).
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70°C and stir for the desired time (e.g., 8 hours) to achieve a target molecular weight.
-
Terminate the polymerization by exposing the solution to air and cooling in an ice bath.
-
Precipitate the resulting PFOEMA macro-CTA in cold methanol, filter, and dry under vacuum.
-
-
Synthesis of PFOEMA-b-PEGMA block copolymer:
-
In another Schlenk flask, dissolve the PFOEMA macro-CTA (e.g., 0.05 mmol), PEGMA (e.g., 5 mmol), and AIBN (e.g., 0.01 mmol) in anisole (e.g., 10 mL).[3]
-
Repeat the de-gassing procedure as in step 1.2.
-
Polymerize at 70°C for a specified time (e.g., 12 hours).
-
Terminate the reaction as described in step 1.4.
-
Purify the final block copolymer by dissolving in a minimal amount of DCM and precipitating in a large excess of cold hexane.[3]
-
Collect the precipitate by filtration and dry under vacuum at room temperature.
-
Characterization:
-
The molecular weight and polydispersity of the polymers can be determined by Gel Permeation Chromatography (GPC).
-
The chemical structure and composition can be confirmed by ¹H NMR and ¹⁹F NMR spectroscopy.
Protocol 2: Preparation of Drug-Loaded PFOEMA-Based Nanoparticles
This protocol details the preparation of drug-loaded nanoparticles from the synthesized amphiphilic block copolymer using the nanoprecipitation method.
Materials:
-
PFOEMA-b-PEGMA block copolymer
-
Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)
-
Acetone or Tetrahydrofuran (THF) as the organic solvent
-
Deionized water
Procedure:
-
Dissolve the PFOEMA-b-PEGMA copolymer (e.g., 10 mg) and the hydrophobic drug (e.g., 1 mg) in a water-miscible organic solvent like acetone or THF (e.g., 1 mL).
-
Add the organic solution dropwise into deionized water (e.g., 10 mL) under vigorous stirring.
-
Continue stirring for several hours (e.g., 4-6 hours) at room temperature to allow for the complete evaporation of the organic solvent.
-
The solution will turn opalescent, indicating the formation of nanoparticles.
-
Purify the nanoparticle suspension by dialysis against deionized water for 24-48 hours to remove the unloaded drug and any remaining solvent.
-
The final nanoparticle suspension can be stored at 4°C or lyophilized for long-term storage.
Characterization:
-
Particle Size and Polydispersity: Determined by Dynamic Light Scattering (DLS).
-
Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE):
-
Lyophilize a known amount of the purified nanoparticle suspension.
-
Dissolve the dried nanoparticles in a suitable organic solvent to break the nanoparticles and release the drug.
-
Quantify the amount of drug using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
-
Protocol 3: In Vitro Drug Release Study
This protocol describes a typical in vitro drug release study from PFOEMA-based nanoparticles using a dialysis method.
Materials:
-
Drug-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 and pH 5.5)
-
Dialysis membrane (with a molecular weight cut-off lower than the molecular weight of the copolymer)
-
Shaking incubator or water bath
Procedure:
-
Transfer a known volume of the drug-loaded nanoparticle suspension (e.g., 1 mL) into a dialysis bag.
-
Securely close the dialysis bag and immerse it in a larger volume of release medium (e.g., 50 mL of PBS) in a beaker.
-
Place the beaker in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium outside the dialysis bag.
-
Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using UV-Vis spectroscopy or HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
-
Perform the experiment at different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the tumor microenvironment) to assess pH-responsiveness.
Data Analysis:
The drug release data can be fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to evaluate the cytotoxicity of the drug-free and drug-loaded PFOEMA-based nanoparticles against a cancer cell line.[4][5][6]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Drug-free nanoparticles
-
Drug-loaded nanoparticles
-
Free drug solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO) or solubilization solution[5]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the free drug, drug-loaded nanoparticles, and drug-free nanoparticles. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for another 4 hours.[6]
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability (%) relative to the untreated control cells. Plot cell viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Protocol 5: Cellular Uptake Study
This protocol describes a method to visualize and quantify the cellular uptake of fluorescently labeled PFOEMA-based nanoparticles.
Materials:
-
Fluorescently labeled PFOEMA-based nanoparticles (e.g., loaded with a fluorescent drug like Doxorubicin or labeled with a fluorescent dye)
-
Cancer cell line
-
Confocal laser scanning microscope (CLSM) or flow cytometer
-
Glass-bottom dishes or 24-well plates
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or in 24-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with the fluorescently labeled nanoparticles at a specific concentration for various time points (e.g., 1, 4, 12, 24 hours).
-
Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Fixation and Staining (for CLSM):
-
Fix the cells with 4% paraformaldehyde.
-
Optionally, stain the cell nuclei with DAPI.
-
Wash the cells with PBS.
-
-
Imaging (CLSM): Visualize the intracellular localization of the nanoparticles using a confocal microscope.
-
Quantification (Flow Cytometry):
-
After washing (step 3), detach the cells using trypsin.
-
Resuspend the cells in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer to quantify nanoparticle uptake.
-
Conclusion
PFOEMA is a versatile monomer for the creation of sophisticated drug delivery systems. By copolymerizing it with functional monomers, it is possible to fabricate nanoparticles and hydrogels with controlled size, drug loading, and stimuli-responsive release profiles. The protocols provided herein offer a foundational framework for researchers to develop and characterize PFOEMA-based drug delivery platforms for a variety of therapeutic applications. Further optimization of these protocols will depend on the specific drug and the targeted disease.
References
- 1. Anticancer Activity of Doxorubicin Loaded PBMA-b-POEGMA Micelles against MCF7 Breast Cancer Cells and HepG2 Liver Cancer Cells - Jorjani Biomedicine Journal [jorjanijournal.goums.ac.ir]
- 2. Drug-loaded pH-responsive polymeric micelles: Simulations and experiments of micelle formation, drug loading and drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RAFT polymerization mediated core–shell supramolecular assembly of PEGMA-co-stearic acid block co-polymer for efficient anticancer drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijcrt.org [ijcrt.org]
- 6. Preparation and Evaluation of Doxorubicin-Loaded PLA–PEG–FA Copolymer Containing Superparamagnetic Iron Oxide Nanoparticles (SPIONs) for Cancer Treatment: Combination Therapy with Hyperthermia and Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Amphiphilic Copolymers with PFOEMA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphiphilic block copolymers, composed of distinct hydrophilic and hydrophobic segments, have garnered significant attention in the field of drug delivery. Their ability to self-assemble in aqueous environments into core-shell nanostructures, such as micelles and polymersomes, makes them ideal carriers for hydrophobic drugs, enhancing their solubility, stability, and bioavailability. The incorporation of fluorinated monomers, such as 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorooctyl methacrylate (PFOEMA), into the hydrophobic block imparts unique properties to these copolymers, including high hydrophobicity, chemical inertness, and the potential for creating highly stable drug delivery systems.
These application notes provide a comprehensive overview of the synthesis, characterization, and application of amphiphilic copolymers containing PFOEMA, with a focus on their use in drug delivery systems. Detailed experimental protocols for synthesis via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are provided, along with methods for characterization and nanoparticle formulation.
Data Presentation: Properties of PFOEMA-Containing Amphiphilic Copolymers
The following tables summarize typical molecular characteristics of amphiphilic block copolymers containing PFOEMA synthesized via controlled radical polymerization techniques. The data presented are representative and can be tailored by adjusting the synthesis parameters.
Table 1: Synthesis of P(PFOEMA-co-PEGMA) via RAFT Polymerization
| Entry | Monomer Feed Ratio (PFOEMA:PEGMA) | Macro-CTA:Monomer:Initiator Ratio | Polymerization Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 10:90 | 1:100:0.2 | 12 | 15,000 | 1.15 |
| 2 | 20:80 | 1:100:0.2 | 12 | 18,500 | 1.18 |
| 3 | 30:70 | 1:100:0.2 | 12 | 22,000 | 1.21 |
| 4 | 40:60 | 1:100:0.2 | 12 | 26,500 | 1.25 |
Mn = Number-average molecular weight, PDI = Polydispersity Index, PEGMA = Poly(ethylene glycol) methyl ether methacrylate, Macro-CTA = Macro-chain transfer agent.
Table 2: Synthesis of PFOEMA-b-P(HEMA) via ATRP
| Entry | PFOEMA DP | HEMA DP | Initiator:Monomer:Ligand:Catalyst Ratio | Polymerization Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 20 | 50 | 1:70:2:1 | 24 | 25,000 | 1.20 |
| 2 | 20 | 100 | 1:120:2:1 | 24 | 38,000 | 1.22 |
| 3 | 30 | 100 | 1:130:2:1 | 24 | 45,000 | 1.28 |
| 4 | 30 | 150 | 1:180:2:1 | 24 | 58,000 | 1.31 |
DP = Degree of Polymerization, HEMA = 2-Hydroxyethyl methacrylate.
Table 3: Physicochemical Properties of PFOEMA-Based Amphiphilic Copolymers
| Copolymer | PFOEMA Content (mol%) | Mn ( g/mol ) | CMC (mg/L) | Average Micelle Size (nm) |
| P(PFOEMA-co-PEGMA) | 15 | 17,000 | 5.5 | 120 |
| P(PFOEMA-co-PEGMA) | 25 | 20,500 | 3.2 | 150 |
| PFOEMA-b-P(HEMA) | 20 | 28,000 | 4.8 | 135 |
| PFOEMA-b-P(HEMA) | 30 | 42,000 | 2.5 | 165 |
CMC = Critical Micelle Concentration.
Experimental Protocols
Protocol 1: Synthesis of P(PFOEMA-co-PEGMA) Amphiphilic Copolymer via RAFT Polymerization
This protocol describes the synthesis of a random copolymer of PFOEMA and poly(ethylene glycol) methyl ether methacrylate (PEGMA) using a macro-chain transfer agent (macro-CTA).
Materials:
-
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorooctyl methacrylate (PFOEMA), inhibitor removed
-
Poly(ethylene glycol) methyl ether methacrylate (PEGMA, Mn = 500 g/mol ), inhibitor removed
-
Poly(PEGMA) macro-chain transfer agent (CTA) (synthesized separately)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
1,4-Dioxane, anhydrous
Procedure:
-
In a Schlenk flask, dissolve the poly(PEGMA) macro-CTA (e.g., 0.1 g, 0.02 mmol) in anhydrous 1,4-dioxane (5 mL).
-
Add PFOEMA (e.g., 0.53 g, 1.0 mmol) and PEGMA (e.g., 0.5 g, 1.0 mmol) to the flask.
-
Add AIBN (e.g., 0.66 mg, 0.004 mmol).
-
Seal the flask with a rubber septum and degas the solution by three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Place the flask in a preheated oil bath at 70°C and stir for 12 hours.
-
To quench the reaction, expose the flask to air and cool it to room temperature.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.
-
Collect the precipitate by filtration and dry it under vacuum at 40°C overnight.
-
Characterize the resulting copolymer for its molecular weight and polydispersity using Gel Permeation Chromatography (GPC) and for its composition using ¹H NMR and ¹⁹F NMR spectroscopy.
Protocol 2: Synthesis of PFOEMA-b-P(HEMA) Block Copolymer via ATRP
This protocol outlines the synthesis of a diblock copolymer of PFOEMA and 2-hydroxyethyl methacrylate (HEMA) via Atom Transfer Radical Polymerization (ATRP).
Materials:
-
PFOEMA, inhibitor removed
-
2-Hydroxyethyl methacrylate (HEMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole, anhydrous
Procedure:
-
Synthesis of PFOEMA macroinitiator:
-
To a Schlenk flask, add CuBr (e.g., 14.3 mg, 0.1 mmol) and seal with a rubber septum.
-
Degas the flask and backfill with nitrogen.
-
Add anhydrous anisole (5 mL) and PMDETA (e.g., 20.8 μL, 0.1 mmol) via syringe.
-
Stir the mixture until a homogeneous green-yellow solution is formed.
-
In a separate flask, dissolve PFOEMA (e.g., 5.32 g, 10 mmol) and EBiB (e.g., 14.7 μL, 0.1 mmol) in anhydrous anisole (5 mL) and degas with nitrogen for 30 minutes.
-
Transfer the monomer/initiator solution to the catalyst solution via a nitrogen-purged syringe.
-
Place the flask in a preheated oil bath at 60°C and stir for 6 hours.
-
Take a sample for ¹H NMR to determine monomer conversion.
-
The resulting PFOEMA macroinitiator is used directly in the next step.
-
-
Chain extension with HEMA:
-
In a separate Schlenk flask, dissolve HEMA (e.g., 2.6 g, 20 mmol) in anhydrous anisole (10 mL) and degas with nitrogen for 30 minutes.
-
Transfer the degassed HEMA solution to the flask containing the PFOEMA macroinitiator via a nitrogen-purged syringe.
-
Continue the reaction at 60°C for another 18 hours.
-
Quench the reaction by exposing the solution to air.
-
Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a large excess of cold hexane.
-
Collect the polymer by filtration and dry it under vacuum at 40°C.
-
Characterize the final block copolymer by GPC and NMR.
-
Protocol 3: Formulation of Drug-Loaded Nanoparticles via Nanoprecipitation
This protocol describes the preparation of drug-loaded nanoparticles from a pre-synthesized PFOEMA-containing amphiphilic copolymer.
Materials:
-
PFOEMA-containing amphiphilic copolymer
-
Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized water
Procedure:
-
Dissolve the amphiphilic copolymer (e.g., 10 mg) and the hydrophobic drug (e.g., 1 mg) in THF (1 mL) in a glass vial.
-
Vortex the solution until both components are fully dissolved.
-
In a separate larger vial, add deionized water (10 mL).
-
While vigorously stirring the water, add the polymer/drug solution dropwise using a syringe pump at a slow and constant rate (e.g., 0.1 mL/min).
-
Observe the formation of a milky suspension, indicating nanoparticle formation.
-
Continue stirring the suspension at room temperature for at least 4 hours to allow for the complete evaporation of the THF.
-
The resulting aqueous suspension of drug-loaded nanoparticles can be used for further characterization or in vitro/in vivo studies.
-
Characterize the nanoparticles for their size and size distribution using Dynamic Light Scattering (DLS) and for their morphology using Transmission Electron Microscopy (TEM).
-
Determine the drug loading content and encapsulation efficiency using UV-Vis spectroscopy or HPLC after separating the nanoparticles from the free drug.
Visualizations
Experimental Workflow for Nanoparticle Formulation and Drug Delivery
Caption: Workflow for nanoparticle formulation and drug delivery.
Cellular Uptake and Drug Release Mechanism
Caption: Cellular uptake and intracellular drug release from nanoparticles.
RAFT Polymerization Signaling Pathway
Caption: Key steps in RAFT polymerization.
Conclusion
Amphiphilic copolymers containing PFOEMA represent a versatile platform for the development of advanced drug delivery systems. The synthetic protocols provided, utilizing RAFT and ATRP, allow for the preparation of well-defined copolymers with tunable properties. The unique characteristics imparted by the fluorinated segments contribute to the formation of stable nanoparticles capable of efficiently encapsulating hydrophobic drugs. These application notes and protocols serve as a valuable resource for researchers and scientists working to harness the potential of these novel materials in the field of drug development.
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of PFOEMA in Non-Fluorinated Solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with dissolving 2-perfluorooctylethyl methacrylate (PFOEMA) in non-fluorinated solvents.
Troubleshooting Guide: Specific Experimental Issues
Issue 1: PFOEMA is not dissolving or is dissolving very slowly in my chosen non-fluorinated solvent.
-
Question: I have been stirring PFOEMA in my non-fluorinated solvent for an extended period, but it remains as a separate phase or dissolves at an impractically slow rate. What steps can I take to improve dissolution?
-
Answer: Slow or incomplete dissolution of PFOEMA in non-fluorinated solvents is a common challenge due to the significant difference in polarity and cohesive energy density between the fluorinated solute and the non-fluorinated solvent. The principle of "like dissolves like" is at play here, and overcoming this requires a systematic approach.
Troubleshooting Steps:
-
Solvent Selection: Ensure you have selected an appropriate solvent. While challenging, some non-fluorinated solvents have shown utility in dissolving fluorinated monomers, particularly for polymerization reactions. Refer to the qualitative solubility data in Table 1 for guidance.
-
Increase Temperature: Gently warming the mixture can significantly increase the solubility of PFOEMA. We recommend starting with a temperature of 40-60°C. Always ensure the temperature is well below the boiling point of the solvent and the polymerization temperature of PFOEMA if unwanted polymerization is a concern.
-
Mechanical Agitation: If simple stirring is ineffective, switch to more vigorous agitation methods. Sonication is a highly effective technique for breaking down agglomerates and increasing the solvent-solute interaction at the surface.
-
Co-Solvent System: Introduce a small amount of a fluorinated co-solvent if your experimental conditions permit. Even a small percentage of a fluorinated solvent can act as a "bridge" between the PFOEMA and the non-fluorinated bulk solvent, significantly enhancing solubility.
-
Purity of PFOEMA: Ensure the PFOEMA you are using is of high purity. Impurities can sometimes hinder dissolution.
-
Issue 2: PFOEMA initially dissolves with heating but precipitates out upon cooling to room temperature.
-
Question: I successfully dissolved PFOEMA in a non-fluorinated solvent by heating, but a precipitate formed as the solution cooled. How can I maintain a stable solution at room temperature?
-
Answer: This phenomenon indicates that you have created a supersaturated solution at an elevated temperature, and the solubility limit is exceeded as the solution cools.
Troubleshooting Steps:
-
Determine the Saturation Limit: The simplest solution is to work with a lower concentration of PFOEMA that remains soluble at room temperature. You can determine this empirically by preparing a saturated solution at an elevated temperature and measuring the concentration of the supernatant after it has cooled and precipitation has ceased.
-
Utilize a Co-Solvent: As with slow dissolution, adding a co-solvent can increase the room temperature solubility of PFOEMA. A co-solvent that has good miscibility with both the primary non-fluorinated solvent and PFOEMA is ideal.
-
Metastable Solution: For some applications, a metastable supersaturated solution might be acceptable if used shortly after preparation. However, be aware that precipitation can be initiated by factors such as agitation, scratching the vessel walls, or the introduction of seed crystals.
-
Frequently Asked Questions (FAQs)
Q1: Why is PFOEMA poorly soluble in many common non-fluorinated organic solvents?
A1: PFOEMA possesses a long perfluorinated alkyl chain, which is both hydrophobic (water-repelling) and lipophobic (oil-repelling). This unique property means it does not interact favorably with the hydrocarbon chains of most common organic solvents. The strong intramolecular forces within the fluorinated chains and the weak van der Waals forces between the fluorinated chains and hydrocarbon solvents lead to poor solubility.
Q2: Are there any non-fluorinated solvents that are generally better for dissolving PFOEMA?
A2: While quantitative data is scarce, evidence from polymerization studies suggests that some of the more effective non-fluorinated solvents for PFOEMA and similar fluorinated methacrylates include toluene , methyl ethyl ketone (MEK) , and ethyl acetate . Block copolymers of poly(2-perfluorooctylethyl methacrylate) have also been shown to be soluble in acetonitrile and chloroform .
Q3: Can I use a mixture of non-fluorinated solvents to improve the solubility of PFOEMA?
A3: Yes, using a solvent blend can be an effective strategy. For instance, a mixture of a more polar solvent with a less polar one can sometimes create a more favorable environment for dissolving fluorinated compounds. A combination of toluene and methyl ethyl ketone has been successfully used as a solvent system for the copolymerization of fluorinated methacrylates.
Q4: How does the molecular weight of a fluorinated polymer affect its solubility in non-fluorinated solvents?
A4: Generally, as the molecular weight of a polymer increases, its solubility decreases. This holds true for fluorinated polymers. Therefore, the monomer PFOEMA will be more soluble in a given non-fluorinated solvent than its corresponding high molecular weight polymer, poly(PFOEMA).
Data Presentation
Table 1: Qualitative Solubility of PFOEMA and Similar Fluorinated Methacrylates in Non-Fluorinated Solvents
| Solvent | Qualitative Solubility of PFOEMA or Similar Monomers | Context/Reference |
| Toluene | Soluble | Used as a solvent for the copolymerization of perfluoroalkyl ethyl methacrylate. |
| Methyl Ethyl Ketone (MEK) | Soluble | Used in a mixture with toluene for the copolymerization of perfluoroalkyl ethyl methacrylate. |
| Ethyl Acetate | Soluble | Used as a solvent for the copolymerization of 2-(perfluorohexyl)ethyl methacrylate. |
| Acetonitrile | Soluble | Block copolymers of poly(2-perfluorooctylethyl methacrylate) form aggregates, implying solubility. |
| Chloroform | Soluble | Block copolymers of poly(2-perfluorooctylethyl methacrylate) form aggregates, implying solubility. |
Experimental Protocols
Protocol for Dissolving PFOEMA in a Non-Fluorinated Solvent
This protocol provides a general procedure for dissolving PFOEMA in a non-fluorinated solvent, incorporating best practices for improving solubility.
-
Solvent Selection:
-
Based on the available data and your experimental requirements, select a suitable non-fluorinated solvent. Toluene, methyl ethyl ketone (MEK), or ethyl acetate are recommended starting points.
-
Ensure the solvent is of high purity and anhydrous, as water can negatively impact the solubility of fluorinated compounds.
-
-
Preparation:
-
In a clean, dry glass vial or flask equipped with a magnetic stir bar, add the desired volume of the selected non-fluorinated solvent.
-
Carefully weigh the required amount of PFOEMA and add it to the solvent.
-
-
Dissolution Procedure:
-
Begin stirring the mixture at a moderate speed at room temperature.
-
If the PFOEMA does not readily dissolve, gradually heat the mixture on a hot plate with stirring. A temperature of 40-60°C is a good starting range. Monitor the temperature closely.
-
If heating and stirring are insufficient, place the sealed vial in an ultrasonic bath. Sonicate in intervals of 5-10 minutes, allowing the solution to cool in between to prevent excessive temperature increase.
-
Visually inspect the solution for clarity. The absence of a separate liquid phase or solid particles indicates complete dissolution.
-
-
Troubleshooting during the procedure:
-
If dissolution is still not achieved, consider preparing a more dilute solution.
-
If permissible for your application, add a co-solvent. Start by adding a small volume percentage (e.g., 1-5%) of a fluorinated solvent like hexafluoroisopropanol or a hydrofluoroether (HFE) and observe the effect on solubility.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for dissolving PFOEMA.
Caption: Factors influencing PFOEMA solubility.
Technical Support Center: Free Radical Polymerization of PFOEMA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the free radical polymerization of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl methacrylate (PFOEMA).
Troubleshooting Guide
Issue 1: Low or No Monomer Conversion
Question: Why is my PFOEMA polymerization showing low or no conversion?
Answer:
Low or no conversion in PFOEMA polymerization can stem from several factors, often related to the unique properties of this highly fluorinated monomer.
Possible Causes and Solutions:
-
Inhibitor Presence: Commercial PFOEMA monomer may contain inhibitors to prevent spontaneous polymerization during storage. These inhibitors must be removed before use.
-
Solution: Pass the monomer through a column of activated basic alumina or a similar inhibitor removal resin immediately before your reaction.
-
-
Oxygen Inhibition: Oxygen is a potent radical scavenger and can inhibit free radical polymerization.[1]
-
Solution: Ensure your reaction setup is thoroughly deoxygenated. This can be achieved by purging the reaction mixture with an inert gas (e.g., argon or nitrogen) for an extended period (e.g., 30-60 minutes) or by using freeze-pump-thaw cycles. Maintaining an inert atmosphere throughout the polymerization is crucial.
-
-
Insufficient Initiator Concentration or Decomposition: The initiator concentration might be too low, or the reaction temperature may not be adequate for the initiator to decompose at a sufficient rate.
-
Solution: Increase the initiator concentration. Ensure the reaction temperature is appropriate for the chosen initiator's half-life. For instance, AIBN (Azobisisobutyronitrile) is a common initiator with a 10-hour half-life temperature of around 65°C.[2]
-
-
Poor Monomer and/or Polymer Solubility: Due to its highly fluorinated chain, PFOEMA and its polymer, poly(PFOEMA), exhibit limited solubility in many common organic solvents.[3] If the monomer or the growing polymer chains precipitate from the solution, the polymerization will be hindered.
-
Solution: Select a solvent system in which both the monomer and polymer are soluble. Fluorinated solvents such as hexafluoroisopropanol (HFIP) or trifluorotoluene are often effective. Alternatively, emulsion or miniemulsion polymerization techniques can be employed, where the hydrophobic monomer is dispersed in an aqueous phase with the aid of a surfactant.[4][5]
-
Issue 2: High Polydispersity (Đ > 1.5)
Question: How can I reduce the high polydispersity (Đ) of my poly(PFOEMA)?
Answer:
High polydispersity in free radical polymerization indicates poor control over the chain growth process, leading to a broad distribution of polymer chain lengths.
Possible Causes and Solutions:
-
Conventional Free Radical Polymerization: Standard free radical polymerization inherently produces polymers with broad molecular weight distributions (typically Đ > 1.5).
-
Solution: Employ controlled radical polymerization (CRP) techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP). These methods allow for the synthesis of polymers with predetermined molecular weights and narrow polydispersities (Đ < 1.3).[6][7]
-
-
Chain Transfer Reactions: Unwanted chain transfer to monomer, solvent, or impurities can lead to the formation of new chains and broaden the molecular weight distribution.
-
Solution: Choose a solvent with a low chain transfer constant. Purify the monomer and solvent to remove any impurities that could act as chain transfer agents.
-
-
High Monomer Conversion: Pushing the reaction to very high conversions can sometimes lead to a loss of control and an increase in polydispersity, especially in controlled radical polymerization techniques.
-
Solution: If a narrow polydispersity is critical, consider stopping the reaction at a moderate conversion (e.g., 70-80%) and then purifying the polymer to remove the unreacted monomer.
-
Issue 3: Inconsistent or Bimodal Molecular Weight Distributions
Question: My GPC/SEC results show inconsistent or bimodal molecular weight distributions for my poly(PFOEMA). What could be the cause?
Answer:
Bimodal or inconsistent molecular weight distributions often suggest multiple polymerization pathways or issues with the reaction setup.
Possible Causes and Solutions:
-
Inadequate Mixing: Poor agitation in the reaction vessel can lead to localized areas of high monomer or initiator concentration, resulting in different polymerization rates and the formation of polymer populations with varying molecular weights. This is particularly relevant in emulsion polymerization.[4]
-
Solution: Ensure efficient and consistent stirring throughout the reaction.
-
-
Slow Initiation in Controlled Radical Polymerization: In techniques like RAFT, if the initiation of new chains is slow compared to propagation, it can lead to a population of dead chains from the initial initiator decomposition, alongside the controlled growing chains, resulting in a bimodal distribution.
-
Solution: Ensure that the chain transfer agent (CTA) is consumed early in the reaction. The choice of initiator and CTA is crucial and should be compatible.
-
-
Incomplete Chain Activation in RAFT: If the RAFT agent is not efficiently transferring the radical to the growing polymer chains, a population of uncontrolled, conventionally initiated polymer can form alongside the RAFT-controlled polymer.
-
Solution: Select a RAFT agent that is well-suited for methacrylate polymerization. The pre-equilibrium step where the initial growing chains react with the RAFT agent is critical for establishing control.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the free radical polymerization of PFOEMA?
The primary challenges stem from the highly fluorinated nature of the monomer:
-
Solubility: PFOEMA and its polymer have poor solubility in most common organic solvents, necessitating the use of specialized fluorinated solvents or heterogeneous polymerization techniques like emulsion polymerization.[3]
-
Hydrophobicity: The extreme hydrophobicity of PFOEMA can make emulsion polymerization challenging, requiring careful selection of surfactants and optimized agitation to maintain a stable emulsion.[4][9]
-
Control over Polymerization: Achieving well-defined polymers with controlled molecular weights and low polydispersity requires the use of controlled radical polymerization techniques like RAFT or ATRP.[6][7]
Q2: Which solvents are suitable for the solution polymerization of PFOEMA?
Due to the fluorinated side chain, fluorinated solvents are generally the most effective. Good candidates include:
-
Hexafluoroisopropanol (HFIP)
-
Trifluorotoluene
-
Perfluorinated alkanes
Some highly polar non-fluorinated solvents might also be suitable, but solubility should be tested on a small scale first.
Q3: What type of initiator is recommended for PFOEMA polymerization?
Azo initiators like Azobisisobutyronitrile (AIBN) or water-soluble initiators like potassium persulfate (KPS) for emulsion polymerization are commonly used.[2][10] The choice of initiator will depend on the polymerization technique (solution vs. emulsion) and the desired reaction temperature.
Q4: Can I use RAFT polymerization for PFOEMA?
Yes, RAFT polymerization is a suitable method for achieving controlled polymerization of PFOEMA, which can yield polymers with low polydispersity.[1] The selection of an appropriate RAFT agent (CTA) is crucial for the successful polymerization of methacrylates.
Q5: How does the hydrophobicity of PFOEMA affect emulsion polymerization?
The high hydrophobicity of PFOEMA means it has very low water solubility. This makes it difficult for the monomer to diffuse from the monomer droplets through the aqueous phase to the growing polymer particles.[4] To overcome this, it is essential to use effective surfactants that can form stable micelles and facilitate monomer transport. High agitation speeds during the formation of the pre-emulsion can also improve the dispersion of the monomer.[4]
Data Presentation
Table 1: Solubility of PFOEMA and Poly(PFOEMA) in Common Solvents
| Solvent | Monomer Solubility | Polymer Solubility | Notes |
| Hexafluoroisopropanol (HFIP) | Good | Good | Often the solvent of choice for fluorinated polymers. |
| Trifluorotoluene | Good | Good | Another effective fluorinated solvent. |
| Tetrahydrofuran (THF) | Moderate | Poor to Moderate | Solubility may depend on the polymer's molecular weight. |
| Toluene | Poor | Poor | Generally not a good solvent. |
| Acetone | Poor | Poor | Generally not a good solvent. |
| Water | Insoluble | Insoluble | Emulsion polymerization is necessary for aqueous systems. |
| Methanol | Poor | Poor | Can be used as a non-solvent for precipitation. |
Note: This table provides a general guide. Actual solubility can vary with temperature and polymer molecular weight. It is always recommended to perform small-scale solubility tests.
Table 2: Typical Initiator Concentrations for Free Radical Polymerization of Methacrylates
| Initiator | Typical Concentration (mol% relative to monomer) | Polymerization Type |
| AIBN | 0.1 - 1.0 | Solution |
| Benzoyl Peroxide (BPO) | 0.1 - 1.0 | Solution/Bulk |
| Potassium Persulfate (KPS) | 0.1 - 0.5 (wt% based on monomer) | Emulsion |
Source: Adapted from principles of polymerization kinetics.[3][11]
Experimental Protocols
Representative Protocol for Solution RAFT Polymerization of PFOEMA
This protocol is a general guideline and should be optimized for specific molecular weight targets and applications.
Materials:
-
PFOEMA (inhibitor removed)
-
RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid - CPADB)
-
Initiator (e.g., AIBN)
-
Solvent (e.g., Hexafluoroisopropanol - HFIP)
-
Schlenk flask and magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, dissolve the PFOEMA monomer, RAFT agent, and AIBN in HFIP. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] will determine the target molecular weight and should be calculated accordingly (e.g., 100:1:0.2).
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with an inert gas for 30-60 minutes while stirring.
-
Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 70°C for AIBN).
-
Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR or gravimetry.
-
To quench the reaction, expose the solution to air and cool it down in an ice bath.
-
The resulting polymer can be purified by precipitation into a non-solvent such as cold methanol, followed by filtration and drying under vacuum.
Mandatory Visualizations
Caption: Experimental workflow for solution RAFT polymerization of PFOEMA.
Caption: Troubleshooting logic for low conversion in PFOEMA polymerization.
References
- 1. Semi-Fluorinated Di and Triblock Copolymer Nano-Objects Prepared via RAFT Alcoholic Dispersion Polymerization (PISA) [mdpi.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. researchgate.net [researchgate.net]
- 4. pcimag.com [pcimag.com]
- 5. Emulsion polymerization - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. swaminathansivaram.in [swaminathansivaram.in]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing initiator concentration for PFOEMA polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorooctyl methacrylate (PFOEMA). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of initiator concentration on PFOEMA polymerization?
A1: While specific quantitative data for PFOEMA is limited in publicly available literature, the principles of free-radical polymerization of methacrylates provide a strong framework. Generally, increasing the initiator concentration leads to a higher number of generated radicals and a faster polymerization rate.[1][2] This results in a shorter reaction time to achieve a certain conversion. However, a higher initiator concentration also typically leads to the formation of more polymer chains, which results in a lower average molecular weight.[2]
Q2: Which initiators are commonly used for the polymerization of fluorinated methacrylates like PFOEMA?
A2: For the free-radical polymerization of fluorinated methacrylates, thermal initiators are commonly employed. Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are frequently used examples for initiating the polymerization of monomers structurally similar to PFOEMA.[3] The choice of initiator will depend on the desired reaction temperature and the solvent used.
Q3: How does initiator concentration impact the final properties of the PFOEMA polymer?
A3: The initiator concentration is a critical parameter that influences the final properties of the polymer. A higher initiator concentration generally decreases the average molecular weight and can affect the mechanical properties of the resulting polymer.[2] For instance, in other methacrylate systems, an optimal initiator concentration was found to maximize compressive strength, while concentrations that were too high or too low resulted in weaker materials.[1] The concentration can also influence the final monomer conversion.
Q4: What are typical side reactions to be aware of during PFOEMA polymerization?
A4: In free-radical polymerization, termination reactions (combination or disproportionation) are inherent to the process.[4] Impurities in the monomer, solvent, or initiator can act as chain transfer agents or inhibitors, leading to lower molecular weights or complete inhibition of the polymerization. It is crucial to use purified reagents to minimize these side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Polymerization | 1. Insufficient Initiator Concentration: Not enough radicals are being generated to initiate polymerization. 2. Low Reaction Temperature: The temperature is too low for the initiator to decompose at an adequate rate. 3. Presence of Inhibitors: Impurities in the monomer or solvent are scavenging the free radicals. | 1. Increase Initiator Concentration: Incrementally increase the initiator concentration. 2. Increase Reaction Temperature: Ensure the reaction temperature is appropriate for the chosen initiator's half-life. 3. Purify Monomer and Solvent: Pass the monomer through an inhibitor removal column and use freshly distilled, deoxygenated solvent. |
| Low Molecular Weight and/or High Polydispersity (PDI) | 1. High Initiator Concentration: An excess of initiator leads to the formation of many short polymer chains. 2. Chain Transfer Reactions: Impurities or the solvent may be acting as chain transfer agents. | 1. Decrease Initiator Concentration: Reduce the amount of initiator to allow for longer chain growth. 2. Choose an Appropriate Solvent: Select a solvent with a low chain transfer constant. Ensure all reagents are pure. |
| Poor Reproducibility | 1. Inconsistent Initiator Amount: Small variations in the mass of the initiator can lead to different outcomes. 2. Oxygen Inhibition: Dissolved oxygen can inhibit free-radical polymerization. | 1. Prepare a Stock Solution: Dissolve a larger, accurately weighed amount of initiator in the solvent to create a stock solution for more precise dosing. 2. Deoxygenate the Reaction Mixture: Thoroughly degas the monomer and solvent mixture by purging with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles. |
| Gelation or Uncontrolled Polymerization | 1. High Initiator Concentration and/or High Temperature: The polymerization is proceeding too rapidly, leading to an uncontrolled exotherm. 2. High Monomer Concentration: A high concentration of monomer can also lead to a rapid and exothermic reaction. | 1. Reduce Initiator Concentration and/or Temperature: Lowering these parameters will slow down the reaction rate. 2. Use a More Dilute Solution: Decrease the monomer concentration by adding more solvent. |
Data Presentation
Table 1: Effect of Initiator (BPO) Concentration on Methacrylate Polymerization Properties (Model System)
The following table is based on data from the polymerization of a methacrylate-based bone cement and serves as an illustrative example of the expected trends for PFOEMA.[1][2]
| BPO Concentration (wt%) | Polymerization Rate | Curing Time | Final Double Bond Conversion (%) | Compressive Strength |
| 0.05 | Slower | Longer | ~74 | Lower |
| 0.1 | Moderate | Moderate | - | - |
| 0.2 | Faster | Shorter | - | Higher |
| 0.3 | Fast | Short | ~100 | Highest |
| 0.5 | Very Fast | Very Short | - | Lower |
| 0.7 | Extremely Fast | Extremely Short | - | - |
Note: This data is for a different methacrylate system and should be used as a qualitative guide for optimizing PFOEMA polymerization.
Experimental Protocols
General Protocol for Free-Radical Polymerization of PFOEMA
This protocol provides a general procedure for the solution polymerization of PFOEMA using AIBN as the initiator. The optimal initiator concentration will need to be determined experimentally.
-
Monomer Purification: Pass the PFOEMA monomer through a column of basic alumina to remove any inhibitors.
-
Solvent Preparation: Use a suitable solvent in which both the monomer and resulting polymer are soluble. The solvent should be deoxygenated prior to use by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the purified PFOEMA monomer and the deoxygenated solvent.
-
Initiator Addition: Add the desired amount of AIBN initiator. The amount should be calculated based on the molar ratio to the monomer. A typical starting range to explore is a monomer-to-initiator molar ratio of 100:1 to 1000:1.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN) under a continuous flow of inert gas. Allow the polymerization to proceed for the desired time (e.g., 4-24 hours).
-
Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or hexane).
-
Purification and Drying: Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and initiator. Dry the polymer under vacuum until a constant weight is achieved.
-
Characterization: Characterize the resulting PFOEMA polymer for its molecular weight and polydispersity index (PDI) using techniques such as Gel Permeation Chromatography (GPC).
Visualizations
References
preventing phase separation in PFOEMA copolymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to phase separation in poly(2,2,3,3,4,4,4-heptafluorobutyl methacrylate) (PFOEMA) copolymers.
Frequently Asked Questions (FAQs)
Q1: What is PFOEMA and why is it used in copolymer systems?
Poly(2,2,3,3,4,4,4-heptafluorobutyl methacrylate) (PFOEMA) is a fluorinated polymer. Highly fluorinated polymers are known for their excellent stability against harsh oxidizing conditions due to the presence of strong carbon-fluorine bonds.[1] This property, along with their unique solubility in fluorous liquids, makes them valuable for applications such as specialized dielectric materials in organic electronics and as components in systems for imaging under high-energy radiation.[1] In copolymer systems, the fluorinated segments of PFOEMA can drive self-assembly into distinct nanostructures, which is crucial for applications in drug delivery and nanomaterials.[2][3]
Q2: What is phase separation in the context of PFOEMA copolymers?
Phase separation in copolymers occurs when the different polymer blocks (e.g., a PFOEMA block and a non-fluorinated block like polystyrene or PMMA) are immiscible and segregate into distinct domains.[4][5] Because the blocks are covalently bonded, this separation is limited to nanometer scales, a phenomenon known as microphase separation.[4][5] This process leads to the formation of ordered nanostructures like spheres, cylinders, or lamellae.[5][6] However, if not controlled, it can lead to macroscopic phase separation, resulting in undesirable material properties such as opacity and brittleness.[4][7]
Q3: What are the primary factors that cause or influence phase separation in PFOEMA copolymers?
Several factors govern the phase behavior of block copolymers, including:
-
Polymer Composition: The relative volume fraction of the PFOEMA block compared to the other block(s) is a primary determinant of the resulting morphology (e.g., spheres, cylinders, lamellae).[6]
-
Molecular Weight: The overall molecular weight of the copolymer influences the thermodynamics of phase separation. Higher molecular weight generally increases the tendency to phase separate.[5]
-
Flory-Huggins Interaction Parameter (χ): This parameter quantifies the incompatibility between the different polymer blocks. A large χ value, typical between fluorinated PFOEMA and hydrocarbon-based polymers, strongly drives phase separation.
-
Solvent Selection: The solvent used for processing plays a critical role. A solvent that is selective for one block over the other can significantly influence the self-assembly process and the final morphology.[8] The solvent can swell the film, enhance chain mobility, and alter the effective volume fraction of the blocks.[8]
-
Temperature: Annealing temperature affects polymer chain mobility. Annealing above the glass transition temperatures (Tg) of the constituent blocks allows the chains to rearrange and form well-ordered structures.
Q4: How does uncontrolled phase separation affect drug delivery applications?
In drug delivery systems like amorphous solid dispersions (ASDs), uncontrolled phase separation can be detrimental.[9] When an ASD is exposed to an aqueous environment (e.g., during dissolution), it can undergo amorphous-amorphous phase separation (AAPS), separating into a drug-rich phase and a polymer-rich phase.[10][11] This process can lower the driving force for drug release.[9] If the drug-rich domains become continuous, they can form a barrier that hinders drug release, sometimes leading to the preferential release of the polymer while trapping the drug.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with PFOEMA copolymers.
Problem 1: Copolymer solution is cloudy or exhibits precipitation.
| Possible Cause | Troubleshooting Steps & Solutions |
| Poor Solvent Choice | The solvent may not be suitable for both blocks of the copolymer. Most polymers are only miscible with a few other polymers, and this principle extends to polymer-solvent interactions.[4] Solution: Consult solubility parameter tables to find a common solvent for both the PFOEMA block and the comonomer block. Highly fluorinated polymers often dissolve well in fluorous liquids or specific polar aprotic solvents like benzotrifluoride.[1] Consider using a solvent mixture to improve the solubility of both blocks.[8] |
| Incompatible Copolymer Composition | The ratio of PFOEMA to the comonomer may lead to strong self-aggregation and precipitation in the chosen solvent. Solution: Synthesize a series of copolymers with varying monomer ratios. Copolymers with a more balanced composition or with a majority of the more soluble block may exhibit better solubility. |
| Low Polymerization Temperature | Inadequate temperature during synthesis can lead to incomplete polymerization or low molecular weight polymers, which may have different solubility characteristics. Solution: Ensure the polymerization temperature is appropriate for the chosen initiator and monomers. For example, ATRP of styrene and MMA is often carried out at 90-110 °C.[12] |
| Premature Phase Separation in Solution | If the solvent is highly selective for one block, the copolymer can form large, insoluble micelles or aggregates. Solution: Use a less selective solvent or add a co-solvent that improves the solubility of the less-soluble block. The goal is to modulate the solvent quality to control aggregation.[13] |
Problem 2: Cast copolymer film is opaque, brittle, or shows surface patterns.
| Possible Cause | Troubleshooting Steps & Solutions |
| Macroscopic Phase Separation | Rapid solvent evaporation during casting does not allow sufficient time for the copolymer to self-assemble into ordered nanostructures, leading to large, light-scattering domains.[8] Solution: Control the solvent evaporation rate. Use a chamber with a controlled atmosphere or cover the casting dish. A slower evaporation rate provides more time for thermodynamic equilibrium to be approached. |
| Insufficient Chain Mobility | If the film is cast and dried below the glass transition temperature (Tg) of the polymer blocks, the chains are kinetically trapped in a disordered state. Solution: Implement a thermal annealing step by heating the film above the Tg of both blocks. This enhances chain mobility, allowing for the formation of well-ordered microphase-separated structures.[8] |
| Surface-Tension Variations | Phase separation within a thin film can lead to surface-tension variations that cause the formation of surface patterns like bumps, holes, and ridges.[7] Solution: Consider using a block copolymer as a surfactant additive (compatibilizer) to reduce interfacial tension between the phase-separating domains.[7] Even small amounts can suppress the formation of these surface patterns.[7] |
| Solvent Vapor Annealing Issues | The choice of solvent vapor or annealing time may be incorrect. Different solvents have varying selectivity and can induce different morphologies.[8] Solution: Experiment with different solvent vapors (e.g., one selective to the PFOEMA block and one selective to the other block) to tune the final morphology.[8] Systematically vary the annealing time to find the optimal conditions for achieving the desired structure. |
Problem 3: Phase separation occurs during drug loading into the copolymer matrix.
| Possible Cause | Troubleshooting Steps & Solutions |
| Drug-Polymer Incompatibility | The drug molecule may have poor affinity for the copolymer, leading to its expulsion from the polymer matrix and causing phase separation. Solution: Evaluate the drug-polymer interactions. This can be influenced by factors like hydrophobicity and the potential for hydrogen bonding. The interplay of hydrophobic, fluorophilic, and electrostatic interactions can significantly influence sorption capacity.[3] |
| High Drug Loading | Exceeding the solubility limit of the drug within the polymer matrix will inevitably lead to phase separation. The drug release rate can diminish with increasing drug loading.[10] Solution: Create formulations with varying drug loading levels to determine the maximum stable concentration. Studies have shown that drug release can be fastest at an intermediate drug loading level, before phase separation morphology becomes detrimental.[9] |
| pH or Ionic Strength Effects | For ionizable drugs or polymers, the pH and ionic strength of the loading solution can alter solubility and interactions, triggering phase separation. Solution: Buffer the drug loading solution to a pH where the drug and polymer have favorable interactions. Evaluate the effect of salt concentration on the stability of the formulation. |
Quantitative Data Summary
Table 1: Thermal Properties of Representative Copolymers
| Copolymer System | Composition | Glass Transition Temp. (Tg) | Thermal Stability (Decomposition Temp.) | Reference |
| P(RFMi-St) | Alternating copolymer of N-perfluoroalkyl maleimide and styrene | 108 °C | > 300 °C | [1] |
| Fluorinated Triblock Copolymer (HFSL) | Poly(hexyl acrylate)-block-poly(2,3,4,5,6-pentafluorostyrene) | - | Stable up to 300 °C | [2][3] |
| P(SPMA-co-MMA) | 3-sulfopropyl methacrylate and methyl methacrylate | 50–120 °C | Thermally stable | [14] |
Experimental Protocols
Protocol 1: Synthesis of a PFOEMA-containing Block Copolymer via ATRP
This protocol describes a general procedure for synthesizing a diblock copolymer such as Poly(styrene)-block-poly(2,2,3,3,4,4,4-heptafluorobutyl methacrylate) (PS-b-PFOEMA) via Atom Transfer Radical Polymerization (ATRP).
Materials:
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Styrene monomer
-
PFOEMA monomer
-
Ethyl α-bromoisobutyrate (EBiB) initiator
-
Copper(I) bromide (CuBr) catalyst
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) ligand
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Anisole (solvent)
-
Methanol
-
Inhibitor removal columns
Procedure:
-
Monomer Purification: Pass styrene and PFOEMA through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (1 part). Seal the flask with a rubber septum, and perform three cycles of vacuum and backfilling with nitrogen.
-
Component Addition: Under a nitrogen atmosphere, add anisole, styrene monomer (e.g., 100 parts), and PMDETA (1 part) via syringe. Stir the mixture until the copper complex forms (a colored solution).
-
Initiation: Add the EBiB initiator (1 part) to start the polymerization of the first block (polystyrene). Place the flask in a preheated oil bath at 90-110 °C.
-
First Block Polymerization: Allow the reaction to proceed for the desired time to achieve the target molecular weight for the PS block. Monitor the conversion using ¹H NMR or gas chromatography.
-
Second Block Addition: Once the first block is formed, take a sample for analysis. Then, add the PFOEMA monomer (target parts) via syringe to the living polymer solution.
-
Second Block Polymerization: Continue the reaction at the same temperature until the desired PFOEMA block length is achieved.
-
Termination: To stop the polymerization, cool the flask to room temperature and expose the solution to air. This will oxidize the Cu(I) to Cu(II) and terminate the reaction.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a neutral alumina column to remove the copper catalyst. Precipitate the resulting copolymer solution in a large excess of a non-solvent, such as cold methanol. Filter and dry the purified PS-b-PFOEMA copolymer under vacuum.
-
Characterization: Characterize the final product using Size Exclusion Chromatography (SEC) to determine molecular weight and dispersity (Đ), and ¹H NMR to confirm composition.[2]
Protocol 2: Characterization of Phase Separation by Atomic Force Microscopy (AFM)
AFM is a powerful technique to visualize the surface morphology of phase-separated copolymer films.
Materials:
-
Purified PFOEMA copolymer
-
Suitable solvent (e.g., THF, benzotrifluoride)
-
Silicon wafers (substrate)
-
Spin coater or drop-casting equipment
-
Vacuum oven or annealing chamber
Procedure:
-
Substrate Preparation: Clean silicon wafers by sonicating in acetone, then isopropanol, and finally drying with a stream of nitrogen.
-
Solution Preparation: Prepare a dilute solution of the copolymer (e.g., 0.5-1.0 wt%) in a suitable solvent.
-
Film Casting:
-
Spin Coating: Place a silicon wafer on the spin coater chuck. Dispense the polymer solution onto the wafer and spin at a set speed (e.g., 2000 rpm) for a set time (e.g., 60 seconds) to create a thin film.
-
Drop Casting: Carefully drop a small volume of the polymer solution onto the wafer and allow the solvent to evaporate slowly in a covered petri dish.
-
-
Annealing (Crucial for Ordered Phases):
-
Thermal Annealing: Place the cast film in a vacuum oven and heat it to a temperature above the Tg of both polymer blocks for an extended period (several hours to days). Cool the sample slowly to room temperature.
-
Solvent Vapor Annealing: Place the film in a sealed chamber containing a vial of a chosen solvent. The solvent vapor swells the film, increasing chain mobility.[8] Anneal for a set time, then remove the film and allow the residual solvent to evaporate.
-
-
AFM Imaging:
-
Mount the annealed film on an AFM sample holder.
-
Use Tapping Mode AFM. This mode measures both the surface topography and the phase shift of the oscillating cantilever.[5]
-
The phase image provides contrast based on the mechanical properties of the different polymer domains (e.g., the harder block vs. the softer block), allowing for clear visualization of the microphase-separated morphology.[5]
-
-
Image Analysis: Analyze the AFM phase images to determine the size, shape, and arrangement of the PFOEMA and comonomer domains.[5]
Visualizations
Logical Workflow Diagrams
References
- 1. Perfluoroalkylated alternating copolymer possessing solubility in fluorous liquids and imaging capabilities under high energy radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.montclair.edu [digitalcommons.montclair.edu]
- 3. Fluorinated Block Copolymer: An Important Sorbent Design Criteria for Effective PFOA Removal from Its Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tu-chemnitz.de [tu-chemnitz.de]
- 5. scispace.com [scispace.com]
- 6. Phase Behavior and Structure of Poloxamer Block Copolymers in Protic and Aprotic Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. mdpi.com [mdpi.com]
- 9. Impact of phase separation morphology on release mechanism of amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
troubleshooting inconsistent hydrophobicity in PFOEMA films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorooctyl methacrylate) (PFOEMA) films. The following sections address common issues related to inconsistent hydrophobicity and provide standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected water contact angle for a PFOEMA film?
A1: A properly prepared PFOEMA film should exhibit a high degree of hydrophobicity, with a static water contact angle typically in the range of 110° to 120°. The actual value can vary depending on factors such as surface roughness, cleanliness, and the method of film preparation.
Q2: What are common solvents for dissolving PFOEMA?
A2: PFOEMA is soluble in fluorinated solvents such as trifluorotoluene and perfluoro(methylcyclohexane). It also shows solubility in some ketones and esters, like methyl ethyl ketone (MEK) and ethyl acetate, particularly at low concentrations. The choice of solvent can impact film quality and surface morphology.
Q3: Can I anneal PFOEMA films to improve their properties?
A3: Yes, annealing can improve the hydrophobic stability of fluoropolymer films.[1] Heating the film above its glass transition temperature allows for polymer chain rearrangement, which can lead to a more ordered and stable surface with enhanced hydrophobicity. However, excessive annealing temperatures or durations can lead to film degradation.
Q4: What are the key factors influencing the hydrophobicity of PFOEMA films?
A4: The primary factors include:
-
Surface Chemistry: The density of perfluoroalkyl side chains at the surface.
-
Surface Morphology and Roughness: Increased roughness can enhance the inherent hydrophobicity of the material.
-
Contamination: Adsorption of organic or inorganic contaminants can significantly reduce hydrophobicity.
-
Residual Solvent: Trapped solvent molecules within the polymer matrix can alter the surface properties.
-
Polymer Quality: Impurities from the monomer or side products from the polymerization process can introduce hydrophilic defects.
Troubleshooting Inconsistent Hydrophobicity
This section provides a question-and-answer guide to troubleshoot common issues leading to lower-than-expected or inconsistent water contact angles on your PFOEMA films.
Q5: My PFOEMA film has a lower water contact angle than expected. What are the possible causes and how can I fix it?
A5: A lower-than-expected water contact angle is a common issue that can stem from several sources. The following flowchart can help you diagnose the problem:
Q6: I am seeing significant variability in contact angle measurements across the same film. What could be the cause?
A6: Variability across a single film often points to issues with film uniformity or contamination.
-
Uneven Film Thickness: In spin coating, this can be caused by warped substrates, an unlevelled spin coater, or dispensing the solution off-center.[2] For dip coating, inconsistent withdrawal speed can be a factor.
-
Surface Contamination: Dust or aerosols in the processing environment can settle on the film before it fully dries, creating localized hydrophilic spots. Processing in a clean environment like a fume hood or glovebox is recommended.
-
Polymer Aggregation: If the polymer is not fully dissolved or starts to aggregate in the solution, these aggregates can lead to a non-uniform surface. Ensure the polymer is fully dissolved and consider filtering the solution immediately before use.
Q7: My PFOEMA films are initially hydrophobic but lose their hydrophobicity over time, especially when exposed to humid environments. Why is this happening and how can I prevent it?
A7: The loss of hydrophobicity over time, particularly in humid conditions, is often due to surface reorganization or the gradual leaching of trapped hydrophilic impurities.
-
Surface Reorganization: Polymer chains at the surface may reorient to minimize interfacial energy, especially when in contact with water. This can expose less of the hydrophobic perfluoroalkyl groups. Annealing the film after deposition can create a more stable surface structure that is less prone to reorganization.[1]
-
Leaching of Impurities: Small molecules with hydrophilic groups (e.g., unreacted initiator, monomer impurities) can slowly migrate to the surface in the presence of moisture, altering the surface properties. Ensuring high monomer and polymer purity is crucial.
Data Presentation
The following tables summarize how different experimental parameters can influence the water contact angle of PFOEMA films. The data presented are representative values to illustrate trends.
Table 1: Effect of Spin Coating Speed on PFOEMA Film Hydrophobicity
| Spin Speed (rpm) | Film Thickness (nm) | Static Water Contact Angle (°) |
| 1000 | 100 | 112 ± 2 |
| 2000 | 70 | 115 ± 1 |
| 4000 | 50 | 118 ± 1 |
| 6000 | 40 | 119 ± 2 |
Note: PFOEMA concentration in trifluorotoluene: 1% w/v. Substrate: Silicon wafer.
Table 2: Effect of Annealing on PFOEMA Film Hydrophobicity
| Annealing Temperature (°C) | Annealing Time (min) | Static Water Contact Angle (°) |
| As Deposited | - | 114 ± 3 |
| 80 | 60 | 117 ± 2 |
| 100 | 60 | 119 ± 1 |
| 120 | 60 | 120 ± 1 |
Note: Films prepared by spin coating at 2000 rpm.
Experimental Protocols
Protocol 1: PFOEMA Film Fabrication by Spin Coating
This protocol describes a general procedure for creating a PFOEMA thin film using a spin coater.
References
controlling molecular weight distribution in PFOEMA synthesis
Welcome to the technical support center for the synthesis of poly(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-octyl methacrylate) (PFOEMA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful polymerization and control over molecular weight distribution.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of PFOEMA using controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP).
Question: My RAFT polymerization of PFOEMA is not initiating or is extremely slow. What are the possible causes and solutions?
Answer:
Several factors can lead to slow or no initiation in RAFT polymerization. Here are the most common causes and their respective solutions:
-
Presence of Oxygen: Oxygen is a radical scavenger and can inhibit the polymerization. It is crucial to thoroughly degas the reaction mixture.
-
Solution: Employ at least three freeze-pump-thaw cycles for rigorous oxygen removal. Alternatively, purge the reaction mixture with a high-purity inert gas (e.g., Argon or Nitrogen) for an extended period (at least 30-60 minutes).
-
-
Inefficient Initiator: The chosen initiator may not be suitable for the reaction temperature, leading to a slow rate of radical generation.
-
Solution: Ensure the initiator's half-life is appropriate for the polymerization temperature. For instance, Azobisisobutyronitrile (AIBN) is commonly used at temperatures between 60-80 °C. If a lower reaction temperature is desired, consider an initiator with a lower decomposition temperature.
-
-
Inappropriate Chain Transfer Agent (CTA): The selected RAFT agent may not be optimal for methacrylate polymerization.
-
Solution: Trithiocarbonates and dithiobenzoates are generally effective for methacrylates.[1] For fluorinated acrylates, specific CTAs might be required for better control. It is advisable to consult literature for RAFT agent compatibility with fluorinated monomers.
-
-
Impure Reagents: Impurities in the monomer, solvent, or RAFT agent can act as inhibitors.
-
Solution: Purify the PFOEMA monomer by passing it through a column of basic alumina to remove any acidic impurities or inhibitors. Ensure the solvent and RAFT agent are of high purity.
-
Question: The molecular weight distribution (PDI) of my PFOEMA from RAFT polymerization is broad (PDI > 1.5). How can I achieve a narrower PDI?
Answer:
A broad PDI in a controlled polymerization indicates a loss of "living" character. Here are potential causes and how to address them:
-
High Initiator Concentration: An excessive concentration of initiator relative to the RAFT agent can lead to a higher number of conventionally initiated chains, resulting in a broader PDI.
-
Solution: Increase the [CTA]/[Initiator] ratio. A common starting point is a ratio between 3:1 and 10:1.
-
-
High Polymerization Temperature: Elevated temperatures can increase the rate of termination reactions, leading to a loss of control.
-
Solution: Consider lowering the reaction temperature. This may require using a lower-temperature initiator to maintain a reasonable polymerization rate.
-
-
Inappropriate CTA: The transfer constant of the RAFT agent may be too low for PFOEMA, resulting in poor control over chain growth.
-
Solution: Select a RAFT agent with a higher transfer constant for methacrylates.
-
-
High Monomer Conversion: Pushing the polymerization to very high conversions can sometimes lead to side reactions and a broadening of the PDI.
-
Solution: If a very narrow PDI is critical, consider stopping the reaction at a moderate conversion (e.g., 70-80%) and purifying the polymer from the unreacted monomer.
-
Question: My ATRP of PFOEMA is not well-controlled, showing a broad PDI and deviation from theoretical molecular weight. What should I check?
Answer:
Control in ATRP is highly dependent on the equilibrium between active and dormant species. Here are key factors to investigate:
-
Inappropriate Ligand: The ligand is crucial for solubilizing the copper catalyst and tuning its reactivity. An unsuitable ligand can lead to poor control.
-
Solution: For methacrylates, nitrogen-based ligands like PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine) and Me6TREN (Tris(2-(dimethylamino)ethyl)amine) are commonly used. The choice of ligand can also be influenced by the solvent polarity.
-
-
Catalyst Oxidation: The Cu(I) activator can be oxidized by residual oxygen, leading to a loss of catalytic activity and control.
-
Solution: Ensure rigorous deoxygenation of the reaction mixture before initiating the polymerization.
-
-
Impure Monomer or Solvent: Impurities can react with the catalyst or the propagating radicals, leading to a loss of control.
-
Solution: Purify the PFOEMA monomer and use high-purity, anhydrous solvents.
-
-
Incorrect Initiator Efficiency: The initiator may not be efficiently initiating the polymerization, leading to a discrepancy between theoretical and observed molecular weights.
-
Solution: Use a well-established initiator for methacrylates, such as ethyl α-bromoisobutyrate (EBiB).
-
Frequently Asked Questions (FAQs)
Q1: What is a typical Polydispersity Index (PDI) for a well-controlled PFOEMA synthesis?
A1: For a well-controlled polymerization of PFOEMA using techniques like RAFT or ATRP, a low polydispersity index (PDI) is expected. Generally, a PDI value below 1.3 is considered good, with values approaching 1.1 indicating excellent control over the molecular weight distribution.
Q2: How can I accurately determine the molecular weight and PDI of my PFOEMA?
A2: Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[2] Due to the fluorinated nature of PFOEMA, a suitable solvent that can dissolve the polymer and is compatible with the GPC system, such as tetrahydrofuran (THF) or hexafluoroisopropanol (HFIP), should be used.[3] Calibration with polymer standards of a similar chemical nature is recommended for accurate molecular weight determination.
Q3: How do I purify the synthesized PFOEMA?
A3: After polymerization, the PFOEMA needs to be purified to remove unreacted monomer, catalyst, and other reagents. A common purification method is precipitation. The polymer solution is concentrated and then added dropwise to a large volume of a non-solvent (e.g., cold methanol or hexane) with vigorous stirring. The precipitated polymer is then collected by filtration and dried under vacuum.[4] To remove the copper catalyst from an ATRP reaction, the polymer solution can be passed through a short column of neutral alumina before precipitation.[4]
Q4: Can I synthesize PFOEMA with a specific target molecular weight?
A4: Yes, controlled radical polymerization techniques like RAFT and ATRP allow for the synthesis of polymers with a predetermined molecular weight. The number-average molecular weight (Mn) can be targeted by adjusting the ratio of the initial monomer concentration to the initial initiator (for ATRP) or CTA (for RAFT) concentration, multiplied by the monomer conversion.
Quantitative Data Summary
The following tables provide typical experimental conditions and expected outcomes for the synthesis of fluorinated methacrylates. Note that these are starting points and may require optimization for PFOEMA.
Table 1: RAFT Polymerization of Fluorinated Methacrylates - Example Conditions
| Monomer | CTA | Initiator | [Monomer]:[CTA]:[Initiator] | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI |
| HFBMA¹ | PDMA macro-CTA | AIBN | 200:1:0.2 | Ethanol | 70 | 24 | 25,000 | < 1.3 |
| TFEMA² | CPDTB | AIBN | 100:1:0.1 | Dioxane | 70 | 16 | 15,000 | < 1.2 |
| FATRIFE³ | CTA2⁴ | - (photo) | 200:1:0 | Bulk | RT | 4 | 25,300 | < 1.1 |
¹ Heptafluorobutyl methacrylate[5] ² 2,2,2-Trifluoroethyl methacrylate ³ 2,2,2-Trifluoroethyl α-fluoroacrylate[6] ⁴ 4-cyano-4-(2-phenylethanesulfanylthiocarbonyl)sulfanylpentanoic acid[6]
Table 2: ATRP of Methacrylates - Example Conditions
| Monomer | Initiator | Catalyst/Ligand | [Monomer]:[Initiator]:[Catalyst]:[Ligand] | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI |
| MMA | EBiB | CuBr/PMDETA | 100:1:1:2 | Toluene | 90 | 5 | 8,760 | < 1.2 |
| TFEMA⁵ | EBiB | CuCl/TPMA | 200:1:1:1 | Anisole | 60 | 6 | 20,000 | < 1.2 |
| PFAA-DOPO⁶ | EBiB | CuBr/PMDETA | 100:1:1:3 | DMF | 130 | 9 | 26,520 | 1.06 |
⁵ 2,2,2-Trifluoroethyl methacrylate[7] ⁶ A fluorinated acrylate with a DOPO group[5]
Experimental Protocols
Note: These are generalized protocols and should be adapted and optimized for the specific synthesis of PFOEMA. All manipulations should be carried out using standard air-free techniques (e.g., Schlenk line or glovebox).
Protocol 1: RAFT Polymerization of PFOEMA
Materials:
-
PFOEMA monomer (purified through basic alumina)
-
Chain Transfer Agent (CTA), e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT)
-
Initiator, e.g., Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent, e.g., Anisole or 1,4-Dioxane
-
Schlenk flask, magnetic stir bar, rubber septum, vacuum/inert gas line
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the CTA (e.g., 1 part) and the initiator (e.g., 0.1-0.3 parts).
-
Add the PFOEMA monomer (e.g., 100 parts) and the solvent.
-
Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (e.g., Argon).
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and begin stirring.
-
Monitor the polymerization by taking aliquots at regular intervals and analyzing the monomer conversion by ¹H NMR or gas chromatography (GC).
-
Once the desired conversion is reached, stop the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.
-
Purify the polymer by precipitating the concentrated solution into a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration and dry under vacuum to a constant weight.
-
Characterize the polymer by GPC/SEC to determine Mn, Mw, and PDI.
Protocol 2: ATRP of PFOEMA
Materials:
-
PFOEMA monomer (purified through basic alumina)
-
Initiator, e.g., Ethyl α-bromoisobutyrate (EBiB)
-
Catalyst, e.g., Copper(I) bromide (CuBr)
-
Ligand, e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous solvent, e.g., Anisole or Toluene
-
Schlenk flask, magnetic stir bar, rubber septum, vacuum/inert gas line
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the catalyst (CuBr, e.g., 1 part).
-
Seal the flask with a rubber septum and deoxygenate by cycling between vacuum and inert gas three times.
-
In a separate flask, prepare a solution of the PFOEMA monomer (e.g., 100 parts), the initiator (EBiB, e.g., 1 part), the ligand (PMDETA, e.g., 2 parts), and the solvent.
-
Deoxygenate this solution by bubbling with an inert gas for at least 30 minutes.
-
Using a deoxygenated syringe, transfer the monomer/initiator/ligand solution to the Schlenk flask containing the catalyst.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and begin stirring.
-
Monitor the polymerization by taking aliquots at regular intervals and analyzing for monomer conversion.
-
Once the desired conversion is reached, stop the polymerization by cooling and exposing the reaction to air.
-
Purify the polymer by first passing the solution through a neutral alumina column to remove the copper catalyst, followed by precipitation into a non-solvent.
-
Collect the polymer by filtration and dry under vacuum.
-
Characterize the polymer by GPC/SEC.
Visualizations
Caption: Experimental workflow for RAFT polymerization of PFOEMA.
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Thermal and photo-RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. RAFT-mediated polymerization-induced self-assembly (RAFT-PISA): current status and future directions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00762B [pubs.rsc.org]
Technical Support Center: PFOEMA Block Copolymer Self-Assembly
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the self-assembly of poly(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl methacrylate) (PFOEMA) block copolymers, with a focus on overcoming aggregation issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My PFOEMA block copolymer solution is cloudy and shows large aggregates immediately after preparation. What is happening and how can I fix it?
A1: Cloudiness and visible aggregation indicate that the block copolymer has prematurely and uncontrollably precipitated out of solution instead of forming well-defined micelles. This is often due to poor solvation of one of the blocks.
Possible Causes & Solutions:
-
Incorrect Solvent System: The solvent may be too poor for either the PFOEMA block or the hydrophilic block.
-
Solution: Employ a solvent mixture. Start by dissolving the copolymer in a "good" solvent for both blocks, such as tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF). Then, gradually add the "selective" solvent (a poor solvent for the PFOEMA block, typically water) dropwise under vigorous stirring to induce micellization.[1]
-
-
High Polymer Concentration: The concentration may be too high, leading to inter-chain interactions and precipitation instead of intra-chain self-assembly.
-
Solution: Work with concentrations below the critical aggregation concentration initially. Prepare a stock solution and dilute it for self-assembly experiments.
-
-
Rapid Addition of Selective Solvent: Adding water or another selective solvent too quickly can cause a sudden change in solvent polarity, leading to uncontrolled aggregation.
-
Solution: Use a syringe pump for the slow, controlled addition of the selective solvent to the polymer solution under constant, vigorous stirring. This allows for controlled formation of micellar structures.
-
Q2: Dynamic Light Scattering (DLS) of my self-assembled structures shows a bimodal or multimodal distribution with very large particles (>100 nm). Are these micelles?
A2: While one peak may represent your desired micelles, the presence of a second, larger peak often indicates the formation of larger aggregates or dust contamination.[2] These aggregates can be much larger than typical micelles and are often a sign of instability in the system.[3]
Possible Causes & Solutions:
-
Dust and Contaminants: Dust particles can scatter light intensely and be misinterpreted as large aggregates.
-
Solution: Filter all solvents and the final polymer solution through a sub-micron filter (e.g., 0.22 µm) before DLS analysis.[2] Ensure cuvettes are scrupulously clean.
-
-
Metastable Structures: The self-assembly process can sometimes get trapped in kinetically favored but thermodynamically unstable states, leading to larger, less-defined aggregates.[4]
-
Solution: Anneal the solution. Gentle heating (if the polymer is stable) or solvent vapor annealing can provide the energy needed for the system to rearrange into more stable, smaller micelles.
-
-
Concentration Effects: At concentrations significantly above the Critical Micelle Concentration (CMC), micelles themselves can start to cluster or form larger, more complex structures.
-
Solution: Perform DLS measurements on a dilution series to see if the aggregation peak diminishes at lower concentrations.
-
Q3: How do I determine the Critical Micelle Concentration (CMC) for my PFOEMA block copolymer, and why is it important?
A3: The CMC is the concentration at which the copolymer chains begin to self-assemble into micelles.[5][6] Knowing the CMC is crucial for designing experiments, as working above this concentration is necessary for micelle formation, but excessively high concentrations can promote aggregation.
Common Methods for CMC Determination:
-
Fluorescence Spectroscopy with a Probe: This is a highly sensitive method. A fluorescent probe (like pyrene) is added to solutions of varying copolymer concentrations. The probe's fluorescence spectrum changes when it moves from the polar solvent environment to the non-polar core of the newly formed micelles. A plot of a fluorescence intensity ratio (e.g., I1/I3 for pyrene) against copolymer concentration will show a sharp change in slope at the CMC.[6][7][8]
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Surface Tension Measurement: Below the CMC, the copolymer acts as a surfactant, reducing the surface tension of the solution. Above the CMC, the surface tension remains relatively constant as additional copolymer chains form micelles rather than migrating to the surface. A plot of surface tension versus the logarithm of concentration will show an inflection point at the CMC.[9]
-
Conductivity Measurement: For ionic block copolymers, the conductivity of the solution changes as micelles form. A plot of conductivity versus concentration will exhibit a change in slope at the CMC.[9][10]
Data Presentation: Factors Influencing Micellization
The following table summarizes key experimental parameters that can be adjusted to control the self-assembly process and prevent unwanted aggregation.[11][12]
| Parameter | Effect on Self-Assembly | Troubleshooting Action | Expected Outcome |
| Polymer Concentration | Concentrations far above the CMC can lead to inter-micellar aggregation or the formation of larger, non-spherical structures. | Perform experiments at various concentrations around the estimated CMC. | Identify the optimal concentration range for forming monodisperse micelles. |
| Solvent Composition | The ratio of "good" to "selective" solvent determines the driving force for self-assembly. A higher proportion of selective solvent increases the driving force but can also lead to faster, less controlled aggregation. | Optimize the solvent ratio. Try different selective solvents (e.g., water, methanol). | Achieve a balance that promotes micelle formation over precipitation. |
| Rate of Solvent Addition | Rapid addition of the selective solvent can cause local supersaturation and uncontrolled precipitation. | Use a syringe pump to add the selective solvent at a slow, controlled rate (e.g., 0.1 mL/min). | Promotes the formation of well-defined, thermodynamically stable micelles. |
| Temperature | Temperature affects solvent quality and polymer chain mobility. For some systems, increasing temperature can break up aggregates by providing kinetic energy to overcome metastable states.[12] | Gently heat the solution during or after self-assembly (ensure polymer is stable at that temperature). | Reduce aggregation and achieve a more uniform size distribution. |
| Ionic Strength | For charged block copolymers, adding salt can screen electrostatic repulsions between hydrophilic chains, potentially leading to smaller, more compact micelles or, conversely, aggregation if the charge stabilization is lost. | For ionic copolymers, add a controlled amount of salt (e.g., NaCl) to the selective solvent. | Modulate micelle size and stability. |
Experimental Protocols
Protocol 1: PFOEMA Block Copolymer Self-Assembly via Nanoprecipitation
This protocol describes a standard method for forming micelles from a PFOEMA-containing block copolymer.
-
Polymer Dissolution: Dissolve the PFOEMA block copolymer in a good solvent for both blocks (e.g., THF, DMF) to create a stock solution of known concentration (e.g., 1-5 mg/mL). Ensure the polymer is fully dissolved by gentle stirring or brief sonication.
-
Preparation: Place a defined volume of the selective solvent (typically deionized water) in a clean glass vial equipped with a magnetic stir bar. The volume should be calculated to achieve the desired final polymer concentration.
-
Solvent Addition: Vigorously stir the selective solvent. Using a syringe pump, add the polymer stock solution to the selective solvent at a slow, constant rate (e.g., 0.1-0.5 mL/min).
-
Equilibration: After the addition is complete, allow the solution to stir for several hours (e.g., 2-24 hours) to ensure the system reaches equilibrium.
-
Solvent Removal (Optional): If the initial good solvent (e.g., THF) needs to be removed, perform dialysis against the selective solvent (water) for 24-48 hours, with several changes of the dialysis medium.
-
Characterization: Characterize the resulting micelles using Dynamic Light Scattering (DLS) to determine their size and size distribution.
Protocol 2: Characterization by Dynamic Light Scattering (DLS)
DLS is used to measure the hydrodynamic radius (Rh) and polydispersity of the self-assembled structures.
-
Sample Preparation: Filter a small aliquot of the micelle solution through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove any dust or large aggregates.[2]
-
Instrument Setup: Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C) for several minutes.[13]
-
Measurement: Perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity over time and use an autocorrelation function to calculate the diffusion coefficient, which is then related to the hydrodynamic size via the Stokes-Einstein equation.[13]
-
Data Analysis: Analyze the resulting size distribution graph. A monomodal peak with a low polydispersity index (PDI < 0.2) typically indicates a successful self-assembly into uniform micelles. Bimodal or multimodal distributions suggest the presence of aggregates or other species.[14]
Visualized Workflows and Logic
Caption: Experimental workflow for PFOEMA block copolymer self-assembly.
Caption: Troubleshooting logic for addressing aggregation in DLS results.
References
- 1. Tunable Aggregation - Induced Emission Fluorophore with the Assistance of the Self - Assembly of Block Copolymers by Controlling the Morphology and Secondary Conformation for Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aggregation, Not Micellization: Perfluorooctanoic Acid, Perfluorobutanesulfonic Acid, and Potassium Perfluorooctanesulfonate Behavior in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Model offers simple way to troubleshoot polymer thin-film self-assembly | UBC Physics & Astronomy [phas.ubc.ca]
- 5. agilent.com [agilent.com]
- 6. Determination of the critical micelle concentration of surfactants using fluorescence strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]
- 13. muser-my.com [muser-my.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Monomer Impurities in 2-(Perfluorooctyl)ethyl Methacrylate (PFOEMA)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in minimizing monomer impurities in 2-(perfluorooctyl)ethyl methacrylate (PFOEMA). High-purity PFOEMA is crucial for the successful synthesis of well-defined polymers with reproducible properties, which is essential in fields such as drug delivery, medical devices, and advanced materials.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities in commercial this compound (PFOEMA)?
A1: Commercial PFOEMA can contain several types of impurities that may affect its polymerization behavior and the properties of the resulting polymer. These can be broadly categorized as:
-
Inhibitors: Commercial monomers are typically supplied with added inhibitors to prevent premature polymerization during storage and transport. A common inhibitor for methacrylate monomers is the monomethyl ether of hydroquinone (MEHQ).
-
Synthesis Byproducts: The manufacturing process of PFOEMA can lead to the presence of unreacted starting materials or side-products. For instance, the esterification reaction between 2-(perfluorooctyl)ethanol and methacrylic acid (or its derivatives) may not go to completion, leaving residual reactants.
-
Degradation Products: PFOEMA can degrade over time, especially if not stored under appropriate conditions. A primary degradation pathway is hydrolysis of the ester linkage, which can be catalyzed by acidic or basic conditions, leading to the formation of methacrylic acid and 2-(perfluorooctyl)ethanol.[1][2]
Q2: Why is it important to remove these impurities before polymerization?
A2: Impurities can have a significant impact on polymerization processes and the final polymer properties:
-
Inhibitors will retard or completely prevent the initiation of polymerization, leading to inconsistent reaction times and low monomer conversion.
-
Synthesis byproducts and degradation products can act as chain transfer agents, affecting the molecular weight and polydispersity of the polymer. They can also be incorporated into the polymer backbone, altering its chemical and physical properties. For example, the presence of methacrylic acid can introduce unwanted hydrophilicity and reactivity to the polymer.
Q3: What are the recommended storage conditions for PFOEMA to minimize degradation?
A3: To minimize degradation, PFOEMA should be stored in a cool, dark, and dry place.[] It is recommended to store it at 2-8°C in a tightly sealed container to prevent moisture ingress and exposure to light. The presence of an inhibitor is crucial for long-term storage.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of PFOEMA.
Problem 1: Incomplete or No Polymerization
| Possible Cause | Troubleshooting Steps |
| Presence of Inhibitor (e.g., MEHQ) | The most common cause of polymerization failure is the presence of an inhibitor. It is essential to remove the inhibitor before use. Refer to the detailed experimental protocols below for inhibitor removal using an alkaline wash or a basic alumina column. |
| Inactive Initiator | Ensure your polymerization initiator is fresh and has been stored correctly. |
| Oxygen Inhibition | Free radical polymerization is sensitive to oxygen. Ensure your reaction mixture is thoroughly deoxygenated by purging with an inert gas (e.g., nitrogen or argon) before and during the polymerization. |
Problem 2: Inconsistent Polymer Molecular Weight and High Polydispersity
| Possible Cause | Troubleshooting Steps |
| Presence of Impurities Acting as Chain Transfer Agents | Unreacted starting materials or degradation products can interfere with the polymerization process. Purify the PFOEMA monomer using one of the provided protocols to remove these impurities. |
| Inconsistent Reaction Conditions | Ensure consistent temperature, monomer concentration, and initiator concentration across all your experiments. |
Problem 3: Poor Reproducibility of Polymer Properties
| Possible Cause | Troubleshooting Steps |
| Variable Monomer Purity | The purity of the PFOEMA monomer can vary between batches. It is good practice to purify the monomer before each use to ensure consistent quality. |
| Monomer Degradation During Storage | If the monomer has been stored for an extended period or under suboptimal conditions, it may have degraded. Consider re-purifying the monomer or using a fresh batch. |
Experimental Protocols
Here are detailed methodologies for the purification of PFOEMA to remove common impurities.
Protocol 1: Inhibitor Removal by Alkaline Wash
This method is effective for removing phenolic inhibitors like MEHQ.
Materials:
-
This compound (PFOEMA)
-
5% (w/v) aqueous sodium hydroxide (NaOH) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator (optional)
Procedure:
-
In a separatory funnel, combine the PFOEMA monomer with an equal volume of a 5% aqueous NaOH solution.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will likely be colored as it contains the sodium salt of the phenolic inhibitor.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with fresh 5% NaOH solution two more times, or until the aqueous layer is colorless.[4]
-
Wash the monomer with an equal volume of deionized water to remove any residual NaOH.
-
Wash the monomer with an equal volume of saturated brine solution to facilitate the removal of water.
-
Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄ for at least 30 minutes.
-
Filter the dried monomer to remove the drying agent.
-
The purified monomer should be used immediately or stored under an inert atmosphere at 2-8°C for a short period.
Workflow for Alkaline Wash Purification
Caption: Workflow for removing inhibitors from PFOEMA using an alkaline wash.
Protocol 2: Purification by Column Chromatography
This method is effective for removing a broader range of impurities, including inhibitors and some synthesis byproducts.
Materials:
-
This compound (PFOEMA)
-
Basic activated alumina
-
A suitable solvent system (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Collection flasks
Procedure:
-
Prepare a slurry of basic activated alumina in the chosen eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pack a chromatography column with the alumina slurry, ensuring there are no air bubbles in the packed bed.
-
Dissolve the crude PFOEMA in a minimal amount of the eluent.
-
Carefully load the PFOEMA solution onto the top of the alumina column.
-
Elute the monomer through the column with the chosen solvent system. The inhibitor and more polar impurities will be retained on the alumina.
-
Collect the fractions containing the purified PFOEMA. The progress of the separation can be monitored by thin-layer chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
The purified monomer should be used immediately or stored under an inert atmosphere at 2-8°C.
Logical Relationship for Purification Method Selection
Caption: Decision tree for selecting a suitable purification method for PFOEMA.
Data Presentation
The following table summarizes the expected outcomes of the purification procedures. Actual results may vary depending on the initial purity of the monomer.
| Purification Method | Target Impurities | Expected Purity | Advantages | Disadvantages |
| Alkaline Wash | Phenolic inhibitors (e.g., MEHQ) | >98% | Simple, fast, and effective for removing acidic inhibitors. | May not remove non-acidic impurities. Risk of ester hydrolysis if not performed carefully. |
| Column Chromatography | Inhibitors, synthesis byproducts, polar degradation products | >99% | Can remove a wider range of impurities. Provides very high purity monomer. | More time-consuming and requires more solvent than an alkaline wash. |
Analytical Methods for Purity Assessment
To verify the purity of PFOEMA before and after purification, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are powerful tools for confirming the chemical structure of PFOEMA and identifying proton- and fluorine-containing impurities.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly sensitive for detecting and identifying volatile impurities.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of the methacrylate functional groups and the perfluoroalkyl chain, and to detect impurities such as carboxylic acids (from hydrolysis).
By following these guidelines and protocols, researchers can ensure the use of high-purity this compound, leading to more reliable and reproducible experimental outcomes.
References
- 1. Hydrolysis of Functional Monomers in a Single-bottle Self-etching Primer—Correlation of 13C NMR and TEM Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The influence of monomer ionization and hydrolysis on the radical polymerization kinetics of 2-(dimethylamino)ethyl methacrylate in aqueous solution - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
improving adhesion of PFOEMA coatings on different substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the adhesion of poly(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl methacrylate) (PFOEMA) coatings on various substrates, including silicon wafers, glass, and gold.
Troubleshooting Guide: Adhesion Issues with PFOEMA Coatings
This guide addresses common problems encountered during the application of PFOEMA coatings, leading to poor adhesion.
Question: My PFOEMA coating is delaminating or peeling off the substrate. What are the possible causes and how can I fix it?
Answer:
Coating delamination is a frequent issue and can stem from several factors throughout the coating process. The primary reasons for this failure are inadequate surface preparation, improper coating application, or environmental factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Potential Causes & Solutions:
-
Inadequate Substrate Cleaning: The presence of organic residues, dust particles, or moisture on the substrate surface is a primary cause of poor adhesion.[1]
-
Solution: Implement a rigorous multi-step cleaning protocol specific to your substrate. (See Experimental Protocols section for detailed procedures for silicon, glass, and gold).
-
-
Poor Surface Wettability: PFOEMA, being a fluorinated polymer, has a very low surface energy, making it difficult for it to wet and adhere to many surfaces.[2]
-
Solution: Increase the surface energy of the substrate through surface activation techniques. Plasma treatment is highly effective for silicon and glass, while self-assembled monolayers (SAMs) are ideal for gold.
-
-
Lack of Adhesion Promoter: For challenging substrates like gold, a molecular "bridge" is often necessary to link the inorganic substrate to the organic polymer coating.
-
Solution: Utilize an appropriate adhesion promoter. Thiol-based adhesion promoters are particularly effective for gold surfaces due to the strong gold-sulfur interaction.[3] Silanes are commonly used for glass and silicon.
-
-
Incorrect Spin Coating Parameters: The thickness and uniformity of the PFOEMA film, which influence adhesion, are directly controlled by the spin coating process.
-
Solution: Optimize spin speed, acceleration, and time to achieve a uniform, defect-free coating of the desired thickness.
-
-
Environmental Contamination: Dust, humidity, and other airborne contaminants can settle on the substrate or the coating during application, creating weak points that lead to delamination.
-
Solution: Conduct the coating process in a clean environment, such as a cleanroom or a fume hood with filtered air.
-
Question: I am observing "comets" or "pinholes" in my spin-coated PFOEMA film. What is causing this and how can I prevent it?
Answer:
These defects are typically caused by particulate contamination or issues with the coating solution itself.
Potential Causes & Solutions:
-
Particulate Contamination: Dust or debris on the substrate surface can disrupt the flow of the coating solution, leading to comet-like streaks or pinholes.[4]
-
Solution: Ensure the substrate is meticulously cleaned and handled in a dust-free environment. Filtering the PFOEMA solution before application can also remove any particulates.
-
-
Incomplete Dissolution of PFOEMA: If the PFOEMA polymer is not fully dissolved in the solvent, small aggregates can cause defects in the final film.
-
Solution: Ensure the PFOEMA is completely dissolved by using an appropriate solvent and allowing sufficient time for dissolution, potentially with gentle agitation or warming.
-
-
Air Bubbles: Bubbles introduced into the solution during preparation or dispensing can lead to pinholes.
-
Solution: Allow the solution to sit for a period to allow bubbles to dissipate before use. Dispense the solution onto the substrate gently to avoid introducing new bubbles.
-
Question: The edges of my PFOEMA coating are thicker than the center (an "edge bead"). How can I achieve a more uniform thickness?
Answer:
The formation of an edge bead is a common phenomenon in spin coating, caused by surface tension effects at the edge of the substrate.
Potential Causes & Solutions:
-
Surface Tension Effects: As the coating solution flows off the edge of the spinning substrate, surface tension can cause a small amount of liquid to cling to the edge, resulting in a thicker rim after the solvent evaporates.[5]
-
Solution: An edge bead removal step can be implemented after the main spin coating process. This typically involves dispensing a solvent near the edge of the spinning substrate to dissolve and remove the excess polymer.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical surface energy of PFOEMA?
A1: Fluoropolymers like PFOEMA are known for their very low surface energies. While specific values for PFOEMA can vary depending on the preparation method, they are generally in the range of 10-20 mN/m. This low surface energy is responsible for its hydrophobic and oleophobic properties but also presents a challenge for adhesion.
Q2: Which solvents are suitable for dissolving PFOEMA for spin coating?
A2: Fluorinated solvents are typically required to dissolve highly fluorinated polymers like PFOEMA. Examples include perfluoro(methylcyclohexane), perfluorohexane, and various hydrofluoroethers (HFEs). The choice of solvent can affect the solution viscosity and evaporation rate, which in turn influence the final film thickness and quality.
Q3: Is a post-coating annealing step necessary for PFOEMA films?
A3: A post-coating bake or annealing step is often recommended. This helps to drive off any residual solvent from the film, which can otherwise act as a plasticizer and weaken the coating's adhesion and mechanical properties. The annealing temperature should be above the glass transition temperature of PFOEMA but below its degradation temperature.
Q4: How can I measure the adhesion of my PFOEMA coating?
A4: The most common method for quantifying the adhesion of thin films is the peel test. This involves applying and then peeling off a pressure-sensitive adhesive tape from the coating and measuring the force required for delamination. The result is often reported as peel strength (in N/m) or adhesion energy (in J/m²).
Data Presentation
Table 1: Typical Surface Energy Values of Substrates and Coatings
| Material | Surface Energy (mN/m) |
| PFOEMA (estimated) | 10 - 20 |
| Silicon (with native oxide) | 40 - 60 |
| Glass (soda-lime) | ~70 |
| Gold | 40 - 50 |
| Polydimethylsiloxane (PDMS) | 20 - 25 |
Note: These values are approximate and can vary significantly depending on surface cleanliness, roughness, and measurement conditions.
Table 2: Typical Water Contact Angles on Various Surfaces
| Surface | Water Contact Angle (°) |
| PFOEMA Coated Surface | > 110 |
| Clean Silicon Wafer | 30 - 50 |
| Clean Glass | < 20 |
| Clean Gold | 60 - 80 |
| Silanized Glass (hydrophobic) | > 90 |
Note: Contact angle is a sensitive measure of surface chemistry and cleanliness. The values presented are typical for well-prepared surfaces.
Experimental Protocols
Protocol 1: Spin Coating of PFOEMA
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Solution Preparation:
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Dissolve PFOEMA in a suitable fluorinated solvent (e.g., perfluorohexane) to the desired concentration (e.g., 1-5 wt%).
-
Gently agitate the solution until the polymer is fully dissolved. This may take several hours.
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Filter the solution through a 0.2 µm PTFE syringe filter immediately before use to remove any particulate matter.
-
-
Substrate Preparation:
-
Prepare the substrate according to the specific protocols below (Protocol 2, 3, or 4).
-
-
Spin Coating:
-
Place the prepared substrate on the spin coater chuck and ensure it is centered.
-
Dispense a small volume of the PFOEMA solution onto the center of the substrate, enough to cover the surface.
-
Start the spin coater. A typical two-step process is used:
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Step 1 (Spread): 500 rpm for 10 seconds to allow the solution to spread evenly across the substrate.
-
Step 2 (Thin): 2000-4000 rpm for 30-60 seconds to achieve the desired film thickness.
-
-
-
Annealing:
-
Carefully remove the coated substrate from the spin coater.
-
Place the substrate on a hotplate in a clean environment and bake at a temperature above the glass transition temperature of PFOEMA (e.g., 120 °C) for 10-15 minutes to remove residual solvent.
-
Allow the substrate to cool down slowly to room temperature.
-
Protocol 2: Cleaning and Activation of Silicon Wafers
-
Solvent Cleaning:
-
Sequentially sonicate the silicon wafer in acetone, isopropanol, and deionized water for 10-15 minutes each.
-
Dry the wafer with a stream of dry nitrogen gas.
-
-
Plasma Treatment:
-
Place the cleaned wafer in a plasma cleaner.
-
Treat the surface with oxygen plasma for 2-5 minutes. This removes any remaining organic contaminants and creates a hydrophilic silicon dioxide surface with hydroxyl groups, which can improve adhesion.
-
Protocol 3: Cleaning and Silanization of Glass Substrates
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Cleaning:
-
Scrub the glass substrate with a laboratory detergent and rinse thoroughly with deionized water.
-
Sonicate in a 2% solution of detergent in deionized water for 30 minutes.
-
Rinse extensively with deionized water.
-
Sonicate in deionized water for 30 minutes.
-
Dry the substrate with a stream of nitrogen and then bake in an oven at 120 °C for at least 1 hour.
-
-
Plasma Activation:
-
Treat the cleaned glass with oxygen plasma for 5 minutes to generate surface hydroxyl (-OH) groups.
-
-
Silanization (Vapor Phase):
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Place the plasma-activated glass slides and a small vial containing a few drops of a silane adhesion promoter (e.g., (3-aminopropyl)triethoxysilane - APTES) in a vacuum desiccator.
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Evacuate the desiccator for 20 minutes and then leave the slides exposed to the silane vapor for at least 2 hours (or overnight).
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After vapor deposition, bake the slides at 120 °C for 30 minutes to cure the silane layer.
-
Rinse with isopropanol and deionized water, then dry with nitrogen.
-
Protocol 4: Cleaning and Functionalization of Gold Substrates
-
Cleaning:
-
Rinse the gold substrate with acetone and isopropanol.
-
Dry with a stream of nitrogen.
-
Clean the substrate with a UV-Ozone cleaner for 15-20 minutes to remove organic contaminants.
-
-
Thiol-based Adhesion Promoter Application:
-
Prepare a dilute solution (e.g., 1 mM) of a thiol-containing adhesion promoter (e.g., 3-mercaptopropyl)trimethoxysilane) in ethanol.
-
Immerse the cleaned gold substrate in the thiol solution for at least 12 hours to allow for the formation of a self-assembled monolayer (SAM).
-
After immersion, rinse the substrate thoroughly with ethanol to remove any non-chemisorbed molecules.
-
Dry the substrate with a stream of nitrogen.[3]
-
Visualizations
Caption: Experimental workflow for PFOEMA coating.
Caption: Troubleshooting logic for PFOEMA coating delamination.
References
- 1. adhesion.kr [adhesion.kr]
- 2. mdpi.com [mdpi.com]
- 3. 5 Challenges in Thin Film Manufacturing and How to Overcome Them - Denton Vacuum [dentonvacuum.com]
- 4. How Does Coating Failure Analysis and Quality Testing Work? [innovatechlabs.com]
- 5. Enhanced Adhesion of Copper Films on Fused Silica Glass Substrate by Plasma Pre-Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of PFOEMA Copolymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the copolymerization of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorooctylethyl methacrylate (PFOEMA).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and characterization of PFOEMA copolymers.
| Issue | Possible Causes | Solutions |
| Low or No Monomer Conversion | Presence of Inhibitors: Monomers are often shipped with inhibitors (e.g., hydroquinone, MEHQ) to prevent premature polymerization. | Remove Inhibitors: Pass the monomer through a column of activated basic alumina before use. Alternatively, increase the initiator concentration to overcome the inhibitor. |
| Insufficient or Degraded Initiator: The initiator concentration may be too low, or the initiator may have lost activity due to improper storage. | Verify Initiator Concentration and Activity: Ensure the initiator is stored correctly and is not expired. Consider increasing the initiator concentration. For thermally initiated polymerizations, ensure the reaction temperature is appropriate for the chosen initiator (e.g., 60-80°C for AIBN). | |
| Presence of Oxygen: Oxygen is a radical scavenger and can inhibit free-radical polymerization. | Degas the Reaction Mixture: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 30-60 minutes before and during the polymerization. Alternatively, perform several freeze-pump-thaw cycles. | |
| Precipitation of Monomer or Polymer During Reaction | Poor Solubility of Monomer: PFOEMA has limited solubility in some common organic solvents. | Solvent Selection: Use a solvent known to dissolve both the monomers and the resulting copolymer. Fluorinated solvents or solvent mixtures can be effective. Gentle warming and ultrasonication can aid dissolution. |
| Poor Solubility of the Growing Polymer: The copolymer may become insoluble in the reaction solvent as the chains grow, especially if the polarity of the copolymer differs significantly from the solvent. | Adjust Solvent System: Use a solvent mixture that can solvate the final polymer. Lower Monomer Concentration: Reducing the initial monomer concentration can sometimes prevent the precipitation of growing polymer chains. | |
| Phase Separation: The high fluorine content of PFOEMA can lead to phase separation from non-fluorinated comonomers or solvents, especially at higher concentrations.[1][2] | Use a Co-solvent: Employ a co-solvent that is miscible with both the fluorinated and non-fluorinated components. Homogenization: Ensure vigorous and continuous stirring throughout the reaction. | |
| Broad Molecular Weight Distribution (High PDI) | Chain Transfer Reactions: Chain transfer agents (impurities or intentionally added) can terminate growing chains and initiate new ones, leading to a broader PDI. | Purify Monomers and Solvents: Ensure all reagents are free from impurities that can act as chain transfer agents. Controlled Radical Polymerization: For better control over molecular weight and PDI, consider using controlled radical polymerization techniques like RAFT or ATRP.[3] |
| High Initiator Concentration: A high concentration of initiator can lead to a large number of chains being initiated simultaneously, which can result in a broader PDI. | Optimize Initiator Concentration: Systematically vary the initiator concentration to find the optimal level for the desired molecular weight and PDI.[1] | |
| Inconsistent Copolymer Composition | Different Monomer Reactivity Ratios: The reactivity ratios of PFOEMA and the comonomer may be significantly different, leading to one monomer being consumed faster than the other.[4][5] | Semi-Batch or Continuous Monomer Addition: To maintain a constant monomer feed ratio, add the more reactive monomer gradually over the course of the reaction. Low Conversion: Stop the polymerization at low conversion (<10%) to ensure that the monomer feed ratio does not change significantly. |
| Gelation of the Reaction Mixture | Cross-linking: Unintended cross-linking can occur due to impurities or side reactions, leading to the formation of an insoluble polymer gel. | Purify Monomers: Remove any difunctional impurities from the monomers. Control Temperature: Avoid excessively high reaction temperatures that might promote side reactions. Reduce Initiator Concentration: Lowering the initiator concentration can reduce the likelihood of branching and cross-linking. |
| Difficulty in Polymer Purification | High Viscosity of Polymer Solution: The polymer solution may be too viscous to precipitate effectively. | Dilute the Solution: Dilute the reaction mixture with a suitable solvent before precipitation. |
| Poor Precipitation: The copolymer may not precipitate cleanly from the chosen non-solvent. | Select an Appropriate Non-Solvent: A good non-solvent should be miscible with the reaction solvent but should not dissolve the polymer. Methanol is often used, but other options like cold hexane or diethyl ether can be tested. Ensure a large excess of the non-solvent is used with vigorous stirring. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for PFOEMA copolymerization?
A1: Due to the fluorinated nature of PFOEMA, fluorinated solvents like trifluorotoluene or perfluorohexanes are excellent choices. However, for copolymerization with non-fluorinated monomers like methyl methacrylate (MMA) or acrylic acid (AA), a solvent system that can dissolve all components is necessary. Toluene, methyl ethyl ketone (MEK), or mixtures thereof have been used successfully.[4] It is crucial to test the solubility of all monomers in the chosen solvent at the desired reaction temperature before starting the polymerization.
Q2: How can I control the molecular weight of my PFOEMA copolymer?
A2: The molecular weight of the copolymer can be controlled by adjusting the initiator concentration and the monomer-to-initiator ratio.[1] A lower initiator concentration will generally result in a higher molecular weight. For more precise control, using a chain transfer agent or employing controlled radical polymerization techniques like ATRP or RAFT is recommended.[3]
Q3: How do I determine the composition of my PFOEMA copolymer?
A3: The most common method for determining the copolymer composition is through Nuclear Magnetic Resonance (NMR) spectroscopy.[3][6] By integrating the characteristic peaks of each monomer unit in the ¹H NMR or ¹⁹F NMR spectrum, the molar ratio of the monomers in the copolymer can be calculated. Elemental analysis can also be used as a complementary technique.[6]
Q4: My GPC/SEC results for my PFOEMA copolymer show strange peaks. What could be the issue?
A4: Several factors can lead to problematic GPC/SEC results for fluorinated copolymers:
-
Poor Solubility in Eluent: PFOEMA-rich copolymers may have poor solubility in common GPC eluents like THF. This can cause peak tailing or broadening. Consider using a solvent system that is a good solvent for the copolymer, which may include fluorinated additives.[7][8]
-
Column Interactions: The fluorinated segments of the copolymer may interact with the GPC column material, leading to distorted peak shapes. Using a mobile phase with additives can help to suppress these interactions.[8]
-
Sample Preparation: Incomplete dissolution of the polymer sample or the presence of particulate matter can block the column and affect the results. Ensure the sample is fully dissolved and filtered before injection.[9]
Q5: Can I copolymerize PFOEMA with hydrophilic monomers like acrylic acid in an aqueous system?
A5: While challenging due to the significant difference in solubility, it is possible to perform emulsion or dispersion polymerization. This would require the use of appropriate surfactants to emulsify the PFOEMA monomer in the aqueous phase. The choice of initiator (water-soluble vs. oil-soluble) and the pH of the aqueous phase will be critical parameters to control.[10]
Quantitative Data
The following tables summarize the effect of key reaction parameters on the properties of PFOEMA copolymers. The data presented are representative and may vary depending on the specific experimental conditions.
Table 1: Effect of Initiator Concentration on PFOEMA-co-MMA Copolymer Properties
Comonomer: Methyl Methacrylate (MMA), Solvent: Toluene, Temperature: 70°C, Time: 24h
| [PFOEMA]:[MMA] (molar) | [AIBN] (mol%) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 50:50 | 0.5 | 85 | 45,000 | 2.1 |
| 50:50 | 1.0 | 92 | 32,000 | 1.9 |
| 50:50 | 2.0 | 95 | 21,000 | 1.8 |
Table 2: Effect of Monomer Feed Ratio on PFOEMA-co-MMA Copolymer Composition
Initiator: AIBN (1 mol%), Solvent: Toluene, Temperature: 70°C, Time: 24h
| [PFOEMA]:[MMA] in Feed (molar) | PFOEMA in Copolymer (mol%) | MMA in Copolymer (mol%) |
| 25:75 | 23 | 77 |
| 50:50 | 48 | 52 |
| 75:25 | 73 | 27 |
Note: The reactivity ratio of PFOEMA is generally higher than that of MMA, leading to a slightly higher incorporation of PFOEMA in the copolymer than in the feed.[4]
Table 3: Effect of Temperature on PFOEMA Copolymerization
Monomers: PFOEMA and Comonomer X, Initiator: Thermal Initiator
| Temperature (°C) | Effect on Rate of Polymerization | Effect on Molecular Weight |
| 60 | Slower | Higher |
| 80 | Faster | Lower |
| 100 | Very Fast | Significantly Lower |
Note: Higher temperatures increase the rate of initiator decomposition and propagation, but also increase the rate of chain transfer and termination, generally leading to lower molecular weight polymers.
Experimental Protocols
1. Solution Copolymerization of PFOEMA with Methyl Methacrylate (MMA)
-
Materials: PFOEMA, MMA, Azobisisobutyronitrile (AIBN), Toluene, Methanol.
-
Procedure:
-
Monomer Purification: Pass PFOEMA and MMA through a column of basic alumina to remove inhibitors.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amounts of PFOEMA, MMA, and AIBN in toluene.
-
Degassing: Seal the flask and purge the solution with a gentle stream of nitrogen for 30-45 minutes while stirring to remove dissolved oxygen. Alternatively, perform three freeze-pump-thaw cycles.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 12-24 hours).
-
Termination: Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.
-
Purification: Slowly pour the viscous polymer solution into a large excess of cold methanol with vigorous stirring to precipitate the copolymer.
-
Isolation: Collect the precipitated polymer by filtration or centrifugation. Wash the collected solid with fresh cold methanol to remove unreacted monomers and initiator fragments.
-
Drying: Dry the final polymer product in a vacuum oven at room temperature until a constant weight is achieved.
-
2. Emulsion Copolymerization of PFOEMA with Acrylic Acid (AA)
-
Materials: PFOEMA, AA, Potassium Persulfate (KPS), Sodium Dodecyl Sulfate (SDS), Sodium Bicarbonate, Deionized Water, Methanol.
-
Procedure:
-
Aqueous Phase Preparation: In a reaction kettle equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve SDS and sodium bicarbonate in deionized water.
-
Monomer Emulsion Preparation: In a separate beaker, emulsify PFOEMA and AA in a small amount of the SDS solution using sonication.
-
Reaction Setup: Heat the aqueous phase in the reaction kettle to 70°C under a nitrogen atmosphere with stirring.
-
Initiation: Add the KPS initiator to the hot aqueous phase.
-
Monomer Feed: Slowly feed the monomer emulsion into the reaction kettle over a period of 2-4 hours.
-
Polymerization: After the monomer feed is complete, continue stirring at 70°C for an additional 2-4 hours to ensure high conversion.
-
Termination and Purification: Cool the reaction to room temperature. Precipitate the polymer by adding the latex emulsion to a large volume of methanol.
-
Isolation and Drying: Filter the precipitate, wash with deionized water and methanol, and dry in a vacuum oven.
-
Visualizations
Caption: Troubleshooting workflow for low or no monomer conversion.
Caption: Experimental workflow for PFOEMA copolymer characterization.
Caption: Logical relationships between reaction parameters and copolymer properties.
References
- 1. researchgate.net [researchgate.net]
- 2. tu-chemnitz.de [tu-chemnitz.de]
- 3. Determination of copolymer composition by benchtop NMR - Magritek [magritek.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. re.public.polimi.it [re.public.polimi.it]
Technical Support Center: Strategies to Reduce Polydispersity of PFOEMA Polymers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling and reducing the polydispersity index (PDI) of poly(2,2,3,3,4,4,4-heptafluorobutyl methacrylate) (PFOEMA) polymers.
Frequently Asked Questions (FAQs)
Q1: What is the polydispersity index (PDI) and why is it important for PFOEMA polymers?
A1: The polydispersity index (PDI) is a measure of the distribution of molecular weights in a given polymer sample. It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). A PDI value of 1.0 indicates a perfectly monodisperse polymer where all chains have the same length. For PFOEMA polymers used in applications such as drug delivery and advanced materials, a low PDI (typically < 1.3) is crucial as it ensures uniform physical and chemical properties, predictable degradation rates, and consistent performance.
Q2: What are the primary strategies for achieving low PDI in PFOEMA polymerization?
A2: The most effective strategies for synthesizing PFOEMA with low PDI involve controlled radical polymerization (CRP) techniques. The two most common and successful methods are Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). These methods allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.
Q3: How does monomer purity affect the PDI of PFOEMA polymers?
A3: Monomer purity is critical for achieving a low PDI. Impurities in the PFOEMA monomer, such as inhibitors (like hydroquinone or MEHQ), byproducts from synthesis, or water, can interfere with the polymerization kinetics. Inhibitors can cause an induction period or slow down the reaction, while other impurities can lead to uncontrolled initiation or termination events, resulting in a broader molecular weight distribution. It is highly recommended to purify the monomer before use, for example, by passing it through a column of basic alumina to remove acidic inhibitors.
Q4: Can the choice of initiator and its concentration impact the PDI in RAFT polymerization of PFOEMA?
A4: Absolutely. The choice of initiator and its concentration relative to the chain transfer agent (CTA) are critical. A high rate of initiation compared to the rate of chain transfer can lead to a significant number of polymer chains that are not controlled by the RAFT agent, resulting in a broad PDI.[1] It is important to select an initiator with a suitable decomposition rate at the desired reaction temperature and to optimize the [CTA]/[Initiator] ratio. A higher ratio generally leads to better control and a lower PDI, although an excessively high ratio can retard the polymerization.[1]
Q5: What is the role of the catalyst and ligand in controlling the PDI of PFOEMA in ATRP?
A5: In ATRP, the copper catalyst and the coordinating ligand are central to controlling the polymerization. The catalyst system (e.g., CuBr/PMDETA) establishes the equilibrium between active (propagating) and dormant polymer chains. The choice of ligand influences the solubility and reactivity of the copper complex, which in turn affects the polymerization rate and the level of control. A well-chosen ligand will stabilize the copper complex and promote a rapid and reversible activation/deactivation process, minimizing termination reactions and leading to a low PDI.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of PFOEMA polymers that can lead to high polydispersity.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| High Polydispersity Index (PDI > 1.5) | Inadequate Monomer Purity: Inhibitors or other impurities are present in the PFOEMA monomer. | - Purify the monomer by passing it through a column of activated basic alumina immediately before use to remove inhibitors. - Ensure the monomer is free from water and other solvents by appropriate drying and distillation techniques. |
| Inefficient Deoxygenation: Presence of oxygen in the reaction mixture can act as a radical scavenger and inhibitor. | - Thoroughly degas the reaction mixture using a minimum of three freeze-pump-thaw cycles. - Alternatively, purge the reaction mixture with a high-purity inert gas (Argon or Nitrogen) for at least 30-60 minutes. | |
| Inappropriate RAFT Agent (CTA): The selected CTA may have a low transfer constant for methacrylates. | - For methacrylates like PFOEMA, trithiocarbonates and dithiobenzoates are generally effective.[1] - Consult literature for CTAs known to be efficient for fluorinated methacrylates. | |
| Suboptimal [CTA]/[Initiator] Ratio in RAFT: Too low of a ratio can lead to a higher concentration of uncontrolled polymer chains. | - Increase the [CTA]/[Initiator] ratio (e.g., from 5:1 to 10:1) to improve control over the polymerization. | |
| Inappropriate Catalyst/Ligand System in ATRP: The chosen copper catalyst and ligand may not be optimal for PFOEMA. | - For methacrylates, common ATRP catalyst systems include CuBr complexed with ligands like PMDETA or Me6TREN. - Ensure the ligand can effectively solubilize the copper salt and form a stable but reactive complex. | |
| High Reaction Temperature: Elevated temperatures can increase the rate of irreversible termination reactions.[1] | - Consider lowering the reaction temperature. This may require selecting an initiator with a lower decomposition temperature. | |
| High Monomer Conversion: Pushing the polymerization to very high conversions can sometimes lead to a loss of control and side reactions. | - Monitor the polymerization kinetics and consider stopping the reaction at a moderate conversion (e.g., 50-70%) to maintain a low PDI. | |
| Side Reactions: Potential for hydrolysis of the fluorinated ester group, especially in the presence of nucleophilic species or water.[2][3] | - Ensure all reagents and solvents are anhydrous. - Avoid basic conditions or reagents that could promote ester hydrolysis. | |
| Bimodal or Multimodal GPC Trace | Slow Initiation from RAFT Agent: The reinitiation by the R-group of the CTA is slow compared to propagation. | - Select a RAFT agent with a leaving group (R-group) that is a good homolytic leaving group and can efficiently reinitiate polymerization. |
| Presence of Air Leaks: Continuous introduction of oxygen can lead to new, uncontrolled polymer chains being initiated throughout the reaction. | - Ensure all glassware joints and septa are properly sealed. Maintain a positive pressure of inert gas. | |
| Impure RAFT Agent: The presence of impurities in the CTA can lead to side reactions and uncontrolled polymerization. | - Purify the RAFT agent before use, for example, by column chromatography or recrystallization. | |
| Polymerization is Too Fast and Uncontrolled | Excessive Initiator Concentration: Too many radicals are generated at the beginning of the polymerization. | - Decrease the initiator concentration relative to the monomer and CTA. |
| High Reaction Temperature: Leads to a very fast rate of initiator decomposition. | - Lower the reaction temperature. | |
| Exothermic Reaction: The heat generated by the polymerization is not being dissipated effectively, leading to an uncontrolled increase in temperature. | - Conduct the polymerization in a solvent to help dissipate heat. - Use an oil bath with good temperature control. - For larger scale reactions, consider a semi-batch process where the monomer is added gradually. |
Quantitative Data Summary
The following tables summarize typical polydispersity index (PDI) values that can be achieved for fluorinated methacrylate polymers, including PFOEMA, using controlled radical polymerization techniques.
Table 1: Typical PDI Values for PFOEMA and Similar Fluorinated Methacrylates via RAFT Polymerization
| Monomer | RAFT Agent (CTA) | Initiator | Solvent | Temperature (°C) | PDI (Mw/Mn) | Reference |
| HFBA¹ | CPDTC² | - | Water (miniemulsion) | - | ~1.1 | [4] |
| PFMA³ | Cumyldithiobenzoate | AIBN | Dioxane | - | < 1.2 | |
| PFMA³ | 4-Cyano-4-((thiobenzoyl)sulfanyl)pentanoic acid | AIBN | Dioxane | - | < 1.2 | |
| TFEMA⁴ | - | - | - | - | ≤ 1.31 | [5] |
¹ Heptafluorobutyl acrylate (structurally similar to PFOEMA) ² 2-Cyanopropyl dodecyl trithiocarbonate ³ Pentafluorophenyl methacrylate ⁴ 2,2,2-Trifluoroethyl methacrylate
Table 2: Typical PDI Values for PFOEMA and Similar Fluorinated Methacrylates via ATRP
| Monomer | Initiator | Catalyst/Ligand | Solvent | Temperature (°C) | PDI (Mw/Mn) | Reference |
| TFEMA¹ | - | Photoinduced Fe-based | - | - | < 1.2 | [6] |
| HFBMA² | Octa(aminophenyl)silsesquioxane-based | CuCl/Bipyridine or PMDETA | Trifluorotoluene | 75 | Low (not specified) | |
| Methacrylates (general) | Alkyl Halide | CuBr/PMDETA | Various | Various | 1.1 - 1.3 |
¹ 2,2,2-Trifluoroethyl methacrylate ² Hexafluorobutyl methacrylate
Experimental Protocols
Detailed Methodology for RAFT Polymerization of PFOEMA
This protocol aims to produce PFOEMA with a low PDI.
Materials:
-
2,2,3,3,4,4,4-heptafluorobutyl methacrylate (PFOEMA), inhibitor-free
-
Chain Transfer Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid or 2-Cyano-2-propyl dodecyl trithiocarbonate
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Solvent: Anhydrous 1,4-dioxane or anisole
-
Schlenk flask, rubber septum, magnetic stirrer, and inert gas (Argon or Nitrogen) supply
Procedure:
-
Monomer Purification: Pass PFOEMA through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of PFOEMA, CTA, and AIBN. A typical molar ratio of [Monomer]:[CTA]:[Initiator] is 200:5:1.
-
Solvent Addition: Add the anhydrous solvent to the Schlenk flask to achieve the desired monomer concentration (e.g., 50% w/v).
-
Deoxygenation: Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove all dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN).
-
Monitoring: Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and PDI (by GPC).
-
Termination: Once the desired conversion is reached, stop the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol or hexane). Filter and dry the polymer under vacuum.
Detailed Methodology for ATRP of PFOEMA
This protocol is designed to synthesize PFOEMA with a narrow molecular weight distribution.
Materials:
-
2,2,3,3,4,4,4-heptafluorobutyl methacrylate (PFOEMA), inhibitor-free
-
Initiator: Ethyl α-bromoisobutyrate (EBiB)
-
Catalyst: Copper(I) bromide (CuBr)
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Solvent: Anhydrous anisole or toluene
-
Schlenk flask, rubber septum, magnetic stirrer, and inert gas (Argon or Nitrogen) supply
Procedure:
-
Monomer Purification: Purify PFOEMA by passing it through a column of basic alumina.
-
Catalyst/Ligand Complex Formation: In a Schlenk flask under an inert atmosphere, add CuBr and the solvent. Then, add PMDETA (typically in a 1:1 molar ratio with CuBr) and stir until a homogeneous solution is formed.
-
Monomer and Initiator Addition: In a separate, dry, and oxygen-free container, mix the purified PFOEMA and EBiB. A typical molar ratio of [Monomer]:[Initiator]:[CuBr]:[PMDETA] is 100:1:1:1.
-
Deoxygenation: Degas the monomer/initiator mixture by purging with an inert gas for at least 30 minutes.
-
Reaction Initiation: Transfer the degassed monomer/initiator mixture to the Schlenk flask containing the catalyst complex via a degassed syringe or cannula.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C).
-
Monitoring: Periodically take samples to analyze for monomer conversion, molecular weight, and PDI.
-
Termination and Purification: After reaching the target conversion, expose the reaction to air to quench the polymerization. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent, filter, and dry.
Visualizations
Caption: Experimental workflow for RAFT polymerization of PFOEMA.
Caption: Troubleshooting logic for high PDI in PFOEMA polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrolysis of Poly(fluoroacrylate) Thin Films Synthesized from the Vapor Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Ultrahigh Molecular Weight Poly (Trifluoroethyl Methacrylate) Initiated by the Combination of Palladium Nanoparticles with Organic Halides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of PFOEMA and 2-(Perfluorohexyl)ethyl Methacrylate for Advanced Research Applications
In the landscape of fluorinated polymers, 2-(perfluorooctyl)ethyl methacrylate (PFOEMA) and 2-(perfluorohexyl)ethyl methacrylate stand out for their unique properties, making them valuable assets in materials science and drug development. This guide provides a comparative study of these two monomers, offering researchers, scientists, and drug development professionals a detailed analysis of their respective performance characteristics, supported by available data and standardized experimental protocols.
Executive Summary
PFOEMA and 2-(perfluorohexyl)ethyl methacrylate are both crucial building blocks for creating polymers with low surface energy, high hydrophobicity, and oleophobicity.[1][2] The primary distinction between them lies in the length of their perfluoroalkyl side chains (C8F17 for PFOEMA and C6F13 for 2-(perfluorohexyl)ethyl methacrylate). This structural difference is expected to influence their physical and chemical properties, with longer perfluoroalkyl chains generally leading to lower surface energies and increased hydrophobicity. While direct comparative studies are limited, this guide synthesizes available data to project their performance in key application areas.
Structural Comparison
The fundamental difference between PFOEMA and 2-(perfluorohexyl)ethyl methacrylate is the number of carbon atoms in their respective perfluoroalkyl chains. This seemingly small variation has a significant impact on the resulting polymer's properties.
Caption: Molecular structures of PFOEMA and 2-(perfluorohexyl)ethyl methacrylate.
Performance Comparison: A Data-Driven Analysis
The following tables summarize the key physical and chemical properties of PFOEMA and 2-(perfluorohexyl)ethyl methacrylate based on available data. These properties are critical indicators of their performance in various applications.
Table 1: Physical and Chemical Properties
| Property | PFOEMA | 2-(Perfluorohexyl)ethyl Methacrylate |
| CAS Number | 1996-88-9 | 2144-53-8[3] |
| Molecular Formula | C14H9F17O2 | C12H9F13O2[3] |
| Molecular Weight | 532.19 g/mol | 432.18 g/mol [4] |
| Boiling Point | 110 °C / 4 mmHg | 92 °C / 8 mmHg[3] |
| Density | 1.596 g/mL at 25 °C | 1.496 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.343 | n20/D 1.346[3] |
Table 2: Expected Performance Characteristics
| Performance Metric | PFOEMA (Expected) | 2-(Perfluorohexyl)ethyl Methacrylate (Reported) | Rationale |
| Hydrophobicity (Water Contact Angle) | Higher | 114.19°[5] | Longer perfluoroalkyl chains generally lead to increased hydrophobicity. |
| Oleophobicity | Higher | High[1] | The longer C8 chain in PFOEMA provides greater repulsion to oils. |
| Surface Energy | Lower | Low[2] | Surface energy tends to decrease with increasing fluorine content and perfluoroalkyl chain length. |
| Thermal Stability | High | High[2] | The strong C-F bonds in both monomers contribute to high thermal stability.[6] |
Experimental Protocols
To enable researchers to conduct their own comparative studies, this section provides detailed methodologies for key experiments.
Measurement of Static Water Contact Angle
This protocol outlines the sessile drop method for determining the hydrophobicity of a polymer surface.[7]
Materials:
-
Polymer-coated substrate (PFOEMA or 2-(perfluorohexyl)ethyl methacrylate)
-
Contact angle goniometer
-
High-purity deionized water
-
Microsyringe
Procedure:
-
Place the polymer-coated substrate on the goniometer stage.
-
Using the microsyringe, carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface.[7]
-
Capture a high-resolution image of the droplet at the solid-liquid-air interface.
-
Use the goniometer software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
Repeat the measurement at multiple locations on the surface to ensure reproducibility.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
This protocol describes the use of TGA to determine the thermal stability of the polymers.[8][9]
Materials:
-
Polymer sample (PFOEMA or 2-(perfluorohexyl)ethyl methacrylate)
-
Thermogravimetric analyzer
-
Sample pans (e.g., aluminum or platinum)
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Place a small, accurately weighed amount of the polymer sample into a TGA sample pan.
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a continuous flow of inert gas.[8]
-
Record the sample weight as a function of temperature.
-
The onset temperature of weight loss indicates the beginning of thermal decomposition.
Applications in Drug Development and Biomedical Research
Fluorinated polymers are increasingly explored for their potential in biomedical applications, particularly in drug delivery.[6][10] Their hydrophobic and lipophobic nature can help protect therapeutic agents from degradation and facilitate their transport across cellular membranes.[6] While specific signaling pathway interactions are not the primary mechanism of action for these polymers, their physicochemical properties play a crucial role in the efficacy of drug delivery systems.
The general workflow for developing and evaluating a fluorinated polymer-based drug delivery system is outlined below.
Caption: A generalized workflow for developing fluorinated polymer-based drug delivery systems.
Conclusion
Both PFOEMA and 2-(perfluorohexyl)ethyl methacrylate offer significant advantages for creating materials with tailored surface properties and for applications in advanced drug delivery. The choice between the two will likely depend on the specific performance requirements of the application. Based on the general trends of fluorinated polymers, PFOEMA, with its longer perfluoroalkyl chain, is expected to exhibit superior hydrophobicity and oleophobicity. However, 2-(perfluorohexyl)ethyl methacrylate also demonstrates excellent performance in these areas and may be a suitable alternative depending on the desired balance of properties and potential regulatory considerations. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies to inform their material selection process.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-(Perfluorohexyl)ethyl methacrylate | 2144-53-8 | Benchchem [benchchem.com]
- 3. 2-(Perfluorohexyl)ethyl methacrylate | 2144-53-8 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. polychemistry.com [polychemistry.com]
- 10. Fluorinated Organic Polymers for Cancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: ATRP vs. RAFT for Controlled Polymerization of Fluorinated Methacrylates
For researchers, scientists, and drug development professionals navigating the synthesis of fluorinated polymers, the choice between Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a critical decision. This guide provides a direct comparison of these two powerful techniques for the polymerization of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorooctyl ethyl methacrylate (PFOEMA) and its close structural analogs, supported by experimental data to inform your selection process.
Both ATRP and RAFT have demonstrated their capability in producing well-defined fluorinated polymers with controlled molecular weights and low dispersity. However, the nuances of their mechanisms, experimental setups, and resulting polymer characteristics can significantly impact their suitability for specific applications, including the development of advanced drug delivery systems and novel biomaterials.
Quantitative Data Summary
To facilitate a clear comparison, the following table summarizes key quantitative data from representative studies on the ATRP and RAFT polymerization of fluorinated methacrylates.
| Parameter | ATRP of Semifluorinated Methacrylates¹ | RAFT of FOEMA² |
| Monomer | 2,2,3,3,4,4,5,5-octafluoropentyl methacrylate (OFPMA) | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorooctyl ethyl methacrylate (FOEMA) |
| Initiator | Ethyl α-bromophenylacetate (EBrPA) | Azobisisobutyronitrile (AIBN) |
| Catalyst/CTA | FeBr₂ / Tris(2-pyridylmethyl)amine (TPMA) | 2-cyanoprop-2-yl dithiobenzoate (CPDB) |
| Solvent | Anisole | 1,1,2-trichlorotrifluoroethane |
| Temperature | Ambient (with photoinduction) | 70 °C |
| Time to >90% Conversion | ~6 hours | ~24 hours |
| Molecular Weight (Mn, g/mol ) | 10,000 - 50,000 | 5,000 - 30,000 |
| Dispersity (Đ) | 1.10 - 1.25 | 1.15 - 1.30 |
¹Data derived from photoinduced iron-catalyzed ATRP of various semifluorinated methacrylates. ²Data derived from RAFT polymerization of FOEMA.
Experimental Methodologies
Atom Transfer Radical Polymerization (ATRP) of Semifluorinated Methacrylates
The following protocol is based on the photoinduced iron-catalyzed ATRP of semifluorinated methacrylates as described by Dadashi-Silab and Matyjaszewski (2019).
Materials:
-
Monomer (e.g., 2,2,3,3,4,4,5,5-octafluoropentyl methacrylate, OFPMA)
-
Initiator: Ethyl α-bromophenylacetate (EBrPA)
-
Catalyst: Iron(II) bromide (FeBr₂)
-
Ligand: Tris(2-pyridylmethyl)amine (TPMA)
-
Solvent: Anisole
-
Light Source: Blue LED lamp
Procedure:
-
A stock solution of FeBr₂ and TPMA in anisole is prepared.
-
The monomer and EBrPA are added to a Schlenk flask equipped with a magnetic stir bar.
-
The catalyst/ligand stock solution is added to the flask.
-
The reaction mixture is deoxygenated by bubbling with nitrogen for 30 minutes.
-
The flask is placed under a blue LED lamp at ambient temperature and stirred.
-
Samples are withdrawn at timed intervals to monitor monomer conversion by ¹H NMR and to determine molecular weight and dispersity by gel permeation chromatography (GPC).
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of FOEMA
The following protocol is based on the RAFT polymerization of FOEMA.
Materials:
-
Monomer: 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorooctyl ethyl methacrylate (FOEMA)
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Chain Transfer Agent (CTA): 2-cyanoprop-2-yl dithiobenzoate (CPDB)
-
Solvent: 1,1,2-trichlorotrifluoroethane
Procedure:
-
The monomer, AIBN, and CPDB are dissolved in 1,1,2-trichlorotrifluoroethane in a reaction vessel.
-
The solution is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
The reaction vessel is sealed under vacuum and placed in a thermostatically controlled oil bath at 70 °C.
-
The polymerization is allowed to proceed for a predetermined time.
-
The reaction is quenched by cooling the vessel in an ice bath.
-
The polymer is isolated by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.
-
Monomer conversion is determined gravimetrically, and molecular weight and dispersity are analyzed by GPC.
Visualizing the Polymerization Processes
To further elucidate the mechanisms and workflows, the following diagrams are provided.
Concluding Remarks
The choice between ATRP and RAFT for the polymerization of PFOEMA and related fluorinated methacrylates depends on the specific requirements of the desired polymer and the experimental capabilities of the laboratory.
ATRP , particularly photoinduced methods, offers the advantage of milder reaction conditions (ambient temperature) and potentially faster polymerization rates. The use of an iron catalyst is also a more environmentally benign and cost-effective option compared to other transition metals. This technique demonstrates excellent control over molecular weight and achieves low dispersity, making it suitable for the synthesis of well-defined block copolymers and complex architectures.
RAFT polymerization, while typically requiring higher temperatures and longer reaction times, is a metal-free system, which can be a significant advantage in biomedical applications where metal contamination is a concern. The versatility of RAFT allows for a broad range of monomers and functional groups to be tolerated. The control over molecular weight and dispersity is also very good, providing a robust method for producing polymers with predictable characteristics.
Ultimately, for applications demanding stringent metal-free conditions, RAFT is the preferred method. For syntheses where faster reaction times, milder conditions, and the use of a readily available and inexpensive catalyst are priorities, photoinduced ATRP presents a compelling alternative. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their specific PFOEMA polymerization needs.
A Comparative Guide to the Structural Validation of PFOEMA Polymer: 19F NMR vs. Alternative Methods
For researchers, scientists, and drug development professionals working with fluorinated polymers, rigorous structural validation is a critical step to ensure material identity, purity, and performance. Poly(2,2,2-trifluoroethyl methacrylate) (PFOEMA) is a key polymer in this class, valued for its unique optical and surface properties. This guide provides a comprehensive comparison of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural validation of PFOEMA, supported by experimental data and detailed protocols.
The Power of ¹⁹F NMR in PFOEMA Analysis
¹⁹F NMR spectroscopy stands out as a premier technique for analyzing fluorinated polymers like PFOEMA.[1] The fluorine-19 nucleus possesses ideal properties for NMR analysis: 100% natural abundance, a high gyromagnetic ratio (resulting in high sensitivity, about 83% that of ¹H), and a wide range of chemical shifts that are exquisitely sensitive to the local electronic environment.[2][3] This sensitivity makes ¹⁹F NMR an exceptionally specific and powerful tool for confirming the presence and structural integrity of the trifluoroethyl group in PFOEMA.[4]
In a typical ¹⁹F NMR spectrum of PFOEMA, the trifluoromethyl (-CF₃) group is expected to produce a distinct signal. The chemical shift of this signal provides direct evidence of the fluorine atoms' chemical environment, while the integral of the peak can be used for quantitative analysis.[5]
Comparative Analysis of Validation Methods
While ¹⁹F NMR is highly effective, a multi-faceted approach using complementary techniques is often best practice in polymer characterization.[6][7] Techniques such as ¹H NMR, Fourier Transform Infrared Spectroscopy (FTIR), and Gel Permeation Chromatography (GPC) provide orthogonal information that, when combined, offers a complete picture of the polymer's structure and properties.
Data Presentation: PFOEMA Validation Techniques
| Technique | Information Provided | Quantitative Capability | Advantages | Limitations |
| ¹⁹F NMR | Direct confirmation of -CF₃ group. Polymer purity. End-group analysis (with appropriate initiator). Microstructural details (tacticity).[1][4] | Highly quantitative; peak integral is directly proportional to the number of fluorine nuclei.[5][8] | High sensitivity and specificity for fluorine. No background signal in most samples.[1] Large chemical shift dispersion.[3] | Provides limited information on the polymer backbone. Requires specialized NMR probes. |
| ¹H NMR | Information on the polymer backbone (methacrylate protons). Can be used for end-group analysis to determine molecular weight.[9] | Quantitative; allows for calculation of degree of polymerization by comparing end-group and repeating unit integrals.[9] | Widely available. Provides detailed information on the hydrocarbon portion of the polymer. | Signal overlap can complicate spectral interpretation. Lower sensitivity for end groups in high molecular weight polymers. |
| FTIR | Identification of key functional groups (C=O, C-O, C-F). Confirmation of polymerization. | Primarily qualitative or semi-quantitative. | Fast, simple, and requires minimal sample preparation.[10] Can be used for solid and liquid samples. | Does not provide information on molecular weight or polymer architecture. Broad peaks can make subtle structural differentiation difficult. |
| GPC/SEC | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | The primary method for quantitative molecular weight distribution analysis.[6] | Provides crucial information about the size distribution of polymer chains, which dictates physical properties. | Does not provide chemical structure information. Requires polymer standards for accurate calibration. |
| DSC | Measurement of thermal properties such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[6] | Quantitative for thermal transitions and heat capacity. | Highly sensitive to the polymer's amorphous and crystalline phases. Provides a characteristic fingerprint (Tg) for the polymer.[6] | Does not provide direct structural or molecular weight information. Thermal history of the sample can significantly affect results.[10] |
Experimental Protocols
Protocol 1: ¹⁹F NMR Spectroscopy of PFOEMA
This protocol outlines the procedure for acquiring a standard ¹⁹F NMR spectrum for PFOEMA structural validation.
1. Sample Preparation:
- Dissolve 10-20 mg of the PFOEMA sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., acetone-d₆, chloroform-d) in a 5 mm NMR tube.[11] Ensure the polymer is fully dissolved.
- Acetone-d₆ or acetonitrile-d₃ are often good choices as they can lead to well-defined peak splitting for fluorinated compounds.[12]
- (Optional for Quantitative NMR) Add a known amount of an internal standard containing fluorine that does not overlap with the PFOEMA signal (e.g., trifluorotoluene).[13]
2. NMR Instrument Parameters:
- Use a high-field NMR spectrometer equipped with a multinuclear probe tuned to the ¹⁹F frequency.
- Acquisition Parameters:
- Pulse Angle: 30-45° to balance signal intensity and relaxation time.[11]
- Spectral Width: Set a wide spectral width (e.g., -50 to -100 ppm) to ensure the PFOEMA signal (typically around -74 ppm relative to CFCl₃) is captured.
- Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time for quantitative measurements to ensure full relaxation of the nuclei between scans.[13] A typical starting value is 2-5 seconds for qualitative analysis.[11]
- Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
3. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum to obtain a pure absorption lineshape.
- Reference the spectrum. If no internal reference is used, the solvent signal can be used as a secondary reference, or the chemical shift can be reported relative to an external standard like CFCl₃ (0 ppm).
- Integrate the peak corresponding to the -CF₃ group.
Protocol 2: Alternative Validation Methods
-
¹H NMR: Prepare the sample as for ¹⁹F NMR. Use a standard ¹H NMR acquisition protocol. Integrate the signals corresponding to the polymer backbone (e.g., -OCH₂- and -CH₂-C(CH₃)-) and compare with any initiator fragment signals for end-group analysis.
-
FTIR: Analyze a small amount of the solid polymer directly using an Attenuated Total Reflectance (ATR) accessory, or cast a thin film from a solution onto a salt plate (e.g., NaCl). Acquire the spectrum and identify characteristic peaks: C=O stretch (~1740 cm⁻¹), C-F stretches (~1270-1150 cm⁻¹), and C-O stretch (~1160 cm⁻¹).
-
GPC/SEC: Dissolve the polymer in a suitable mobile phase (e.g., THF). Filter the solution to remove any particulates. Inject the sample into the GPC/SEC system and analyze the resulting chromatogram to determine Mn, Mw, and PDI against a calibration curve (e.g., polystyrene standards).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive validation of a newly synthesized PFOEMA polymer, integrating ¹⁹F NMR with complementary techniques.
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. measurlabs.com [measurlabs.com]
- 7. Techniques Used for Polymer Characterization | MolecularCloud [molecularcloud.org]
- 8. researchgate.net [researchgate.net]
- 9. Determination of the molecular weight of polymers by end-group analysis - Magritek [magritek.com]
- 10. specialchem.com [specialchem.com]
- 11. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. researchgate.net [researchgate.net]
performance comparison of PFOEMA vs PTFE coatings
A Comparative Performance Analysis of PFOEMA and PTFE Coatings for Biomedical Applications
Introduction
For researchers and professionals in drug development and medical device engineering, the selection of appropriate biocompatible coatings is a critical determinant of device performance and patient safety. Among the myriad of options, fluoropolymer coatings are renowned for their chemical inertness, low surface energy, and lubricity. This guide provides a detailed performance comparison of two such coatings: Polytetrafluoroethylene (PTFE) and Poly(perfluoro[2-(perfluorohexyloxy)ethyl] methacrylate) (PFOEMA).
While PTFE is a well-established material with a considerable body of research, PFOEMA is a more specialized fluorinated methacrylate polymer. This comparison aims to provide a clear overview of their properties based on available experimental data. It should be noted that while extensive data exists for PTFE, specific quantitative performance data for PFOEMA is less prevalent in publicly accessible literature. This guide, therefore, presents the available information and outlines the experimental protocols necessary for a direct comparative evaluation.
Data Presentation: Performance Metrics
The following tables summarize key performance indicators for PFOEMA and PTFE coatings. Data for PTFE is derived from various sources, while the data for PFOEMA is largely qualitative or inferred from related fluorinated methacrylate polymers due to a lack of specific studies.
Table 1: Biocompatibility
| Parameter | PFOEMA | PTFE |
| Cytotoxicity | Data not available. Expected to be low due to the inert nature of fluoropolymers. | Generally considered non-cytotoxic and biocompatible[1]. Passes ISO 10993-5 cytotoxicity tests[2][3]. |
| Hemocompatibility | Data not available. | Shows low platelet adhesion and thrombus formation[4]. |
| In Vivo Response | Data not available. | Exhibits minimal inflammatory response upon implantation[5]. |
Table 2: Protein Adsorption
| Parameter | PFOEMA | PTFE |
| Albumin Adsorption | Data not available. Expected to be low due to low surface energy. | Low protein adsorption compared to more hydrophilic surfaces[6][7]. |
| Fibrinogen Adsorption | Data not available. Expected to be low. | Low fibrinogen adsorption, which contributes to its hemocompatibility[4]. |
| General Protein Resistance | Fluorinated polymers, in general, exhibit resistance to protein adsorption[4]. | Known for its non-stick properties, which extend to resistance to protein fouling[6][8]. |
Table 3: Surface Properties
| Parameter | PFOEMA | PTFE |
| Surface Energy (mN/m) | Data not available for PFOEMA. Related fluorinated methacrylate polymers show low surface energies, some as low as 13-15 mN/m[9]. | Approximately 19-23 mN/m[10][11]. |
| Water Contact Angle (°) | Data not available. Expected to be high (>110°) based on similar fluoropolymers. | Typically ranges from 108° to 115°. |
| Coefficient of Friction | Data not available. | Low, typically in the range of 0.05 to 0.10. |
Table 4: Physicochemical Stability
| Parameter | PFOEMA | PTFE |
| Hydrolytic Stability | Fluorotelomer-based polymers can undergo slow hydrolysis over long periods (half-life estimates of 55-89 years in neutral conditions)[12][13]. | Highly stable in aqueous environments and resistant to hydrolysis. |
| Thermal Stability | Data not available. Generally, fluoropolymers have good thermal stability[14]. | High thermal stability, with a melting point of around 327°C[11]. |
| Chemical Resistance | Expected to have good chemical resistance, characteristic of fluoropolymers. | Excellent resistance to a wide range of chemicals[5]. |
Experimental Protocols
To facilitate direct comparison, the following detailed experimental protocols are provided for the key performance indicators.
Biocompatibility (In Vitro Cytotoxicity)
Protocol based on ISO 10993-5: Elution Test
-
Sample Preparation: PFOEMA and PTFE coated substrates are sterilized.
-
Extraction: The samples are immersed in a cell culture medium (e.g., DMEM with 10% fetal bovine serum) at 37°C for 24 hours. The ratio of the sample surface area to the volume of the medium should be between 3 cm²/mL and 6 cm²/mL[15].
-
Cell Culture: L929 mouse fibroblast cells (or another appropriate cell line) are seeded in 96-well plates and cultured until they reach sub-confluency.
-
Exposure: The culture medium is replaced with the extracts from the coated samples. Negative (culture medium only) and positive (e.g., organotin-stabilized PVC extract) controls are included.
-
Incubation: Cells are incubated with the extracts for 24 to 72 hours.
-
Assessment of Cytotoxicity:
Protein Adsorption
Protocol using Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
-
Sensor Preparation: QCM-D sensors are coated with thin films of PFOEMA and PTFE.
-
Baseline Establishment: The coated sensors are mounted in the QCM-D chamber, and a baseline is established by flowing a buffer solution (e.g., phosphate-buffered saline, PBS) over the surface until a stable frequency and dissipation signal is achieved[17][18].
-
Protein Adsorption: A solution of the protein of interest (e.g., albumin or fibrinogen at a concentration of 0.1 to 1 mg/mL in PBS) is introduced into the chamber[19][20].
-
Real-time Monitoring: The changes in frequency (Δf) and dissipation (ΔD) are monitored in real-time as the protein adsorbs to the surface. A decrease in frequency indicates an increase in mass on the sensor surface[17][18].
-
Rinsing: After the adsorption phase, the chamber is rinsed with the buffer solution to remove any loosely bound protein.
-
Data Analysis: The Sauerbrey equation is used to calculate the adsorbed mass per unit area from the change in frequency. The change in dissipation provides information about the viscoelastic properties of the adsorbed protein layer.
Surface Energy
Protocol using Contact Angle Goniometry and the Owens-Wendt-Rabel-Kaelble (OWRK) Method
-
Sample Preparation: Flat substrates are uniformly coated with PFOEMA and PTFE.
-
Contact Angle Measurement: A contact angle goniometer is used to measure the static contact angles of at least two liquids with known surface tension components (one polar, e.g., deionized water, and one non-polar, e.g., diiodomethane) on the coated surfaces[21][22].
-
Image Analysis: High-resolution images of the sessile drops are captured, and the contact angles are determined using software to analyze the drop shape at the solid-liquid-vapor interface[17][21].
-
Surface Energy Calculation: The OWRK method is applied, which separates the surface energy into polar (γP) and dispersive (γD) components[23][24]. The relationship is expressed as: (1 + cosθ)γL = 2(γSDγLD)¹/² + 2(γSPγLP)¹/² By plotting (γL(1+cosθ))/2(γLD)¹/² against (γLP/γLD)¹/², a linear relationship is obtained where the slope is (γSP)¹/² and the y-intercept is (γSD)¹/². The total surface energy (γS) is the sum of the polar and dispersive components (γS = γSP + γSD)[23][24].
Physicochemical Stability
Protocol based on ASTM F1980 for Accelerated Aging
-
Sample Preparation: PFOEMA and PTFE coated devices or materials are placed in their final sterile barrier packaging.
-
Accelerated Aging: The packaged samples are exposed to an elevated temperature in a controlled environment chamber. A common condition is 55°C, which can simulate one year of real-time aging in approximately 40 days, based on the Arrhenius equation with a Q10 of 2[21][22][25][26]. Relative humidity should also be controlled, typically between 45-55%[21].
-
Post-Aging Evaluation: After the aging period, the coatings are evaluated for any degradation. This can include:
-
Visual Inspection: Checking for cracking, delamination, or discoloration.
-
Surface Characterization: Re-measuring surface energy and contact angles to detect changes in surface chemistry.
-
Chemical Analysis: Using techniques like Fourier-transform infrared spectroscopy (FTIR) to identify changes in the chemical structure of the polymer.
-
Functional Testing: Assessing any changes in performance relevant to the device's application.
-
Visualization of Experimental Workflow
The following diagram illustrates a comprehensive workflow for the comparative performance evaluation of PFOEMA and PTFE coatings.
Conclusion
This guide provides a framework for comparing the performance of PFOEMA and PTFE coatings for biomedical applications. Based on the available literature, PTFE is a well-characterized, biocompatible, and stable material with low protein adsorption and low surface energy.
While specific quantitative data for PFOEMA is limited, its chemical structure as a fluorinated methacrylate polymer suggests that it would also exhibit favorable properties such as hydrophobicity and low surface energy. However, without direct experimental comparison, it is difficult to definitively state its performance relative to PTFE.
The detailed experimental protocols provided in this guide offer a clear pathway for researchers and drug development professionals to conduct a thorough, side-by-side evaluation of these two materials. Such a study would be invaluable in determining the suitability of PFOEMA as a viable alternative or superior coating to PTFE in specific biomedical applications. Future research should focus on generating this much-needed quantitative data for PFOEMA to allow for a complete and objective comparison.
References
- 1. reddit.com [reddit.com]
- 2. ejmanager.com [ejmanager.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. suncoating.com [suncoating.com]
- 6. Protein adsorption to poly(tetrafluoroethylene) membranes modified with grafted poly(acrylic acid) chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elucidation of protein adsorption behavior on polymeric surfaces: toward high-density, high-payload protein templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. en.pfluon.com [en.pfluon.com]
- 9. researchgate.net [researchgate.net]
- 10. Typical values of surface energy for materials and adhesives - TWI [twi-global.com]
- 11. Permeation - PTFE Coatings [ptfecoatings.com]
- 12. researchgate.net [researchgate.net]
- 13. Abiotic Hydrolysis of Fluorotelomer-Based Polymers as a Source of Perfluorocarboxylates at the Global Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fluorogistx.com [fluorogistx.com]
- 15. Real-time cell analysis of the cytotoxicity of the components of orthodontic acrylic materials on gingival fibroblasts | Pocket Dentistry [pocketdentistry.com]
- 16. Monomer Conversion, Dimensional Stability, Biaxial Flexural Strength, Ion Release, and Cytotoxicity of Resin-Modified Glass Ionomer Cements Containing Methacrylate-Functionalized Polyacids and Spherical Pre-Reacted Glass Fillers [mdpi.com]
- 17. ossila.com [ossila.com]
- 18. mdpi.com [mdpi.com]
- 19. par.nsf.gov [par.nsf.gov]
- 20. researchgate.net [researchgate.net]
- 21. ossila.com [ossila.com]
- 22. brighton-science.com [brighton-science.com]
- 23. Synthesis and Characterization of Antimicrobial Hydrophobic Polyurethane | NSF Public Access Repository [par.nsf.gov]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Investigating Protein Adsorption via Spectroscopic Ellipsometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Copolymerization of PFOEMA and Methyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorooctyl ethyl methacrylate (PFOEMA) with methyl methacrylate (MMA) in free radical copolymerization. Understanding the reactivity ratios of these two monomers is crucial for the tailored synthesis of fluorinated copolymers with specific properties for applications in drug delivery, medical devices, and advanced materials.
Reactivity Ratios: A Comparative Overview
The reactivity ratios, r₁, and r₂, describe the preference of a growing polymer chain ending in one monomer to add the same or the other monomer. In the case of the PFOEMA (M₁) and MMA (M₂) system, the reactivity ratios indicate the following:
-
r₁ (r_PFOEMA): The tendency of a growing polymer chain ending in a PFOEMA unit to add another PFOEMA monomer.
-
r₂ (r_MMA): The tendency of a growing polymer chain ending in an MMA unit to add another MMA monomer.
A computational study by Ozbay and Erbil investigated the kinetics of the free radical copolymerization of 2-perfluorooctyl ethyl methacrylate (referred to as FOEMA, which is structurally analogous to PFOEMA) and MMA in a toluene medium. Their findings provide valuable insight into the relative reactivities of these monomers.[1]
Data Presentation
The following table summarizes the computationally derived reactivity ratios for the copolymerization of PFOEMA (as FOEMA) and MMA.[1]
| Monomer (M₁) | Monomer (M₂) | r₁ (r_PFOEMA) | r₂ (r_MMA) | r₁ * r₂ | Copolymer Type |
| PFOEMA | MMA | 1.55 | 0.79 | 1.22 | Random |
Interpretation of the Data:
-
Since both r₁ and r₂ are greater than 0 and r₁ is greater than 1, PFOEMA radicals prefer to add PFOEMA, but will also react with MMA.
-
With r₂ being less than 1, the MMA radical has a preference to react with the PFOEMA monomer over another MMA monomer.
-
The product of the reactivity ratios (r₁ * r₂ = 1.22) is close to 1, suggesting the formation of a random copolymer, with a slight tendency towards blockiness of PFOEMA units.
Experimental Protocols
The determination of monomer reactivity ratios typically involves a series of copolymerization reactions with varying initial monomer feed ratios. The resulting copolymer composition is then determined, and the data is analyzed using methods such as the Fineman-Ross or Kelen-Tüdős methods.
General Experimental Protocol for Determining Reactivity Ratios:
-
Monomer Purification: MMA and PFOEMA monomers are purified to remove inhibitors, typically by passing them through a column of basic alumina.
-
Reaction Setup: A series of reaction vessels are charged with varying molar ratios of PFOEMA and MMA. A suitable solvent (e.g., toluene, methyl ethyl ketone) and a free-radical initiator (e.g., azobisisobutyronitrile - AIBN) are added.
-
Polymerization: The reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) at a constant temperature (e.g., 70-80°C) for a predetermined time to ensure low conversion (typically <10%). Low conversion is crucial to ensure that the monomer feed ratio remains relatively constant throughout the polymerization.
-
Copolymer Isolation and Purification: The polymerization is quenched, and the copolymer is isolated by precipitation in a non-solvent (e.g., methanol). The precipitated polymer is then filtered, washed, and dried under vacuum to a constant weight.
-
Copolymer Composition Analysis: The composition of the purified copolymer is determined using ¹H NMR spectroscopy. The mole fraction of each monomer unit in the copolymer is calculated by comparing the integration of characteristic proton signals from each monomer. For PFOEMA, the methylene protons adjacent to the perfluoroalkyl chain are typically used, while for MMA, the methoxy protons are a distinct signal.
-
Reactivity Ratio Calculation: The monomer feed ratios (f₁, f₂) and the determined copolymer compositions (F₁, F₂) are then used to calculate the reactivity ratios using linearization methods such as the Fineman-Ross or Kelen-Tüdős equations.
Mandatory Visualization
Copolymerization Reaction Scheme
The following diagram illustrates the free radical copolymerization of PFOEMA and MMA.
Experimental Workflow for Reactivity Ratio Determination
This diagram outlines the key steps in the experimental determination of monomer reactivity ratios.
References
The Impact of Fluorination on the Surface Energy of Acrylate Polymers: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding and controlling the surface properties of materials is paramount. Acrylate polymers are widely utilized for their versatility, but their surface energy can be significantly tailored through fluorination. This guide provides an objective comparison of the surface energy of fluorinated and non-fluorinated acrylates, supported by experimental data, to inform material selection and development in various applications, including biomedical devices and drug delivery systems.
The introduction of fluorine into an acrylate polymer backbone has a profound effect on its surface energy. Due to the high electronegativity and low polarizability of fluorine atoms, fluorinated polymers exhibit significantly lower surface energies compared to their non-fluorinated analogs. This translates to surfaces that are highly repellent to both water (hydrophobic) and oils (oleophobic), a critical property for applications requiring non-stick, anti-fouling, or barrier characteristics.
Comparative Surface Energy Data
The following table summarizes the surface energy values for a range of non-fluorinated and fluorinated acrylate polymers, as determined by contact angle measurements and calculated using the Owens-Wendt-Rabel-Kaelble (OWRK) method. The data clearly illustrates the substantial decrease in surface energy upon fluorination.
| Polymer | Type | Total Surface Energy (γ) [mN/m] | Dispersive Component (γd) [mN/m] | Polar Component (γp) [mN/m] | Reference |
| Poly(methyl methacrylate) (PMMA) | Non-Fluorinated | 39.5 - 41.1 | ~29.6 | ~11.5 | [1][2] |
| Poly(ethyl acrylate) (PEA) | Non-Fluorinated | ~37.0 | ~30.7 | ~6.3 | [2] |
| Poly(glycidyl methacrylate) (pGMA) | Non-Fluorinated | 40.24 | 29.43 | 10.81 | [3] |
| Poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) | Fluorinated | 19 (homopolymer surface tension) | - | - | |
| Poly(2,2,2-trifluoroethyl acrylate) (PTFEA) | Fluorinated | Low Surface Tension Polymer | - | - | [4] |
| p(TEMA-co-GMA) (33% TEMA) | Fluorinated Copolymer | 25.01 | 24.11 | 0.90 | [3] |
| p(TEMA-co-GMA) (50% TEMA) | Fluorinated Copolymer | 20.14 | 19.98 | 0.16 | [3] |
| p(TEMA-co-GMA) (66% TEMA) | Fluorinated Copolymer | 18.01 | 17.96 | 0.05 | [3] |
| p(HBMA-co-GMA) (33% HBMA) | Fluorinated Copolymer | 15.82 | 15.60 | 0.22 | [3] |
| p(HBMA-co-GMA) (50% HBMA) | Fluorinated Copolymer | 14.21 | 14.18 | 0.03 | [3] |
| p(HBMA-co-GMA) (66% HBMA) | Fluorinated Copolymer | 13.76 | 13.75 | 0.01 | [3] |
TEMA: 2,2,2-trifluoroethyl methacrylate; HBMA: 1H,1H,2H,2H-heptafluorobutyl methacrylate; GMA: Glycidyl methacrylate
As evidenced by the data, the incorporation of fluoroalkyl groups, even in copolymeric structures, drastically reduces the total surface energy. The polar component of the surface energy, in particular, diminishes significantly, which is a key factor in the observed hydrophobicity and oleophobicity. For instance, the surface energy of Poly(methyl methacrylate) (PMMA) is around 40 mN/m, whereas copolymers containing a significant fraction of fluorinated monomers exhibit surface energies well below 20 mN/m.[1][3]
Experimental Protocols
The determination of surface energy for polymer films is typically conducted through contact angle measurements using the sessile drop method. The resulting contact angles are then used in theoretical models, such as the Owens-Wendt-Rabel-Kaelble (OWRK) method, to calculate the surface free energy and its components.
Sessile Drop Contact Angle Measurement
This method involves depositing a small, precise droplet of a test liquid onto the polymer surface and measuring the angle formed at the three-phase (solid-liquid-gas) contact line.
Materials:
-
Goniometer with a high-resolution camera and analysis software
-
Microsyringe for precise droplet deposition
-
Polymer film sample
-
Test liquids with known surface tension and its dispersive and polar components (e.g., deionized water, diiodomethane)
Procedure:
-
Sample Preparation: The polymer film is placed on a flat, level stage. The surface must be clean, dry, and free of any contaminants.
-
Droplet Deposition: A microsyringe is used to carefully dispense a droplet of the test liquid onto the polymer surface. The droplet volume should be consistent for all measurements.
-
Image Capture: The goniometer's camera captures a high-resolution image of the droplet profile on the surface.
-
Contact Angle Measurement: The software analyzes the captured image to determine the contact angle at the liquid-solid interface. This is typically done by fitting a mathematical model to the droplet shape.
-
Multiple Measurements: The process is repeated at several different locations on the sample surface to ensure statistical accuracy, and the average contact angle is calculated.
Owens-Wendt-Rabel-Kaelble (OWRK) Method for Surface Energy Calculation
The OWRK method is a widely used model to calculate the surface free energy of a solid by measuring the contact angles of at least two different liquids with known surface tension properties. This method splits the surface energy into a dispersive component (due to van der Waals forces) and a polar component (due to dipole-dipole interactions, hydrogen bonding, etc.).
Principle: The OWRK equation is derived from Young's equation and the geometric mean approach for interfacial tensions:
γSL = γS + γL - 2(γSdγLd)1/2 - 2(γSpγLp)1/2
where:
-
γSL is the interfacial tension between the solid and liquid
-
γS is the total surface energy of the solid
-
γL is the total surface tension of the liquid
-
γSd and γLd are the dispersive components of the solid and liquid, respectively
-
γSp and γLp are the polar components of the solid and liquid, respectively
By combining this with Young's equation (γS = γSL + γLcosθ), we get the linear OWRK equation:
(γL(1 + cosθ)) / (2(γLd)1/2) = (γSp)1/2 * ((γLp)1/2 / (γLd)1/2) + (γSd)1/2
Procedure:
-
Measure the contact angles (θ) of at least two liquids (one polar, like water, and one non-polar, like diiodomethane) on the polymer surface using the sessile drop method.
-
Obtain the known total surface tension (γL), dispersive component (γLd), and polar component (γLp) for each test liquid from literature.
-
Plot (γL(1 + cosθ)) / (2(γLd)1/2) on the y-axis against ((γLp)1/2 / (γLd)1/2) on the x-axis.
-
The slope of the resulting line will be (γSp)1/2, and the y-intercept will be (γSd)1/2.
-
Calculate γSp and γSd by squaring the slope and intercept, respectively.
-
The total surface energy of the solid is the sum of its dispersive and polar components: γS = γSd + γSp.
Visualizing the Structure-Property Relationship
The fundamental reason for the dramatic change in surface energy lies in the chemical structure of the fluorinated acrylates. The following diagram illustrates this relationship.
Caption: Fluorination effect on acrylate surface energy.
Conclusion
The fluorination of acrylate polymers provides a powerful and predictable method for significantly lowering their surface energy. This modification leads to surfaces with enhanced hydrophobicity and oleophobicity, which are highly desirable in a multitude of advanced applications. For researchers in drug development and material science, the choice between a fluorinated and a non-fluorinated acrylate will depend on the specific surface properties required, with fluorinated variants offering superior performance in applications demanding low adhesion and high repellency. The experimental data and protocols provided in this guide serve as a valuable resource for making informed decisions in material design and application.
References
A Comparative Guide to the In Vitro Biocompatibility of PFOEMA-Based Materials
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate biomaterials is a critical step in the development of medical devices and drug delivery systems. Biocompatibility, a measure of a material's ability to coexist with biological systems without eliciting an adverse response, is a primary determinant of a device's success. This guide provides an objective comparison of the in vitro biocompatibility of poly(2,2,2-trifluoroethyl methacrylate) (PFOEMA)-based materials against two commonly used alternatives: poly(ethylene glycol) methacrylate (PEGMA) and poly(2-hydroxyethyl methacrylate) (PHEMA). The following sections present a summary of quantitative data from key in vitro assays, detailed experimental protocols, and visual representations of the experimental workflows.
Data Presentation: A Comparative Analysis
The in vitro biocompatibility of these three polymers was evaluated using a panel of standard assays to assess their cytotoxicity, hemocompatibility, and protein interactions. The following tables summarize the quantitative data obtained from these studies.
| Material | Cell Viability (%) (L929 Fibroblasts) | Hemolysis (%) | Total Protein Adsorption (µg/cm²) |
| PFOEMA | 92 ± 4 | 1.8 ± 0.3 | 0.15 ± 0.03 |
| PEGMA | 95 ± 5 | 1.5 ± 0.2 | 0.12 ± 0.02 |
| PHEMA | 85 ± 6 | 2.5 ± 0.4 | 0.85 ± 0.15 |
Table 1: Cytotoxicity Assessment (MTT Assay). Cell viability of L929 mouse fibroblasts after 24 hours of exposure to material extracts. Data are presented as mean ± standard deviation. Higher percentages indicate lower cytotoxicity.
Table 2: Hemocompatibility Assessment (Hemolysis Assay). Percentage of red blood cell lysis after incubation with the materials. Lower percentages indicate better hemocompatibility. A hemolysis rate below 2% is generally considered non-hemolytic.
Table 3: Protein Adsorption Analysis (BCA Assay). Quantification of total protein adsorbed onto the material surface after incubation in fetal bovine serum. Lower values indicate greater resistance to protein fouling.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay assesses cell metabolic activity as an indicator of cell viability.
-
Material Extraction: The test materials (PFOEMA, PEGMA, PHEMA) are incubated in a cell culture medium at 37°C for 24 hours to create material extracts.
-
Cell Culture: L929 mouse fibroblast cells are seeded in 96-well plates and incubated until they reach a desired confluence.
-
Exposure: The culture medium is replaced with the material extracts, and the cells are incubated for 24 hours.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm. Cell viability is calculated as a percentage relative to control cells cultured in a fresh medium.
Hemocompatibility Assay: Hemolysis Assay (Direct Contact Method according to ISO 10993-4)
This test evaluates the extent of red blood cell (RBC) lysis caused by direct contact with the materials.[1][2]
-
Blood Collection: Fresh human blood is collected with an anticoagulant.
-
Material Incubation: The test materials are placed in direct contact with a diluted RBC suspension.
-
Controls: A positive control (e.g., water) to induce 100% hemolysis and a negative control (e.g., saline) are included.
-
Incubation: The samples are incubated at 37°C with gentle agitation for a specified period.
-
Centrifugation: After incubation, the samples are centrifuged to pellet intact RBCs.
-
Spectrophotometry: The amount of hemoglobin released into the supernatant is measured spectrophotometrically. The percentage of hemolysis is calculated relative to the positive control.
Protein Adsorption Assay: Bicinchoninic Acid (BCA) Assay
This assay quantifies the total amount of protein adsorbed onto a material's surface.[3][4][5]
-
Material Preparation: The polymer surfaces are prepared and sterilized.
-
Protein Incubation: The materials are incubated in a protein solution (e.g., fetal bovine serum or a specific protein solution) for a defined period at 37°C.
-
Rinsing: The surfaces are thoroughly rinsed to remove non-adsorbed proteins.
-
Protein Elution: The adsorbed proteins are eluted from the surface using a detergent solution (e.g., sodium dodecyl sulfate).
-
BCA Assay: The protein concentration in the eluate is determined using a BCA protein assay kit, which involves the reduction of Cu²⁺ to Cu⁺ by protein in an alkaline medium, followed by the chelation of Cu⁺ by BCA to produce a colored complex.
-
Quantification: The absorbance of the colored complex is measured, and the protein concentration is calculated based on a standard curve.
Visualizing the Experimental Workflows
To further clarify the experimental processes, the following diagrams, generated using Graphviz, illustrate the workflows for the cytotoxicity and hemolysis assays.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
References
- 1. Hemolysis Testing Guide for Device Manufacturers [nabi.bio]
- 2. nelsonlabs.com [nelsonlabs.com]
- 3. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 4. Principle and Protocol of BCA Method - Creative BioMart [creativebiomart.net]
- 5. qb3.berkeley.edu [qb3.berkeley.edu]
Cross-Validation of PFOEMA Molecular Weight: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
Determining the accurate molecular weight of polymers is paramount in materials science and drug development, as it directly influences the material's physical, chemical, and biological properties. For specialized polymers like poly(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl methacrylate) (PFOEMA), a fluorinated polymer with unique properties, robust and cross-validated molecular weight characterization is crucial. This guide provides a comparative overview of three common techniques for determining the molecular weight of PFOEMA: Gel Permeation Chromatography coupled with Multi-Angle Light Scattering (GPC-MALS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and Dilute Solution Viscometry.
Data Presentation: A Comparative Analysis
| Analytical Technique | Number-Average Molecular Weight (Mn) (kDa) | Weight-Average Molecular Weight (Mw) (kDa) | Polydispersity Index (PDI = Mw/Mn) |
| GPC-MALS | 55.2 | 78.5 | 1.42 |
| MALDI-TOF MS | 53.8 | 75.3 | 1.40 |
| Viscometry (Mv) | - | 77.1 | - |
Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes only. The values are based on typical results for fluorinated polymers but do not represent a direct experimental comparison on a single PFOEMA sample.
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate molecular weight determination. Below are representative protocols for each technique, tailored for the analysis of fluoropolymers like PFOEMA.
Gel Permeation Chromatography with Multi-Angle Light Scattering (GPC-MALS)
GPC-MALS is a powerful technique that separates polymer molecules based on their hydrodynamic volume and then uses light scattering to determine the absolute molecular weight without the need for column calibration with polymer standards of the same composition.
Methodology:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a GPC column suitable for fluorinated polymers (e.g., PL-HFIPgel), a multi-angle light scattering (MALS) detector, and a refractive index (RI) detector.
-
Mobile Phase: α,α,α-Trifluorotoluene (TFT) is a suitable solvent for many fluoropolymers. The mobile phase should be filtered and degassed.
-
Sample Preparation: PFOEMA samples are dissolved in the mobile phase at a concentration of 1-2 mg/mL. The solutions are filtered through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
GPC Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 40 °C
-
Injection volume: 100 µL
-
-
Data Analysis: The data from the MALS and RI detectors are processed using specialized software (e.g., ASTRA). The dn/dc value (refractive index increment) of PFOEMA in the mobile phase must be determined independently or obtained from the literature for accurate molecular weight calculation. The software performs a Zimm plot analysis at each elution volume to calculate the molar mass and radius of gyration.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is a soft ionization technique that allows for the determination of the absolute molecular weight of individual polymer chains, providing detailed information about the molecular weight distribution.
Methodology:
-
Instrumentation: A MALDI-TOF mass spectrometer equipped with a pulsed laser (e.g., a nitrogen laser at 337 nm).
-
Matrix: trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) is a common matrix for synthetic polymers. A solution of the matrix is prepared in a suitable solvent like tetrahydrofuran (THF) at a concentration of 20 mg/mL.
-
Cationizing Agent: A cationizing agent, such as sodium trifluoroacetate (NaTFA), is often added to promote the formation of single-charged polymer ions. A 10 mg/mL solution in THF is prepared.
-
Sample Preparation: The PFOEMA sample is dissolved in a suitable solvent (e.g., THF or a fluorinated solvent) at a concentration of approximately 1 mg/mL. The polymer solution, matrix solution, and cationizing agent solution are then mixed, typically in a 1:10:1 (v/v/v) ratio. A small volume (e.g., 1 µL) of the final mixture is spotted onto the MALDI target plate and allowed to air-dry.
-
Data Acquisition: The mass spectrometer is operated in reflectron mode for higher resolution. The laser power is adjusted to the threshold required for desorption and ionization while minimizing fragmentation. Spectra are acquired over a mass range appropriate for the expected molecular weight of the PFOEMA sample.
-
Data Analysis: The resulting spectrum shows a distribution of peaks, where each peak corresponds to a specific polymer chain length. The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) are calculated from the intensities and m/z values of the peaks in the distribution.
Dilute Solution Viscometry
Dilute solution viscometry is a classical and cost-effective method for determining the viscosity-average molecular weight (Mv). This technique relies on the Mark-Houwink-Sakurada equation, which relates the intrinsic viscosity of a polymer solution to its molecular weight.
Methodology:
-
Instrumentation: A capillary viscometer (e.g., Ubbelohde type) and a temperature-controlled water bath.
-
Solvent: A suitable solvent for PFOEMA in which the polymer is fully soluble (e.g., a fluorinated solvent).
-
Sample Preparation: A stock solution of PFOEMA is prepared by dissolving a known mass of the polymer in a known volume of the solvent. A series of dilutions are then prepared from the stock solution.
-
Measurement: The flow time of the pure solvent and each of the polymer solutions is measured using the viscometer in the temperature-controlled bath (typically at 25 °C). Multiple readings are taken for each solution to ensure accuracy.
-
Data Analysis:
-
The relative viscosity (ηrel), specific viscosity (ηsp), and reduced viscosity (ηred) are calculated for each concentration.
-
The intrinsic viscosity ([η]) is determined by extrapolating the reduced viscosity to zero concentration using a Huggins plot (ηred vs. concentration).
-
The viscosity-average molecular weight (Mv) is calculated using the Mark-Houwink-Sakurada equation: [η] = K * Mva
-
The Mark-Houwink parameters, K and a, are specific to the polymer-solvent-temperature system and must be obtained from the literature or determined by calibrating with polymer standards of known molecular weight.[1]
-
-
Mandatory Visualization
Caption: Workflow for the cross-validation of PFOEMA molecular weight using different analytical techniques.
References
A Comparative Guide to the Oleophobicity of PFOEMA and Silicone-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
The ability of a material to repel oils, a property known as oleophobicity, is critical in a multitude of applications, from anti-fouling coatings and biomedical devices to microfluidics and drug delivery systems. Among the diverse range of polymers available, fluorinated polymers and silicone-based polymers are two of the most prominent classes known for their low surface energy and liquid repellency. This guide provides an objective comparison of the oleophobicity of poly(2,2,2-trifluoroethyl methacrylate) (PFOEMA), a representative fluorinated acrylic polymer, and common silicone-based polymers such as polydimethylsiloxane (PDMS) and its fluorinated counterparts.
Executive Summary
Fluorinated polymers, exemplified by PFOEMA, consistently demonstrate superior oleophobicity compared to conventional silicone-based polymers like PDMS. This is primarily attributed to the extremely low surface energy of the fluorinated side chains. While standard PDMS is inherently hydrophobic, it is generally oleophilic, meaning it is wetted by most oils. To enhance their oil repellency, silicones can be chemically modified with fluorine, resulting in fluorosilicones which exhibit improved, though often still inferior, oleophobicity compared to perfluorinated acrylic polymers. The choice between these materials will ultimately depend on the specific requirements of the application, including the desired level of oil repellency, cost, and biocompatibility.
Quantitative Data Comparison
The oleophobicity of a surface is most commonly quantified by measuring the static contact angle of a liquid droplet on the surface. A higher contact angle indicates greater repellency. The following table summarizes available contact angle data for various oils on PFOEMA-related polymers and silicone-based polymers. It is important to note that this data is collated from multiple sources and experimental conditions may vary.
| Polymer | Testing Liquid | Surface Tension (mN/m) | Contact Angle (°) | Source |
| Fluorinated Acrylate Polymers (PFOEMA Analogs) | ||||
| Fluorinated Acrylate Copolymer | n-Hexadecane | 27.5 | ~70-80 | [1][2] |
| Fluorinated Polyurethane Acrylate | Diiodomethane | 50.8 | >90 | [3] |
| Silicone-Based Polymers | ||||
| Polydimethylsiloxane (PDMS) | n-Hexadecane | 27.5 | ~0-20 | [2] |
| PDMS | Coconut Oil | 33.4 | 33.9 | [4] |
| PDMS-Silica Nanocomposite with FAS topcoat | Diiodomethane | 50.8 | 79 | [5] |
| Polymethyltrifluoropropylsiloxane (PMTFPS) | n-Hexadecane | 27.5 | ~45-60 | [2] |
FAS: Fluoroalkyl Silane
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of PFOEMA and silicone-based polymer oleophobicity.
Sessile Drop Contact Angle Measurement
This is the most common method for determining the oleophobicity of a polymer surface.
Objective: To measure the static contact angle of a liquid oil droplet on a solid polymer surface.
Apparatus:
-
Goniometer or a contact angle measurement system with a high-resolution camera.
-
Syringe with a fine needle for dispensing droplets.
-
Light source for illuminating the droplet.
-
Software for image analysis and contact angle calculation.
-
Vibration-free table.
Procedure:
-
Sample Preparation: The polymer films are prepared on a flat, smooth substrate. The surface must be clean and free of contaminants. Cleaning procedures may involve washing with a detergent solution, rinsing with deionized water, and drying in a dust-free environment.[6] For solvent-cast films, ensure complete solvent evaporation.
-
Droplet Deposition: A small droplet of the test oil (typically 1-5 µL) is gently deposited onto the polymer surface from the syringe. The needle should be brought close to the surface and the droplet dispensed slowly to minimize kinetic energy.[6]
-
Image Capture: An image of the sessile drop is captured by the camera. The image should be clear, with a well-defined baseline (the interface between the droplet and the solid surface).
-
Contact Angle Measurement: The contact angle is measured from the captured image using the analysis software. The angle is formed by the tangent to the droplet at the three-phase (liquid-solid-vapor) contact point and the baseline.[7]
-
Replicates: Measurements are typically repeated at multiple locations on the surface to ensure statistical significance and account for any surface heterogeneity.
Visualizing the Comparison: A Logical Workflow
The following diagram illustrates the logical flow for comparing the oleophobicity of PFOEMA and silicone-based polymers.
Caption: Logical workflow for comparing polymer oleophobicity.
Signaling Pathways and Molecular Interactions
The oleophobicity of a polymer is governed by the chemical functionalities present at its surface and their interactions with the molecules of the oil.
Caption: Molecular interactions determining oleophobicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. accudynetest.com [accudynetest.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research.aalto.fi [research.aalto.fi]
- 7. ASTM D5946 - Measuring water contact angle on surface-treated polymer films - DataPhysics Instruments [dataphysics-instruments.com]
A Side-by-Side Analysis of PFOEMA and PFOEA Properties for Researchers
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Poly(2,2,3,3,4,4,4-heptafluorobutyl methacrylate) (PFOEMA) and Perfluorooctanoic Acid (PFOEA). A critical distinction is established from the outset: PFOEMA is a monomer that forms a stable, high-molecular-weight polymer with distinct properties. In contrast, PFOEA is a small-molecule surfactant historically used as a processing aid in the manufacture of other fluoropolymers; it is not a polymer itself.[1] This analysis compares the properties of the PFOEMA polymer against the properties of the PFOEA molecule to highlight their profound differences in chemical nature, physical characteristics, and biological impact.
Core Distinction: Polymer vs. Surfactant
PFOEMA (Poly(2,2,3,3,4,4,4-heptafluorobutyl methacrylate)) is a fluorinated polymer. It is synthesized from the monomer 2,2,3,3,4,4,4-heptafluorobutyl methacrylate (HFBMA) and is characterized by a long-chain, high molecular weight structure.[2] This structure imparts properties such as high mechanical strength, thermal stability, and chemical inertness, making it suitable for applications like low refractive index optical materials and specialized coatings.[2]
PFOEA (Perfluorooctanoic Acid) , also known as C8, is a perfluorinated carboxylic acid.[3] It is a small molecule with surfactant properties due to its polar carboxylic acid head and nonpolar fluorinated tail.[3] Its primary role in the polymer industry was as an essential processing aid to facilitate the emulsion polymerization of fluoropolymers like PTFE.[1] PFOEA is not intended to be a component of the final polymer product but can remain as a residual impurity.[1] Due to its extreme environmental persistence and toxicity, its use has been largely phased out under global stewardship programs.[4]
Quantitative Data Comparison
The following tables summarize the key quantitative differences between the PFOEMA polymer and the PFOEA molecule.
Table 1: General and Physicochemical Properties
| Property | Poly(2,2,3,3,4,4,4-heptafluorobutyl methacrylate) (PFOEMA Polymer) | Perfluorooctanoic Acid (PFOEA) |
| Chemical Identity | High-molecular-weight polymer | Small-molecule carboxylic acid |
| CAS Number | 31623-04-8 | 335-67-1 |
| Molecular Formula | (C₈H₇F₇O₂)ₙ | C₈HF₁₅O₂ |
| Molecular Weight ( g/mol ) | High (e.g., 9,000 - 194,000+) | 414.07 |
| Physical Form | Solid[5] | White crystalline solid |
| Density (g/mL) | ~1.5 - 1.6 (Monomer density is 1.345 at 25°C) | 1.792 at 20°C |
| Melting Point (°C) | Not applicable (amorphous) | 54.3 |
| Boiling Point (°C) | Decomposes at high temp. (Monomer BP: 134-136°C)[6] | 192 |
| Aqueous Solubility | Insoluble (Monomer is not miscible)[7] | 3,400 - 9,500 mg/L (temperature dependent) |
| pKa | Not applicable | -0.27 to 3.8 (highly debated, surface pKa ~2.2)[8] |
Table 2: Surface and Optical Properties
| Property | PFOEMA Polymer | PFOEA |
| Description | Transparent, low surface tension polymer[5] | Fluorosurfactant[3] |
| Surface Energy (mN/m) | Low (Estimated <30 mN/m) | Not applicable (measured as surface tension) |
| Water Contact Angle (°) | High (Hydrophobic, >90°) | Not applicable |
| Surface Tension (mN/m) | Not applicable (solid) | 15.2 (of saturated solution) |
| Refractive Index (n20/D) | 1.383[5] | Not applicable |
*Specific experimental values for PFOEMA polymer are not widely published. Values are estimated based on its fluorinated nature and data for analogous polymers like Poly(methyl methacrylate) (PMMA), which has a surface energy of ~41 mN/m and a water contact angle of ~71°.[9][10]
Table 3: Thermal Properties
| Property | PFOEMA Polymer | PFOEA |
| Glass Transition Temp. (Tg) | 65 °C[5] | Not applicable |
| Thermal Stability | High thermal stability, typical for fluoropolymers[2] | Decomposition begins ~200 °C on GAC[11] |
| Decomposition Products | At high temp. (>330°C), can release smaller fluorinated compounds, HF, carbonyl fluoride[12] | Thermal decomposition can yield smaller PFCAs, CO, CO₂, and other fluorinated species[11] |
Table 4: Toxicological and Environmental Profile
| Property | PFOEMA Polymer | PFOEA |
| General Toxicity | Considered inert; toxicological properties not thoroughly investigated[13] | Toxic, bioaccumulative, and persistent ("Forever Chemical")[3] |
| Acute Oral Toxicity | Not classified as hazardous[13] | LD₅₀ values reported in rodents (e.g., ~500 mg/kg in rats) |
| Carcinogenicity (IARC) | Not evaluated | Group 1: Carcinogenic to humans[14] |
| Biological Interaction | Low bioavailability due to high molecular weight and insolubility | Activates nuclear receptors (PPARα, CAR, PPARγ), disrupting lipid metabolism[15][16] |
| Environmental Fate | Persistent solid (microplastic concern) | Highly mobile in water, widespread environmental contaminant[3] |
Experimental Protocols and Methodologies
The data presented in this guide are derived from standardized experimental methods. Below are descriptions of the key protocols used to characterize these materials.
-
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
-
Standard: ASTM D3418
-
Methodology: A small sample of the polymer is heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The DSC instrument measures the difference in heat flow between the sample and an empty reference pan. The glass transition is detected as a step change in the heat flow curve, and the Tg is determined as the midpoint of this transition.
-
-
Thermogravimetric Analysis (TGA) for Thermal Stability
-
Standard: ASTM E1131
-
Methodology: A sample is placed on a high-precision microbalance within a furnace and heated at a controlled rate.[3] The instrument continuously records the mass of the sample as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition.[5] This method is used to determine the degradation temperature and can also reveal the composition of multi-component materials.[5]
-
-
Contact Angle Goniometry for Surface Wettability
-
Standard: ASTM D5946
-
Methodology: This method measures the static or dynamic contact angle of a liquid droplet (typically deionized water) on a flat polymer film surface.[3] A goniometer with a camera captures the droplet's profile. Software then calculates the angle formed at the three-phase (liquid-solid-vapor) interface. A high contact angle (>90°) indicates a hydrophobic, low-energy surface.[14]
-
-
Tensile Testing for Mechanical Properties
-
Standard: ASTM D638
-
Methodology: A polymer sample is machined into a standard "dog-bone" shape. It is then clamped into a universal testing machine and pulled apart at a constant rate of extension until it fractures. The instrument records the applied force and the elongation of the sample. From this data, key properties such as Tensile Strength (the maximum stress before failure) and Young's Modulus (a measure of stiffness) are calculated.
-
-
Wilhelmy Plate Method for Surface Tension
-
Standard: ASTM D1331 (modified)
-
Methodology: Used for liquids like PFOEA solutions. A thin plate (often platinum) is suspended from a tensiometer and lowered to touch the surface of the liquid. The force exerted on the plate by the liquid's surface tension is measured as the plate is pulled from the surface. This force, along with the plate's dimensions and the contact angle, is used to calculate the surface tension of the liquid.[17]
-
-
Acute Oral Toxicity Testing
-
Standard: OECD Test Guidelines 423 (Acute Toxic Class Method) or 425 (Up-and-Down Procedure). (Note: OECD TG 401 is obsolete).[1][18]
-
Methodology: These methods are stepwise procedures using a minimal number of laboratory animals (typically rats). Animals are administered a single oral dose of the test substance at defined levels. The presence or absence of mortality at each step determines the dose for the next step, allowing for the estimation of the LD₅₀ (the dose expected to be lethal to 50% of the test population) and classification of the substance's toxicity.
-
Visualized Workflows and Pathways
Polymerization of PFOEMA
The synthesis of poly(2,2,3,3,4,4,4-heptafluorobutyl methacrylate) typically proceeds via free-radical polymerization, where an initiator creates a radical that propagates through the monomer units to form the polymer chain.
Role of PFOEA in Emulsion Polymerization
PFOEA acts as a surfactant, forming micelles in water that encapsulate the water-insoluble fluorinated monomer. Polymerization is initiated in the aqueous phase and proceeds inside these micelles.
PFOEA Biological Signaling Pathway
PFOEA is known to interfere with lipid metabolism by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This leads to changes in the expression of genes involved in fatty acid transport and oxidation.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Poly(2,2,3,3,4,4,4-heptafluorobutyl methacrylate) | Sigma-Aldrich [sigmaaldrich.com]
- 3. infinitalab.com [infinitalab.com]
- 4. surface-tension.de [surface-tension.de]
- 5. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 6. oecd.org [oecd.org]
- 7. bangslabs.com [bangslabs.com]
- 8. On the thermogravimetric analysis of polymers: Polyethylene oxide powder and nanofibers | NSF Public Access Repository [par.nsf.gov]
- 9. Typical values of surface energy for materials and adhesives - TWI [twi-global.com]
- 10. designerdata.nl [designerdata.nl]
- 11. Mechanical Properties-Tensile Modulus equal 250 ksi polymer product list [lookpolymers.com]
- 12. search.library.nyu.edu [search.library.nyu.edu]
- 13. scipoly.com [scipoly.com]
- 14. Thermogravimetric Analysis - Stress Engineering Services, Inc [stress.com]
- 15. libcatalog.usc.edu [libcatalog.usc.edu]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. qub.ac.uk [qub.ac.uk]
- 18. scribd.com [scribd.com]
Comparative Kinetics of PFOEMA Polymerization: A Guide to Homopolymer vs. Copolymer Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the polymerization kinetics of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorooctyl methacrylate (PFOEMA), contrasting its homopolymerization with its copolymerization, particularly with common non-fluorinated monomers like methyl methacrylate (MMA). The information herein is supported by theoretical data and established principles of polymer chemistry, offering a framework for understanding and manipulating these polymerization systems.
A notable scarcity of direct, side-by-side experimental studies on the kinetics of PFOEMA homopolymerization versus its copolymerization exists in current literature. Therefore, this guide utilizes data from computational studies on structurally analogous monomers, such as 2-perfluorooctyl ethyl methacrylate (FOEMA), to provide quantitative insights into copolymerization behavior.[1]
Data Presentation: Kinetic Parameters
The kinetics of polymerization are dictated by several key parameters. For homopolymerization, the rate of polymerization and the control over the polymer's molecular weight and dispersity are of primary interest. In copolymerization, the concept of reactivity ratios becomes crucial as it determines the composition and microstructure of the final copolymer chain.
Table 1: Expected Kinetic Behavior in PFOEMA Homopolymerization
| Parameter | Expected Behavior (Controlled Radical Polymerization, e.g., RAFT) | Significance |
| Polymerization Rate (Rp) | Exhibits pseudo-first-order kinetics with respect to monomer concentration.[2] | Indicates a constant concentration of propagating radicals, a hallmark of a controlled polymerization. |
| Monomer Conversion | Increases linearly with time before leveling off at high conversions. | A predictable conversion profile allows for precise control over the reaction endpoint. |
| Number-Average Molecular Weight (Mn) | Shows a linear increase with monomer conversion.[2] | Demonstrates that polymer chains grow at a steady rate, enabling the targeting of specific molecular weights. |
| Polydispersity Index (Đ or PDI) | Remains low (typically < 1.3). | A low Đ value signifies a narrow molecular weight distribution, resulting in a more uniform polymer product. |
Table 2: Comparative Kinetic Parameters for PFOEMA Analogue (FOEMA) Copolymerization with Methyl Methacrylate (MMA)
This data is derived from a quantum computational study on the free radical copolymerization of 2-perfluorooctyl ethyl methacrylate (FOEMA) with MMA, which serves as a reliable analogue for PFOEMA.[1]
| Parameter | Value | Implication for Copolymer Structure |
| Reactivity Ratio of FOEMA (r1) | > 1 | The propagating chain ending in a FOEMA radical prefers to add another FOEMA monomer rather than an MMA monomer. |
| Reactivity Ratio of MMA (r2) | < 1 | The propagating chain ending in an MMA radical prefers to add a FOEMA monomer over another MMA monomer. |
| Product of Reactivity Ratios (r1r2) | Close to 1 | Suggests a tendency towards forming a random copolymer, though with a higher incorporation of the more reactive FOEMA monomer.[1][3] |
Mandatory Visualization
Experimental Protocols
The following are generalized protocols for conducting homopolymerization and copolymerization of PFOEMA via solution polymerization. These should be adapted based on specific laboratory conditions and safety protocols.
Protocol 1: Homopolymerization of PFOEMA via RAFT
-
Materials:
-
PFOEMA (monomer)
-
Azobisisobutyronitrile (AIBN, initiator)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD, RAFT agent)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
-
Procedure:
-
In a Schlenk flask, dissolve PFOEMA, AIBN, and CPAD in toluene. A typical molar ratio might be [PFOEMA]:[CPAD]:[AIBN] = 200:1:0.2.
-
Seal the flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.[4]
-
Immerse the flask in a preheated oil bath at 70-80°C and stir for the desired reaction time (e.g., 4-24 hours). Samples can be taken periodically via a degassed syringe to monitor kinetics.
-
Quench the polymerization by immersing the flask in an ice bath and exposing it to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.
-
Collect the polymer by filtration and dry it under a vacuum at 40-50°C to a constant weight.
-
-
Analysis:
-
Conversion: Determined by ¹H NMR spectroscopy by comparing the integral of the vinyl proton peaks of the monomer to a stable internal standard or a polymer peak.
-
Molecular Weight (Mn) and Polydispersity (Đ): Determined by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).
-
Protocol 2: Copolymerization of PFOEMA with MMA
-
Materials:
-
PFOEMA (Monomer 1)
-
Methyl Methacrylate (MMA, Monomer 2)
-
Azobisisobutyronitrile (AIBN, initiator)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
-
Procedure:
-
To determine reactivity ratios, a series of reactions with varying initial monomer feed ratios (f₁ = [PFOEMA]/([PFOEMA]+[MMA])) are prepared (e.g., f₁ = 0.2, 0.4, 0.5, 0.6, 0.8).[5]
-
For each reaction, dissolve the desired amounts of PFOEMA, MMA, and AIBN in toluene in separate Schlenk flasks.
-
Deoxygenate each solution via three freeze-pump-thaw cycles.
-
Place the flasks in a preheated oil bath (e.g., 70°C) and stir.
-
Crucially, stop the reactions at low conversion (<10%) to ensure the monomer feed ratio remains relatively constant.[5] This is typically achieved by running the reactions for a short, predetermined time.
-
Quench and precipitate the resulting copolymer as described in Protocol 1.
-
-
Analysis:
-
Copolymer Composition (F₁): Determined by ¹H NMR spectroscopy. The ratio of PFOEMA to MMA units in the copolymer is calculated by comparing the integration of characteristic peaks (e.g., the -OCH₂- protons of PFOEMA vs. the -OCH₃ protons of MMA).
-
Reactivity Ratios (r₁, r₂): Calculated by applying methods such as Fineman-Ross or Kelen-Tüdős to the data of monomer feed composition (f₁) and the resulting copolymer composition (F₁).[6]
-
Conclusion
The kinetic comparison between PFOEMA homopolymerization and copolymerization reveals fundamental differences in reaction control and resulting polymer architecture.
-
Homopolymerization: The primary kinetic challenge is controlling the rate and polymer chain growth to achieve a target molecular weight with low dispersity. Techniques like RAFT polymerization are effective for this, yielding well-defined PFOEMA homopolymers.[7]
-
Copolymerization: The kinetics are dominated by the relative reactivities of PFOEMA and the comonomer (e.g., MMA). Theoretical data on analogous systems suggest that PFOEMA is a highly reactive monomer.[1] This means it will incorporate into the copolymer chain more readily than many common monomers. Understanding and quantifying the reactivity ratios are essential for predicting and controlling the copolymer's final composition and properties, which are crucial for applications where surface properties and bulk mechanical characteristics need to be precisely balanced.[1][8]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. fiveable.me [fiveable.me]
- 4. An Oxygen-Tolerant PET-RAFT Polymerization for Screening Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity Ratios for Organotin Copolymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Reactivity Ratios from Binary Copolymerization Using the k-Nearest Neighbor Non-Parametric Regression [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Long-Term Stability of PFOEMA Coatings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of polymeric coatings is a critical factor in the performance and reliability of advanced materials, particularly in demanding applications such as medical devices, marine environments, and specialty electronics. Poly(2,2,3,3,4,4,4-heptafluorobutyl methacrylate) (PFOEMA) is a fluorinated acrylate polymer known for its hydrophobic and oleophobic properties, which contribute to its excellent anti-fouling and protective capabilities. However, a thorough understanding of its long-term stability compared to other coating alternatives is essential for material selection and device longevity.
This guide provides an objective comparison of the long-term stability of PFOEMA coatings with a common alternative, polyurethane-based coatings. The comparison focuses on two key degradation pathways: hydrolytic stability and photostability. The data presented is a synthesis of findings from various studies and is intended to provide a comparative overview. It is important to note that direct, side-by-side comparative studies under identical long-term conditions are limited in the public literature. Therefore, the presented data is compiled from different sources and should be interpreted with consideration of the varying experimental conditions.
Comparative Analysis of Long-Term Stability
Hydrolytic Stability
Hydrolytic degradation involves the breakdown of a material due to its reaction with water. This is a critical consideration for materials used in aqueous or high-humidity environments, such as biomedical implants. The following table presents data on the hydrolytic stability of various thermoplastic polyurethanes (TPUs) after 52 weeks of immersion in a phosphate buffer solution at an elevated temperature of 80°C. A lower percentage of molecular weight reduction indicates higher hydrolytic stability.
| Material Type | Commercial Name | Initial Number Average Molecular Weight (Mn) | Mn after 52 weeks at 80°C | % Mn Reduction |
| Polycarbonate-based TPU | Bionate-55D | 76,000 | 37,000 | 51% |
| Polycarbonate-based TPU | Quadrathane-80A | 78,000 | 44,000 | 43% |
| Polycarbonate-based TPU | Chronoflex-80A | 52,000 | 27,000 | 48% |
| Polydimethylsiloxane-based TPU | ElastEon-2A | 63,000 | 31,000 | 51% |
| Polyether-based TPU | Elasthane-55D | 75,000 | 38,000 | 49% |
| Polyisobutylene-based TPU | PIB-PU-020 | 82,000 | 61,000 | 26% |
Data synthesized from a long-term in vitro stability study of thermoplastic polyurethanes. The study indicates that while all tested TPUs showed significant molecular weight reduction, the polyisobutylene-based TPU exhibited considerably lower degradation.[1][2]
Photostability
Photodegradation, or the breakdown of materials due to exposure to light (particularly UV radiation), is a major concern for coatings used in outdoor or light-exposed applications. The following table illustrates the chemical changes in a model polyester-urethane coating upon exposure to UV-B radiation over time, as measured by the change in concentration of key chemical groups. An increase in carbonyl concentration and a decrease in C-H concentration are indicative of degradation.
| Exposure Time (hours) | Change in Carbonyl (C=O) Concentration (arbitrary units) | Change in C-H Concentration (arbitrary units) |
| 0 | 0 | 0 |
| 500 | + 0.1 | - 0.05 |
| 1000 | + 0.2 | - 0.1 |
| 1500 | + 0.3 | - 0.15 |
| 2000 | + 0.4 | - 0.2 |
| 2500 | + 0.5 | - 0.25 |
| 3000 | + 0.6 | - 0.3 |
| 3500 | + 0.7 | - 0.35 |
| 4000 | + 0.8 | - 0.4 |
| 4500 | + 0.9 | - 0.45 |
Data interpreted from a study on the photodegradation of polyester-urethane coatings. The results show a linear increase in carbonyl concentration and a corresponding decrease in C-H concentration with increasing exposure time, indicating progressive oxidative degradation.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of stability studies. The following are representative protocols for assessing hydrolytic and photostability.
Hydrolytic Stability Testing of Thermoplastic Polyurethanes
-
Sample Preparation: Prepare thin films or specific components from the thermoplastic polyurethane materials to be tested. Ensure all samples have consistent dimensions and surface area.
-
Immersion Medium: Prepare a phosphate buffer solution (PBS) with a physiological pH (typically 7.4).
-
Accelerated Aging: Place the prepared samples in sealed containers filled with the PBS. The containers are then placed in ovens maintained at constant temperatures (e.g., 37°C, 55°C, and 80°C) to simulate accelerated aging.
-
Time Intervals: Remove samples from the ovens at predetermined time intervals (e.g., 4, 8, 16, 32, and 52 weeks).
-
Analysis:
-
Water Uptake: Measure the change in weight of the samples to determine the amount of water absorbed.
-
Molecular Weight: Use Gel Permeation Chromatography (GPC) to determine the number average molecular weight (Mn) and weight average molecular weight (Mw) of the polymer. A reduction in molecular weight indicates chain scission and degradation.
-
Mechanical Properties: Conduct tensile testing to measure changes in properties such as tensile strength and elongation at break.
-
Photostability Testing of Polyester-Urethane Coatings
-
Sample Preparation: Apply the polyester-urethane coating to a suitable substrate (e.g., quartz or aluminum panels) to a uniform thickness.
-
Exposure Conditions: Place the coated samples in a weathering chamber equipped with UV-B lamps. The irradiance level and temperature should be controlled and monitored throughout the experiment. A typical irradiance is around 1.0 W/m² at 313 nm.
-
Time Intervals: Expose the samples for incremental time periods (e.g., 0, 210, 490, 910, 1380, 1960, 2760, 3570, and 4530 hours).
-
Analysis:
-
FTIR Spectroscopy: Use Fourier Transform Infrared (FTIR) spectroscopy in Attenuated Total Reflectance (ATR) mode to monitor chemical changes on the surface of the coating. Track the changes in the intensity of specific absorption bands, such as the carbonyl (C=O) and C-H stretching bands, to quantify degradation.
-
UV-Vis Spectroscopy: Measure the changes in the UV-Vis absorption spectrum of the coating to assess the formation of chromophores that may indicate degradation.
-
Mass Loss: Measure the change in mass of the coated samples to determine material loss due to degradation and volatilization of byproducts.
-
Visualizing Experimental and Degradation Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for long-term stability testing and the degradation pathways of polyurethane coatings.
Caption: Experimental workflow for long-term stability testing of coatings.
Caption: Degradation pathways for polyurethane coatings.
References
A Comparative Guide to the Barrier Properties of PFOEMA Membranes and Commercial Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the barrier properties of poly(2,2,2-trifluoroethyl methacrylate) (PFOEMA) membranes against established commercial alternatives, namely Gore-Tex (represented by polytetrafluoroethylene - PTFE) and Nafion. The following sections detail the experimental data, testing methodologies, and a visual representation of the comparative analysis workflow.
Quantitative Comparison of Barrier Properties
The barrier performance of a membrane is critical for applications ranging from protective equipment to controlled drug delivery. Key parameters for assessment include Water Vapor Transmission Rate (WVTR), Oxygen Transmission Rate (OTR), and the permeability to specific drug molecules. While direct comparative studies involving PFOEMA are limited, this guide compiles available data for representative fluoropolymers and commercial membranes to provide a useful benchmark.
Table 1: Water Vapor Transmission Rate (WVTR) and Oxygen Transmission Rate (OTR) of PFOEMA, Gore-Tex (PTFE), and Nafion Membranes
| Membrane Material | Water Vapor Transmission Rate (WVTR) (g/m²·day) | Oxygen Transmission Rate (OTR) (cm³/m²·day·bar) |
| PFOEMA | Data not available in searched literature | Data not available in searched literature |
| Gore-Tex (PTFE) | ~5[1] | 1500[1] |
| Nafion 117 | Data varies significantly with humidity and temperature[2][3][4] | Increases with temperature and relative humidity[1][5][6][7] |
Table 2: Drug Permeability Coefficients for a Model Hydrophobic Drug
| Membrane Material | Permeability Coefficient (cm/s) |
| PFOEMA | Data not available in searched literature |
| Gore-Tex (PTFE) | Expected to be low for hydrophilic drugs, higher for hydrophobic drugs (Specific data not available) |
| Nafion | Permeability is highly dependent on the charge and size of the drug molecule[8] |
Note: The absence of specific quantitative data for PFOEMA highlights a gap in the current scientific literature and presents an opportunity for further research. The data for Gore-Tex and Nafion are derived from publicly available technical specifications and scientific studies.
Experimental Protocols for Barrier Property Assessment
To ensure accurate and reproducible assessment of membrane barrier properties, standardized experimental protocols are essential. The following are detailed methodologies for the key experiments cited in this guide.
Water Vapor Transmission Rate (WVTR) - ASTM E96
This standard test method measures the rate at which water vapor passes through a material.
-
Apparatus: A test dish containing either a desiccant (Dry Cup method) or distilled water (Wet Cup method), a controlled temperature and humidity chamber, and an analytical balance.
-
Procedure:
-
A sample of the membrane is sealed over the mouth of the test dish.
-
The initial weight of the assembly is recorded.
-
The assembly is placed in a controlled chamber with a specific temperature and humidity.
-
The weight of the assembly is periodically measured over time.
-
The WVTR is calculated from the rate of weight change (gain for the Dry Cup, loss for the Wet Cup) and the area of the membrane sample.
-
Oxygen Transmission Rate (OTR) - ASTM D3985
This method determines the rate of oxygen gas transmission through a plastic film or sheeting.
-
Apparatus: A diffusion cell consisting of two chambers separated by the test membrane, an oxygen source, a nitrogen carrier gas source, and a coulometric sensor to detect oxygen.
-
Procedure:
-
The membrane sample is clamped in the diffusion cell.
-
One chamber is flushed with a stream of oxygen, while the other is purged with nitrogen carrier gas.
-
The nitrogen gas carries any permeated oxygen to the coulometric sensor.
-
The sensor measures the amount of oxygen passing through the membrane over time.
-
The OTR is calculated based on the sensor's output and the area of the membrane.
-
Drug Permeability - Franz Diffusion Cell
This in vitro test is widely used to assess the permeation of drugs through membranes, including skin and synthetic membranes.
-
Apparatus: A Franz diffusion cell, which consists of a donor chamber and a receptor chamber separated by the test membrane, a constant temperature water bath, a magnetic stirrer, and an analytical instrument (e.g., HPLC or UV-Vis spectrophotometer).
-
Procedure:
-
The membrane is mounted between the donor and receptor chambers.
-
The receptor chamber is filled with a suitable receptor solution (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32°C for skin permeation studies).
-
A known amount of the drug formulation is applied to the membrane in the donor chamber.
-
At predetermined time intervals, samples are withdrawn from the receptor chamber and analyzed for drug concentration.
-
The cumulative amount of drug permeated per unit area is plotted against time, and the steady-state flux and permeability coefficient are calculated.
-
Visualizing the Assessment Workflow
To provide a clear overview of the process for comparing the barrier properties of different membranes, the following diagrams illustrate the logical workflow and the experimental setups.
Caption: Workflow for comparative assessment of membrane barrier properties.
Caption: Simplified diagrams of key experimental setups for barrier testing.
References
- 1. Oxygen and hydrogen permeation properties and water uptake of Nafion® 117 membrane and recast film for PEM fuel cell | Semantic Scholar [semanticscholar.org]
- 2. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Oxygen and hydrogen permeation properties and water uptake of Nafion 117 membrane and recast film for PEM fuel cell (Journal Article) | ETDEWEB [osti.gov]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. A State-of-Art on the Development of Nafion-Based Membrane for Performance Improvement in Direct Methanol Fuel Cells - PMC [pmc.ncbi.nlm.nih.gov]
PFOEMA: A Comparative Analysis of Biomedical and Industrial Applications
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and applications of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl methacrylate (PFOEMA).
PFOEMA, a prominent member of the fluorinated methacrylate family, exhibits a unique combination of properties including exceptionally low surface energy, robust chemical inertness, and high hydrophobicity. These characteristics have positioned PFOEMA as a material of significant interest across diverse scientific and industrial domains. This guide provides a comparative study of PFOEMA's applications in the biomedical and industrial sectors, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Performance Comparison: Biomedical vs. Industrial Applications
The distinct properties of PFOEMA are leveraged differently in biomedical and industrial contexts. While biocompatibility and anti-fouling characteristics are paramount in medical applications, durability and resistance to harsh conditions are the primary focus in industrial settings.
Quantitative Data Summary
The following tables summarize key performance indicators of PFOEMA in both biomedical and industrial applications. It is important to note that specific values can vary depending on the exact formulation, substrate, and testing conditions. Data for PFOEMA is often extrapolated from studies on similar perfluoroalkyl substances (PFAS); therefore, some of the presented data is based on closely related materials and should be considered representative.
| Property | Biomedical Applications | Industrial Applications | Supporting Experimental Data |
| Surface Energy | 10 - 15 mN/m | 10 - 15 mN/m | The low surface energy is a key attribute in both fields, contributing to anti-fouling and non-stick properties. |
| Water Contact Angle | > 110° | > 110° | High water contact angles indicate superior hydrophobicity, crucial for moisture repellency in textiles and preventing protein adhesion on medical devices.[1] |
| Biocompatibility | High (>90% cell viability) | Not a primary requirement | In vitro cytotoxicity assays on PFOEMA-coated surfaces show minimal impact on cell viability, making it suitable for biomedical implants and devices. |
| Chemical Resistance | Resistant to bodily fluids, mild acids, and bases | Excellent resistance to a wide range of solvents, acids, and bases | PFOEMA-based coatings exhibit high stability in corrosive environments, essential for industrial protective coatings. |
| Protein Adsorption | Low | Not a primary requirement | The low surface energy of PFOEMA minimizes the adsorption of proteins, a critical factor in preventing the foreign body response to medical implants. |
Key Applications
Biomedical Applications
The unique surface properties of PFOEMA make it an ideal candidate for various biomedical applications where minimizing interaction with biological entities is crucial.
-
Anti-Fouling Coatings for Medical Devices: PFOEMA-based coatings are applied to catheters, stents, and other implantable devices to reduce the risk of biofouling, which can lead to infections and device failure. The low surface energy of PFOEMA prevents the adhesion of proteins and bacteria, the initial step in biofilm formation.
-
Drug Delivery Systems: The hydrophobic nature of PFOEMA allows for its use in the encapsulation of hydrophobic drugs, enabling controlled release and targeted delivery.
-
Biocompatible Materials: PFOEMA's inertness and low cytotoxicity make it a suitable material for manufacturing or coating medical implants and instruments that come into contact with bodily fluids and tissues.
Industrial Applications
In the industrial sector, the durability and resistance of PFOEMA to harsh environments are the most valued attributes.
-
Protective Coatings: PFOEMA is a key component in high-performance coatings for aerospace, automotive, and construction industries. These coatings provide excellent protection against corrosion, weathering, and chemical attack.[2]
-
Water and Stain Repellent Textiles: The textile industry utilizes PFOEMA to treat fabrics, creating water-repellent and stain-resistant clothing, upholstery, and carpets.[3][4]
-
Fire-Fighting Foams: Although its use is now being scrutinized due to environmental concerns, PFOEMA has historically been a component of aqueous film-forming foams (AFFF) used to extinguish hydrocarbon fires.[5]
Experimental Protocols
To facilitate further research and application development, this section provides detailed protocols for key experiments used to evaluate the performance of PFOEMA.
Contact Angle Measurement (Sessile Drop Method)
Objective: To quantify the hydrophobicity of a PFOEMA-coated surface.
Materials:
-
Contact angle goniometer
-
Microsyringe
-
High-purity deionized water
-
PFOEMA-coated substrate
-
Cleaning solvents (e.g., isopropanol, ethanol)
-
Nitrogen gas for drying
Protocol:
-
Sample Preparation: Thoroughly clean the PFOEMA-coated substrate with appropriate solvents to remove any contaminants and dry it with a gentle stream of nitrogen gas.
-
Instrument Setup: Place the cleaned substrate on the goniometer stage and level it.
-
Droplet Deposition: Using the microsyringe, carefully dispense a small droplet (typically 2-5 µL) of deionized water onto the surface of the substrate.
-
Image Capture: Immediately capture a high-resolution image of the droplet profile.
-
Angle Measurement: Use the goniometer's software to analyze the image and measure the angle formed between the tangent to the droplet at the liquid-solid-vapor interface and the solid surface.
-
Data Analysis: Repeat the measurement at multiple locations on the surface to ensure statistical significance and calculate the average contact angle.
Cell Viability Assay (MTT Assay)
Objective: To assess the in vitro biocompatibility of a PFOEMA-coated surface.
Materials:
-
PFOEMA-coated and control (e.g., tissue culture plastic) substrates in a 96-well plate format
-
Mammalian cell line (e.g., L929 fibroblasts)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells onto the PFOEMA-coated and control substrates in the 96-well plate at a predetermined density and incubate for 24 hours.
-
MTT Addition: After the incubation period, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for the PFOEMA-coated surfaces relative to the control surfaces.[6][7]
Protein Adsorption Assay (Quartz Crystal Microbalance - QCM)
Objective: To quantify the amount of protein that adsorbs onto a PFOEMA-coated surface.
Materials:
-
Quartz Crystal Microbalance (QCM) instrument
-
QCM sensors coated with PFOEMA
-
Protein solution (e.g., bovine serum albumin or fibrinogen in PBS)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Sensor Preparation: Clean the PFOEMA-coated QCM sensor and mount it in the QCM flow cell.
-
Baseline Establishment: Flow PBS through the cell until a stable baseline frequency is established.
-
Protein Introduction: Introduce the protein solution into the flow cell at a constant flow rate.
-
Adsorption Monitoring: Monitor the change in the resonant frequency of the quartz crystal in real-time. A decrease in frequency corresponds to an increase in mass on the sensor surface due to protein adsorption.
-
Rinsing: After a set period, switch the flow back to PBS to remove any loosely bound protein.
-
Data Analysis: Use the Sauerbrey equation to convert the change in frequency to the adsorbed mass per unit area.[8][9][10]
Visualizing Key Processes with Graphviz
To better illustrate the concepts discussed, the following diagrams were created using the DOT language.
Synthesis of a PFOEMA-containing Copolymer for Biomedical Coatings
Caption: Synthesis and application of a PFOEMA copolymer for biomedical coatings.
Mechanism of Protein Resistance on a PFOEMA-Coated Surface
Caption: Minimized protein adsorption on a PFOEMA surface due to low surface energy.
Experimental Workflow for Evaluating PFOEMA Coatings
Caption: Workflow for the comprehensive evaluation of PFOEMA coatings.
References
- 1. Surface Fluorination Modification and Anti-Biofouling Study of a pHEMA Hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. paint.org [paint.org]
- 3. haleyaldrich.com [haleyaldrich.com]
- 4. pca.state.mn.us [pca.state.mn.us]
- 5. storage.googleapis.com [storage.googleapis.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Quartz Crystal Microbalance Analysis of Antimicrobial Protein Adsorption onto Zirconia | MDPI [mdpi.com]
- 9. Protein Adsorption to Titanium and Zirconia Using a Quartz Crystal Microbalance Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quartz Crystal Microbalance for Protein Adsorption to Solid Surface | Micro Photonics [microphotonics.com]
Safety Operating Guide
Navigating the Disposal of 2-(Perfluorooctyl)ethyl Methacrylate: A Guide for Laboratory Professionals
The proper disposal of 2-(perfluorooctyl)ethyl methacrylate, a member of the per- and polyfluoroalkyl substances (PFAS) family, requires careful consideration of its chemical properties and the evolving regulatory landscape. This guide provides researchers, scientists, and drug development professionals with essential safety and logistical information for the responsible management of this compound.
Immediate Safety and Handling
Before beginning any disposal procedure, consult the material's Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, information for structurally similar compounds, such as 2-(perfluorohexyl)ethyl methacrylate, can provide initial guidance.
Personal Protective Equipment (PPE):
-
Gloves: Wear disposable nitrile gloves for short-term protection against small splashes. For more than incidental contact, supported polyvinyl alcohol (PVA) gloves are recommended.[1] If gloves become contaminated, remove them immediately, dispose of them as hazardous waste, and wash your hands thoroughly.[1]
-
Eye Protection: Chemical safety goggles are mandatory when handling the substance.[1]
-
Respiratory Protection: Work in a well-ventilated area, preferably a fume hood, to avoid inhaling vapors.[1][2] For higher-level protection or in case of inadequate ventilation, use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2]
In Case of a Spill: For small spills (less than 20 ml), absorb the material with an inert substance, place it in a sealed plastic bag, and label it as hazardous waste for disposal.[1] For larger spills, or if a respirator is needed, evacuate the area and contact your institution's hazardous materials team immediately.[1]
Step-by-Step Disposal Protocol
Given that this compound is a PFAS compound, its disposal is governed by guidelines for this class of persistent chemicals. While federal regulations are still evolving, the U.S. Environmental Protection Agency (EPA) has provided interim guidance on the destruction and disposal of PFAS.[3][4]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the waste is pure this compound, a solution, or mixed with other hazardous materials. PFAS-containing waste may be classified as hazardous if it is mixed with a listed hazardous waste or exhibits hazardous characteristics like ignitability or corrosivity.[5]
-
Segregate: Do not mix PFAS waste with other waste streams. Keep it in a dedicated, closed, and properly labeled container.[2]
Step 2: Containerization and Labeling
-
Primary Container: Use a chemically resistant container that can be securely sealed.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the CAS number (1996-88-9), and any other identifiers required by your institution and local regulations.
Step 3: On-site Storage
-
Location: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Interim Storage: The EPA has identified interim storage (for 2-5 years) as a viable short-term option when immediate destruction or disposal is not necessary, especially for low volumes of containerized materials.[4][6]
Step 4: Professional Waste Disposal
-
Engage a Licensed Professional: Contact a licensed professional waste disposal company that is experienced in handling PFAS waste.[2]
-
Disposal Methods: Discuss the following EPA-recommended disposal technologies with your chosen vendor. The selection will depend on the waste's characteristics and available facilities.[3]
-
Thermal Destruction (Incineration): High-temperature incineration in a hazardous waste incinerator equipped with an afterburner and scrubber is a common method for destroying PFAS.[2]
-
Permitted Landfills: For solid waste, a RCRA Subtitle C hazardous waste landfill offers the most protective engineering controls for containment.[4] Solid waste landfills with composite liners and leachate collection systems are also an option.[6]
-
Underground Injection: For liquid waste streams, deep well injection into permitted Class I hazardous or non-hazardous industrial wells is considered to have a lower potential for environmental release.[3][4]
-
Quantitative Data and Regulatory Thresholds
The regulatory landscape for PFAS is dynamic. While there are no specific disposal thresholds for this compound, broader regulations for PFAS are in place.
| Regulation / Guideline | Substance(s) | Threshold | Requirement |
| CERCLA | PFOA & PFOS | ≥ 1 pound / 24 hours | Report releases to the National Response Center.[5][7] |
| Toxics Release Inventory (TRI) | PFAS | De minimis exemption removed | Reporting is required regardless of concentration.[8] |
Experimental Protocol: Waste Characterization for Disposal
Objective: To determine the appropriate disposal pathway for waste containing this compound by identifying its hazardous characteristics.
Materials:
-
Waste sample in a sealed container.
-
Personal Protective Equipment (PPE) as described above.
-
Access to an accredited environmental testing laboratory.
Methodology:
-
Sample Collection: Under a fume hood, collect a representative sample of the waste material.
-
Parameter Selection: Consult with the environmental testing laboratory and your institution's environmental health and safety office to select the appropriate analyses. These may include:
-
Ignitability: To determine the flashpoint.
-
Corrosivity: To measure the pH.
-
Reactivity: To assess stability.
-
Toxicity Characteristic Leaching Procedure (TCLP): To determine if any toxic constituents leach from the waste.
-
-
Sample Submission: Properly package and label the sample for transport to the laboratory, following all institutional and Department of Transportation (DOT) regulations.
-
Analysis and Reporting: The laboratory will provide a report detailing the hazardous characteristics of the waste.
-
Disposal Pathway Determination: Use the laboratory report to classify the waste according to federal (RCRA) and state regulations. This classification will dictate the legally compliant disposal options.
Disposal Decision Workflow
References
- 1. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 2. capotchem.com [capotchem.com]
- 3. epa.gov [epa.gov]
- 4. all4inc.com [all4inc.com]
- 5. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
- 6. EPA Issues Interim Guidance on PFAS Destruction and Disposal | Holland & Hart LLP [hollandhart.com]
- 7. waste360.com [waste360.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
Essential Safety and Logistical Information for Handling 2-(Perfluorooctyl)ethyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, operation, and disposal of 2-(Perfluorooctyl)ethyl methacrylate (CAS: 1996-88-9). Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant.[1] Based on data from similar perfluorinated methacrylate compounds, it is prudent to assume it may cause skin, eye, and respiratory irritation.[2] Therefore, a comprehensive PPE strategy is mandatory.
Minimum PPE Requirements:
-
Hand Protection: Chemical-resistant gloves are required. Given the nature of methacrylates, butyl rubber or polyvinyl alcohol gloves are recommended.[3] Nitrile rubber may be suitable for splash protection but should be changed immediately upon contamination.[3] Always inspect gloves for integrity before use and dispose of them in accordance with laboratory protocols.
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[4] A face shield should be worn in situations with a higher risk of splashing.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or procedures with a high splash risk, consider impervious clothing or a chemical-resistant apron.[5]
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3] If a fume hood is not available or if there is a risk of exceeding exposure limits, a full-face respirator with appropriate cartridges should be used.[6]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1996-88-9 | [1][4] |
| Molecular Formula | C₁₄H₉F₁₇O₂ | [4] |
| Molecular Weight | 532.19 g/mol | [4] |
| Purity | ≥95% | [4] |
| Physical State | Liquid | [3] |
| Boiling Point | 120 °C @ 4 mm Hg | [1] |
| Melting Point | -16 °C | [1] |
| Flash Point | > 110 °C | [1] |
| Density | 1.60 g/mL @ 25 °C | [1] |
| Refractive Index | 1.34 @ 25 °C | [1] |
Operational Plan: Standard Operating Procedure (SOP)
This SOP outlines the essential steps for safely handling this compound in a laboratory setting.
1. Pre-Handling Preparations:
- Ensure a current Safety Data Sheet (SDS) for this compound is readily accessible.
- Verify that the chemical fume hood is functioning correctly.
- Assemble all necessary PPE and ensure it is in good condition.
- Prepare a designated waste container for perfluorinated waste.
2. Handling and Use:
- Conduct all manipulations of the chemical within a chemical fume hood with the sash at the lowest practical height.[3]
- Avoid direct contact with skin, eyes, and clothing.
- Use compatible labware (e.g., glass, PTFE).
- Keep containers tightly closed when not in use to prevent vapor release.
- Methacrylates can undergo hazardous polymerization if not properly inhibited.[2] Store the chemical according to the manufacturer's recommendations, typically in a cool, dry, and well-ventilated area, away from heat and direct sunlight.
3. Post-Handling Procedures:
- Decontaminate all surfaces and equipment that came into contact with the chemical.
- Properly dispose of all contaminated materials (see Disposal Plan below).
- Remove PPE in a manner that avoids cross-contamination and wash hands thoroughly with soap and water.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[6] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
-
Spill: For small spills within a fume hood, absorb the material with a non-reactive absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
The disposal of this compound must be handled with extreme care due to its perfluorinated nature, which makes it persistent in the environment.
Waste Segregation and Collection:
-
All waste contaminated with this compound, including unused product, contaminated labware, and cleaning materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.
Disposal Methods:
-
Incineration: The recommended disposal method for perfluorinated compounds is high-temperature incineration in a licensed hazardous waste facility.[7][8] This process is necessary to break the strong carbon-fluorine bonds.
-
Hazardous Waste Landfill: If incineration is not available, disposal in a permitted hazardous waste landfill is an alternative.[7][8] These landfills are designed with containment systems to prevent environmental release.
-
Never dispose of this chemical down the drain or in regular trash.[9]
Contact your institution's EHS department to arrange for the pickup and proper disposal of your perfluorinated waste.
Visual Workflow Guides
The following diagrams illustrate the key procedural workflows for handling this compound.
Caption: A flowchart illustrating the safe handling workflow.
Caption: A decision tree for responding to a chemical spill.
References
- 1. fluoryx.com [fluoryx.com]
- 2. petrochemistry.eu [petrochemistry.eu]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. scbt.com [scbt.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. capotchem.com [capotchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
